Product packaging for 1,4-Benzodioxan-2-carboxylic acid(Cat. No.:CAS No. 34385-93-8)

1,4-Benzodioxan-2-carboxylic acid

Cat. No.: B6593048
CAS No.: 34385-93-8
M. Wt: 180.16 g/mol
InChI Key: HMBHAQMOBKLWRX-UHFFFAOYSA-N
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Description

1,4-Benzodioxan-2-carboxylic acid is a useful research compound. Its molecular formula is C9H8O4 and its molecular weight is 180.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H8O4 B6593048 1,4-Benzodioxan-2-carboxylic acid CAS No. 34385-93-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,3-dihydro-1,4-benzodioxine-3-carboxylic acid
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InChI

InChI=1S/C9H8O4/c10-9(11)8-5-12-6-3-1-2-4-7(6)13-8/h1-4,8H,5H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMBHAQMOBKLWRX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OC2=CC=CC=C2O1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8O4
Source PubChem
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DSSTOX Substance ID

DTXSID30957891
Record name 2,3-Dihydro-1,4-benzodioxine-2-carboxylic acid
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Molecular Weight

180.16 g/mol
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CAS No.

3663-80-7
Record name 1,4-Benzodioxane-2-carboxylic acid
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Record name 1,4-Benzodioxane-2-carboxylic acid
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Record name 2,3-Dihydro-1,4-benzodioxine-2-carboxylic acid
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Record name 1,4-Benzodioxane-2-carboxylic acid
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Record name 1,4-BENZODIOXANE-2-CARBOXYLIC ACID
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Foundational & Exploratory

An In-Depth Technical Guide to 1,4-Benzodioxan-2-carboxylic Acid: Structure, Properties, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The 1,4-benzodioxan scaffold is a privileged heterocyclic system that serves as a cornerstone in modern medicinal chemistry. Its rigid structure, combined with specific stereochemical and electronic properties, makes it an ideal template for designing molecules with diverse and potent biological activities.[1][2] This guide focuses on a particularly valuable derivative: 1,4-Benzodioxan-2-carboxylic acid. This molecule is not only a significant bioactive compound in its own right but also a crucial chiral building block for the synthesis of numerous therapeutic agents, including the antihypertensive drug Doxazosin.[3][4][5]

Two primary structural features dictate the interaction of 1,4-benzodioxan-based compounds with biological targets: the chirality resulting from substitutions at the C2 position and the decoration of the benzene ring, which often governs receptor subtype selectivity.[2] This document provides an in-depth exploration of the chemical structure, physicochemical properties, synthesis, and key applications of this compound, tailored for researchers and professionals in drug development.

Molecular Structure and Stereochemistry

The foundational structure of this compound consists of a benzene ring fused to a 1,4-dioxane ring, with a carboxylic acid group attached at the 2-position of the dioxane ring.

Caption: 2D structure of this compound with key features highlighted.

A critical feature of this molecule is the stereocenter at the C2 position of the dioxane ring. This chirality gives rise to two enantiomers, (R)- and (S)-1,4-Benzodioxan-2-carboxylic acid. The absolute configuration at this center is paramount, as it profoundly influences the molecule's biological activity and interaction with chiral biological targets like enzymes and receptors.[6] The dioxane ring typically adopts a half-chair conformation.[7]

Physicochemical and Spectroscopic Properties

A comprehensive understanding of the physicochemical properties is essential for handling, formulation, and experimental design.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₉H₈O₄[8][9]
Molecular Weight 180.16 g/mol [9][10]
CAS Number 3663-80-7 (racemate)[8][9]
Melting Point 126-130 °C[11][12]
Boiling Point (Normal) 374.45 °C (calculated)[8]
LogP (Octanol/Water) 1.40[9][13]
Appearance White to off-white solid[12]
Complexity 204[9][10]
Spectroscopic Profile

Spectroscopic analysis is fundamental for structural verification and purity assessment.

  • ¹H NMR: The proton NMR spectrum provides characteristic signals for the aromatic protons (typically in the δ 6.8-7.0 ppm range), the methine proton at the C2 chiral center (a multiplet), and the diastereotopic protons of the CH₂ group at the C3 position.

  • ¹³C NMR: The carbon NMR spectrum will show distinct signals for the nine carbon atoms: four aromatic CH carbons, two quaternary aromatic carbons, the CH₂ and CH carbons of the dioxane ring, and the carbonyl carbon of the carboxylic acid (typically δ > 170 ppm).[14]

  • Infrared (IR) Spectroscopy: The IR spectrum is characterized by a broad O-H stretching band for the carboxylic acid (around 2500-3300 cm⁻¹), a sharp C=O stretching vibration (around 1700-1750 cm⁻¹), and C-O ether stretches.[5][9]

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the exact mass and elemental composition of the molecule.[14]

Synthesis and Chiral Resolution

The preparation of this compound is a well-established process, but the synthesis of enantiomerically pure forms requires specific strategies.

General Synthesis of Racemic Acid

A common and efficient route begins with the reaction of catechol with a suitable three-carbon electrophile, such as methyl 2,3-dibromopropionate, followed by hydrolysis.

G cluster_0 Synthetic Workflow start Catechol + Methyl 2,3-dibromopropionate intermediate Williamson Ether Synthesis (Ring Formation) start->intermediate Base (e.g., K₂CO₃) Solvent (e.g., DMF) product_ester (±)-Methyl 1,4-benzodioxan-2-carboxylate intermediate->product_ester hydrolysis Base Hydrolysis (e.g., NaOH, H₂O) product_ester->hydrolysis final_product (±)-1,4-Benzodioxan-2-carboxylic acid hydrolysis->final_product

Caption: General workflow for the synthesis of racemic this compound.

Causality in Experimental Choices:

  • Base Selection: A moderately strong base like potassium carbonate (K₂CO₃) is preferred. It is sufficient to deprotonate the phenolic hydroxyl groups of catechol, initiating the Sₙ2 reaction, but mild enough to prevent side reactions like elimination or hydrolysis of the ester group.

  • Solvent: A polar aprotic solvent like DMF or acetone is ideal. It effectively solvates the cation of the base while not interfering with the nucleophilicity of the phenoxide, thus promoting the Sₙ2 cyclization.

Chiral Resolution

Since biological activity is often enantiomer-specific, obtaining the pure (R) or (S) enantiomer is crucial for drug development.

  • Classical Resolution via Diastereomeric Salts: This is a robust and widely used method. The racemic acid is reacted with a chiral amine (the resolving agent), such as (S)-1-(p-nitrophenyl)ethylamine, to form a pair of diastereomeric salts.[3] These salts possess different physical properties, most notably solubility.

    • Mechanism of Separation: The difference in the crystal lattice energies of the diastereomeric salts allows for their separation by fractional crystallization. The less soluble salt precipitates from the solution, leaving the more soluble one behind.

    • Liberation of the Acid: After separation, the pure diastereomeric salt is treated with a strong acid (e.g., HCl) to protonate the carboxylate and liberate the enantiomerically pure this compound.

  • Enzymatic Resolution: This method leverages the high stereoselectivity of enzymes, typically lipases, to differentiate between the two enantiomers. For instance, the kinetic resolution of the corresponding methyl or ethyl ester can be performed using an enzyme like Candida antarctica lipase B (CALB).[6] The enzyme will selectively hydrolyze one enantiomer of the ester to the carboxylic acid, leaving the other ester enantiomer unreacted. The resulting acid and ester can then be separated.[6] This method is often preferred for its mild reaction conditions and high enantiomeric excesses (>95% ee).

G cluster_1 Chiral Resolution Workflow cluster_salt Diastereomeric Salt Formation cluster_enzyme Enzymatic Resolution racemate (±)-Acid react_amine Diastereomeric Salt Mixture (R-acid, S-amine) (S-acid, S-amine) racemate->react_amine Add Chiral Amine ester (±)-Ester racemate->ester Esterification crystallize Separate Less Soluble Salt react_amine->crystallize Fractional Crystallization acidify Pure (R)- or (S)-Acid crystallize->acidify Acidify react_lipase Mixture of: (S)-Acid + (R)-Ester ester->react_lipase Lipase (e.g., CALB) separate separate react_lipase->separate Chromatographic Separation pure_acid Pure (S)-Acid separate->pure_acid pure_ester Pure (R)-Ester separate->pure_ester

Caption: Comparative workflows for chiral resolution of this compound.

Applications in Drug Development

The 1,4-benzodioxan nucleus is a versatile scaffold found in numerous marketed drugs and clinical candidates.[2] Its derivatives have shown activity as agonists and antagonists at α₁-adrenergic, serotoninergic, and nicotinic receptors, as well as antibacterial and antitumor agents.[1]

  • Key Intermediate for Doxazosin: The (S)-enantiomer of this compound is a pivotal intermediate in the synthesis of Doxazosin, an α₁-adrenergic blocker used to treat hypertension and benign prostatic hyperplasia (BPH).[4][5]

  • Scaffold for Novel Therapeutics: The carboxylic acid group serves as a versatile chemical handle for creating libraries of derivatives, such as amides and esters. For example, acylhydrazones derived from this acid have been investigated as potent antibacterial agents.[15]

  • Probing Biological Targets: The rigid framework of the benzodioxan ring system makes it an excellent tool for probing the topology of receptor binding pockets. By systematically modifying the substituents on both the aromatic and dioxane rings, researchers can perform detailed structure-activity relationship (SAR) studies to optimize ligand-receptor interactions.

Conclusion

This compound is a molecule of significant academic and industrial importance. Its well-defined structure, critical chirality, and versatile reactivity make it an indispensable building block in the field of medicinal chemistry. A thorough understanding of its properties, synthesis, and methods for chiral separation is essential for any scientist working on the design and development of novel therapeutics based on the 1,4-benzodioxan scaffold. The continued exploration of this privileged structure promises to yield new and effective treatments for a wide range of diseases.

References

An In-Depth Technical Guide to the Physicochemical Characteristics of 1,4-Benzodioxan-2-Carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

1,4-Benzodioxan-2-carboxylic acid, a heterocyclic compound with the molecular formula C₉H₈O₄, stands as a pivotal structural motif in medicinal chemistry and drug development. Its rigid framework, combined with the acidic carboxylic group, imparts unique physicochemical properties that are critical determinants of its pharmacokinetic and pharmacodynamic behavior. This guide provides a comprehensive exploration of these characteristics, offering both established data and the underlying scientific principles for their determination. Understanding these properties is paramount for researchers and scientists engaged in the design and development of novel therapeutics derived from the benzodioxan scaffold. Such derivatives have shown promise in a variety of therapeutic areas, including as anti-inflammatory and analgesic agents, underscoring the importance of a thorough physicochemical characterization of the parent compound.[1]

Core Physicochemical Properties

The biological fate of a molecule is intrinsically linked to its physical and chemical properties. For this compound, the interplay between its solubility, lipophilicity, and acidity governs its absorption, distribution, metabolism, and excretion (ADME) profile.

Table 1: Key Physicochemical Properties of this compound
PropertyValueSource(s)
Molecular Formula C₉H₈O₄
Molecular Weight 180.16 g/mol [2]
Melting Point 126-130 °C
pKa ~3.31[3]
LogP (Octanol-Water Partition Coefficient) ~1.4[2][4]
Aqueous Solubility Poorly soluble[5]
Appearance White to off-white solid

Acidity (pKa): The Ionization Constant

The pKa, or acid dissociation constant, is a critical parameter that dictates the extent of ionization of a molecule at a given pH. For this compound, the carboxylic acid moiety is the primary ionizable group.

The experimentally determined pKa of approximately 3.31 indicates that this compound is a weak acid.[3] At physiological pH (around 7.4), the carboxylic acid will be predominantly in its deprotonated, anionic form (carboxylate). This has profound implications for its biological activity, as the charged form will exhibit different solubility, membrane permeability, and receptor-binding interactions compared to the neutral form.

Experimental Determination of pKa: Potentiometric Titration

Potentiometric titration is a highly accurate and reliable method for determining the pKa of a compound.[6] The underlying principle involves the gradual neutralization of the acidic functional group with a standard basic solution, while monitoring the corresponding change in pH.

pKa_Determination cluster_prep Sample Preparation cluster_titration Titration cluster_analysis Data Analysis A Dissolve compound in a suitable solvent (e.g., water/methanol mixture) B Adjust initial pH to the acidic range (e.g., pH 2) with standard HCl A->B Ensure complete protonation C Titrate with a standardized NaOH solution B->C Initiate neutralization D Record pH after each addition of titrant C->D Monitor pH change E Plot pH vs. volume of NaOH added D->E Generate titration curve F Determine the equivalence point (inflection point) E->F Identify stoichiometric point G Calculate pKa (pH at half-equivalence point) F->G Henderson-Hasselbalch

Caption: Workflow for pKa determination by potentiometric titration.

  • Instrument Calibration: Calibrate the pH meter using standard buffer solutions (e.g., pH 4, 7, and 10) to ensure accurate measurements.[7]

  • Sample Preparation: Accurately weigh and dissolve a known amount of this compound in a suitable solvent system (e.g., a mixture of water and a co-solvent like methanol if solubility is low). The final concentration should be in the millimolar range.[3]

  • Initial pH Adjustment: Adjust the initial pH of the solution to a value at least 2 pH units below the expected pKa (e.g., to pH 2) using a standardized solution of a strong acid (e.g., 0.1 M HCl). This ensures that the compound is fully protonated at the start of the titration.[3]

  • Titration: Gradually add small, precise volumes of a standardized strong base (e.g., 0.1 M NaOH) to the sample solution.[3]

  • Data Acquisition: After each addition of the titrant, allow the pH reading to stabilize and record the value.[7]

  • Data Analysis: Plot the recorded pH values against the volume of NaOH added. The resulting titration curve will have a sigmoidal shape. The pKa is the pH at the half-equivalence point, which corresponds to the point of minimum slope on the curve.[8]

Lipophilicity (LogP): The Partition Coefficient

Lipophilicity, often expressed as the logarithm of the partition coefficient (LogP), is a measure of a compound's relative affinity for a lipid-like (non-polar) environment versus an aqueous (polar) environment. It is a key predictor of a drug's ability to cross biological membranes. The LogP of this compound is approximately 1.4, indicating a moderate level of lipophilicity.[2][4]

Experimental Determination of LogP: The Shake-Flask Method

The shake-flask method is the gold standard for experimentally determining the LogP of a compound.[9] It directly measures the partitioning of the compound between two immiscible liquid phases, typically n-octanol and water.

LogP_Determination cluster_prep Preparation cluster_partitioning Partitioning cluster_analysis Analysis A Prepare mutually saturated n-octanol and water phases B Dissolve a known amount of compound in one phase A->B Ensure equilibrium C Combine phases in a separatory funnel B->C Initiate experiment D Shake vigorously to facilitate partitioning C->D Achieve equilibrium E Allow phases to separate completely D->E Clear separation F Collect aliquots from both phases E->F Sample collection G Determine compound concentration in each phase (e.g., by HPLC-UV) F->G Quantification H Calculate LogP = log([Compound]octanol / [Compound]water) G->H Final calculation

Caption: Workflow for LogP determination using the shake-flask method.

  • Phase Preparation: Prepare mutually saturated solutions of n-octanol and water by shaking them together for an extended period (e.g., 24 hours) and then allowing the layers to separate.[10]

  • Sample Preparation: Accurately weigh a small amount of this compound and dissolve it in a known volume of the pre-saturated n-octanol.

  • Partitioning: Add a known volume of the pre-saturated water to the n-octanol solution in a separatory funnel. The ratio of the volumes of the two phases is important and should be recorded.[11]

  • Equilibration: Shake the funnel for a sufficient time to allow the compound to reach equilibrium between the two phases.

  • Phase Separation: Allow the funnel to stand undisturbed until the two phases have completely separated.

  • Sample Analysis: Carefully collect an aliquot from both the n-octanol and the aqueous layers. Analyze the concentration of the compound in each aliquot using a suitable analytical technique, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

  • Calculation: The LogP is calculated as the base-10 logarithm of the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase.

Solubility: The Ability to Dissolve

Aqueous solubility is a fundamental property that influences a drug's dissolution rate and subsequent absorption. This compound is described as being poorly soluble in water, which is a common characteristic for many organic acids.[5] Its solubility is expected to be pH-dependent due to the presence of the carboxylic acid group.

Experimental Determination of Thermodynamic Solubility

Thermodynamic, or equilibrium, solubility is the maximum concentration of a compound that can be dissolved in a solvent at a given temperature and pressure, when the system is at equilibrium.[12]

Solubility_Determination cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis A Add excess solid compound to the aqueous buffer B Incubate and agitate for an extended period (e.g., 24-48h) A->B Ensure saturation C Separate the saturated solution from the excess solid (e.g., by filtration or centrifugation) B->C Isolate supernatant D Determine the concentration of the dissolved compound (e.g., by HPLC-UV) C->D Quantify solubility

Caption: Workflow for thermodynamic solubility determination.

  • Sample Preparation: Add an excess amount of solid this compound to a vial containing a known volume of the desired aqueous buffer (e.g., phosphate-buffered saline at pH 7.4).[13]

  • Equilibration: Seal the vial and agitate it at a constant temperature for a sufficient period (typically 24 to 48 hours) to ensure that equilibrium is reached.[13]

  • Phase Separation: Separate the saturated solution from the undissolved solid. This can be achieved by filtration through a low-binding filter or by centrifugation.[5]

  • Quantification: Analyze the concentration of the dissolved compound in the clear filtrate or supernatant using a validated analytical method like HPLC-UV.[12]

Melting Point: A Measure of Purity and Stability

The melting point of a solid is the temperature at which it changes state from solid to liquid. For a pure crystalline solid, the melting point is a sharp, well-defined temperature range. The melting point of this compound is in the range of 126-130 °C. This relatively high melting point is indicative of a stable crystal lattice.

Experimental Determination of Melting Point: The Capillary Method

The capillary method is a standard and widely used technique for determining the melting point of a solid.[14]

MeltingPoint_Determination cluster_prep Sample Preparation cluster_measurement Measurement A Finely powder the solid sample B Pack the sample into a capillary tube A->B Ensure uniform heating C Place the capillary tube in a melting point apparatus B->C Position for observation D Heat the sample at a controlled rate C->D Gradual temperature increase E Observe and record the melting range D->E From first drop to complete liquefaction

Caption: Workflow for melting point determination by the capillary method.

  • Sample Preparation: Ensure the sample of this compound is dry and finely powdered.[15]

  • Capillary Loading: Pack a small amount of the powdered sample into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.[16]

  • Apparatus Setup: Place the loaded capillary tube into a melting point apparatus.

  • Heating: Heat the sample at a controlled rate. A rapid heating rate can be used for an initial approximate determination, followed by a slower rate (e.g., 1-2 °C per minute) for an accurate measurement.[1]

  • Observation and Recording: Observe the sample closely. Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes a clear liquid. This range is the melting point.[15]

Spectroscopic Characterization

Spectroscopic techniques are indispensable for the structural elucidation and confirmation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum provides information about the number and types of hydrogen atoms in the molecule. For this compound, one would expect to see signals corresponding to the aromatic protons on the benzene ring, the diastereotopic protons of the methylene group, and the methine proton adjacent to the carboxylic acid. The carboxylic acid proton itself may appear as a broad singlet. A representative ¹H NMR spectrum can be found in the literature.[17]

  • ¹³C NMR: The carbon-13 NMR spectrum reveals the different carbon environments within the molecule. Distinct signals would be observed for the carbonyl carbon of the carboxylic acid, the aromatic carbons, and the aliphatic carbons of the dioxan ring.[18]

Infrared (IR) Spectroscopy

The IR spectrum is particularly useful for identifying the functional groups present in a molecule. Key characteristic absorption bands for this compound would include:

  • A broad O-H stretching vibration from the carboxylic acid, typically in the range of 2500-3300 cm⁻¹.[19]

  • A strong C=O stretching vibration from the carbonyl group of the carboxylic acid, usually around 1700-1725 cm⁻¹.[17]

  • C-O stretching vibrations from the ether linkages and the carboxylic acid.

  • Aromatic C-H and C=C stretching vibrations.[17]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. For this compound, the molecular ion peak would be expected at an m/z corresponding to its molecular weight (180.16 g/mol ).

Synthesis

A common synthetic route to this compound involves the reaction of catechol with a suitable three-carbon building block, followed by oxidation. For instance, it can be synthesized from the corresponding alcohol, (2,3-dihydrobenzo[b][1][7]dioxin-2-yl)methanol, by oxidation with potassium permanganate.[17]

Conclusion

The physicochemical properties of this compound, particularly its moderate lipophilicity, weak acidity, and poor aqueous solubility, are defining features that govern its behavior in biological systems. A thorough understanding and accurate determination of these characteristics are essential for any research and development program focused on the design of novel drug candidates based on this important scaffold. The experimental protocols and workflows detailed in this guide provide a robust framework for obtaining reliable and reproducible data, thereby facilitating informed decision-making in the drug discovery process.

References

An In-depth Technical Guide to the Spectroscopic Characterization of 1,4-Benzodioxan-2-Carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

1,4-Benzodioxan-2-carboxylic acid is a pivotal heterocyclic compound, serving as a key structural motif and synthetic intermediate in the development of various pharmacologically active agents.[1][2] Its rigid, bicyclic framework is found in molecules designed to interact with crucial biological targets. The precise elucidation of its molecular structure is paramount for ensuring the identity, purity, and quality of research materials and final drug products. This guide provides an in-depth analysis of the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—used to unequivocally characterize this compound. As a Senior Application Scientist, my objective is not merely to present data, but to explain the causal links between molecular structure and spectral output, offering a self-validating framework for researchers in the field.

Molecular Structure and Atom Numbering

A foundational understanding of the molecule's topology is essential for interpreting spectroscopic data, particularly for NMR signal assignment. The structure of this compound, with IUPAC numbering, is presented below. This numbering convention will be used throughout the guide.

References

The 1,4-Benzodioxan-2-Carboxylic Acid Scaffold: A Technical Guide to Unlocking Its Biological Potential

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 1,4-benzodioxan-2-carboxylic acid scaffold is a privileged heterocyclic motif that has garnered significant attention in medicinal chemistry. Its unique structural and electronic properties serve as a versatile template for the design of a diverse array of biologically active molecules. This in-depth technical guide provides a comprehensive overview of the multifaceted biological activities associated with this scaffold, delving into its anti-inflammatory, antibacterial, anticancer, and receptor-modulatory properties. By synthesizing technical data with field-proven insights, this document aims to equip researchers and drug development professionals with the knowledge to rationally design and evaluate novel therapeutics based on the this compound core. We will explore the critical structure-activity relationships that govern the biological effects of these compounds and provide detailed, validated protocols for their synthesis and biological evaluation.

Introduction: The Enduring Versatility of the 1,4-Benzodioxan Scaffold

The 1,4-benzodioxan ring system, a fusion of a benzene ring and a 1,4-dioxan ring, is a cornerstone in the architecture of numerous biologically active compounds.[1] Its prevalence in both natural products and synthetic pharmaceuticals underscores its importance as a pharmacophore. The introduction of a carboxylic acid group at the 2-position of the 1,4-benzodioxan ring provides a critical handle for molecular diversification, allowing for the synthesis of a vast library of derivatives with a wide spectrum of pharmacological activities.[2] This guide will focus specifically on the biological activities stemming from the this compound scaffold and its analogs, highlighting its potential in modern drug discovery.

The inherent chirality at the C2 position of the this compound scaffold introduces a layer of stereochemical complexity that is often pivotal for biological recognition and activity.[3] Furthermore, the aromatic ring provides a platform for substitution, enabling the fine-tuning of electronic and steric properties to optimize interactions with biological targets.[3] This combination of features makes the this compound scaffold an attractive starting point for the development of novel therapeutic agents.

Key Biological Activities and Therapeutic Targets

Derivatives of the this compound scaffold have demonstrated a remarkable range of biological activities, targeting a variety of enzymes, receptors, and cellular pathways. This section will explore the most prominent of these activities, supported by quantitative data and mechanistic insights.

Anti-inflammatory Activity

The anti-inflammatory potential of compounds bearing the this compound scaffold has been a significant area of investigation. The structural resemblance of certain derivatives to non-steroidal anti-inflammatory drugs (NSAIDs) has prompted their evaluation as inhibitors of cyclooxygenase (COX) enzymes. For instance, (S)-2-(benzodioxan-6-yl)propionic acid has been shown to inhibit both COX-1 and COX-2, exhibiting potent anti-inflammatory effects in vivo.[4]

Table 1: Anti-inflammatory Activity of Selected 1,4-Benzodioxan Derivatives

CompoundTargetIC50 (µM)Reference
(S)-2-(benzodioxan-6-yl)propionic acidCOX-1/COX-2-[4]
2-[N-(benzodioxan-6-yl)pyrrol-2-yl]acetic acidCOX-1/COX-2-[4]

Note: Specific IC50 values were not provided in the source material, but the compounds were reported as inhibitors with significant in vivo activity.

Antibacterial Activity

The emergence of multidrug-resistant bacteria has created an urgent need for novel antibacterial agents. The this compound scaffold has served as a template for the development of potent inhibitors of bacterial enzymes essential for survival. A notable example is the inhibition of β-ketoacyl-acyl carrier protein synthase III (FabH), a key enzyme in bacterial fatty acid biosynthesis that has no homolog in humans.[4]

Table 2: Antibacterial Activity of a 1,4-Benzodioxan Derivative

CompoundTargetBacterial StrainMIC (µg/mL)IC50 (µM)Reference
o-nitrocinnamaldehyde hydrazone derivative of 1,4-benzodioxane-5-carboxylic acidE. coli FabHE. coli, P. aeruginosa, S. aureus, B. subtilis1.5 - 63.5[4]
Anticancer Activity

The quest for more effective and less toxic anticancer therapeutics is a driving force in medicinal chemistry. Derivatives of the this compound scaffold have shown promise as anticancer agents, with some compounds exhibiting potent inhibitory activity against various cancer cell lines.[5] The mechanisms of action are often multifaceted, involving the inhibition of key signaling pathways such as the mTOR pathway.[1][5]

Table 3: Anticancer Activity of a 1,4-Benzodioxane-Hydrazone Derivative

CompoundCancer Cell LineGI50 (µM)TargetIC50 (µM)Reference
Compound 7e (a 1,4-benzodioxane-hydrazone derivative)Melanoma (MDA-MB-435, M14, SK-MEL-2, UACC-62)0.20 - 0.57mTOR kinase5.47[1][5]
Adrenergic and Serotonergic Receptor Modulation

Derivatives of the 1,4-benzodioxan scaffold have a rich history as modulators of adrenergic and serotonergic receptors, which are critical targets for the treatment of cardiovascular and central nervous system disorders. The substitution pattern on both the benzodioxan ring and the side chain plays a crucial role in determining the affinity and selectivity for different receptor subtypes.[6][7]

Table 4: Receptor Binding Affinities of 1,4-Benzodioxan Derivatives

CompoundReceptor SubtypepKiActivityReference
Compound 14 (a 1,4-dioxane derivative)α1D-AR-Antagonist[4][6]
Compound 15 (a 1,4-dioxane derivative)5-HT1A-Full Agonist[4][6]

Note: Specific pKi values were not provided in the source material, but the compounds were identified as potent and selective ligands.

Structure-Activity Relationship (SAR) and Rational Drug Design

The biological activity of the this compound scaffold is exquisitely sensitive to its substitution pattern. A thorough understanding of the structure-activity relationships (SAR) is paramount for the rational design of new and improved therapeutic agents.

The Importance of the Carboxylic Acid Moiety

The carboxylic acid group at the 2-position is a key determinant of the biological activity of many derivatives. It can act as a crucial hydrogen bond donor and acceptor, facilitating interactions with the active sites of enzymes and receptors. For example, in COX inhibitors, the carboxylic acid moiety often mimics the carboxylate of arachidonic acid, the natural substrate of the enzyme.

Influence of Substituents on the Aromatic Ring

Substitution on the benzene ring of the 1,4-benzodioxan core can significantly impact potency and selectivity. For instance, in the context of α-adrenergic receptor antagonists, the nature and position of substituents on the aromatic ring can dictate the selectivity for different α1-AR subtypes (α1A, α1B, α1D).[6][7] This allows for the design of subtype-selective ligands with improved therapeutic profiles and reduced side effects.

Role of the Side Chain

The nature of the side chain attached to the carboxylic acid function is another critical factor influencing biological activity. The introduction of different amide or ester functionalities can modulate physicochemical properties such as lipophilicity and membrane permeability, thereby affecting the pharmacokinetic profile of the compound. Furthermore, the side chain can be designed to interact with specific subpockets within the target protein, enhancing binding affinity and selectivity.

Experimental Protocols for Biological Evaluation

To ensure the trustworthiness and reproducibility of research findings, it is essential to employ validated and standardized experimental protocols. This section provides detailed methodologies for the in vitro evaluation of the key biological activities of this compound derivatives.

Synthesis of 1,4-Benzodioxan-2-Carbonyl Piperazine Derivatives

This protocol outlines a general procedure for the synthesis of piperazine amides of this compound, a common class of derivatives with diverse biological activities.[8]

Step-by-Step Methodology:

  • Synthesis of 1,4-benzodioxan-2-carbonyl chloride: React this compound with thionyl chloride to form the acid chloride.[8]

  • Synthesis of 1-(1,4-benzodioxane-2-carbonyl)piperazine: React the acid chloride with piperazine in a suitable solvent such as N,N-dimethylformamide (DMF) in the presence of a base like potassium carbonate.[8]

  • Synthesis of final derivatives: React 1-(1,4-benzodioxane-2-carbonyl)piperazine with various sulfonyl chlorides or acid chlorides to obtain the final products.[8]

  • Purification and Characterization: Purify the synthesized compounds using techniques such as recrystallization or column chromatography. Characterize the final products using analytical methods like FT-IR, ¹H NMR, and LC-MS.[8]

Experimental Workflow for Synthesis

G cluster_0 Synthesis of Piperazine Amide Derivatives A This compound B 1,4-Benzodioxan-2-carbonyl chloride A->B Thionyl Chloride C 1-(1,4-Benzodioxane-2-carbonyl)piperazine B->C Piperazine, K2CO3, DMF D Final Piperazine Amide Derivatives C->D Sulfonyl/Acid Chlorides

Caption: Synthesis of 1,4-benzodioxan-2-carbonyl piperazine derivatives.

In Vitro Anti-inflammatory Assay: COX Inhibition

This protocol describes a method to assess the inhibitory activity of test compounds against COX enzymes.[9][10]

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a reaction buffer, a solution of a suitable COX substrate (e.g., arachidonic acid), and solutions of COX-1 and COX-2 enzymes.

  • Compound Incubation: In a 96-well plate, add the reaction buffer, the enzyme (either COX-1 or COX-2), and the test compound at various concentrations. Include a known COX inhibitor (e.g., indomethacin) as a positive control and a vehicle control.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the substrate to all wells.

  • Detection: Measure the product formation over time using a suitable detection method, such as a colorimetric or fluorometric assay that quantifies the production of prostaglandins.

  • Data Analysis: Calculate the percentage of enzyme inhibition for each concentration of the test compound and determine the IC50 value.

In Vitro Antibacterial Assay: Broth Microdilution Method

This protocol details the determination of the Minimum Inhibitory Concentration (MIC) of a compound against bacterial strains.[11][12][13][14]

Step-by-Step Methodology:

  • Bacterial Inoculum Preparation: Prepare a standardized suspension of the test bacterium in a suitable broth medium (e.g., Mueller-Hinton Broth) to a turbidity equivalent to a 0.5 McFarland standard.

  • Compound Dilution: Perform serial two-fold dilutions of the test compound in the broth medium in a 96-well microtiter plate.

  • Inoculation: Add the prepared bacterial inoculum to each well containing the compound dilutions. Include a positive control (bacteria with no compound) and a negative control (broth medium only).

  • Incubation: Incubate the plate at 37°C for 16-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the bacteria.

Experimental Workflow for MIC Determination

G cluster_1 Broth Microdilution Assay A Prepare Bacterial Inoculum (0.5 McFarland) C Inoculate Wells with Bacteria and Compound A->C B Serial Dilution of Test Compound B->C D Incubate at 37°C for 16-24h C->D E Determine MIC (Lowest concentration with no growth) D->E G cluster_2 mTOR Signaling Pathway GrowthFactors Growth Factors PI3K PI3K GrowthFactors->PI3K AKT Akt PI3K->AKT mTORC1 mTORC1 AKT->mTORC1 S6K1 S6K1 mTORC1->S6K1 eIF4E 4E-BP1 mTORC1->eIF4E Translation Protein Synthesis & Cell Growth S6K1->Translation eIF4E->Translation Benzodioxan 1,4-Benzodioxan Derivative Benzodioxan->mTORC1

Caption: Simplified mTOR signaling pathway and the inhibitory point of 1,4-benzodioxan derivatives.

Adrenergic Receptor Signaling

α1-Adrenergic receptors are G-protein coupled receptors that, upon activation by catecholamines, activate phospholipase C (PLC), leading to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). T[15][16][17]his cascade ultimately results in an increase in intracellular calcium and the activation of protein kinase C (PKC), leading to various physiological responses, including smooth muscle contraction. 1,4-Benzodioxan derivatives can act as antagonists at these receptors, blocking this signaling cascade.

α1-Adrenergic Receptor Signaling Pathway

G cluster_3 α1-Adrenergic Receptor Signaling Norepinephrine Norepinephrine Alpha1AR α1-AR Norepinephrine->Alpha1AR Gq Gq Alpha1AR->Gq PLC PLC Gq->PLC PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 ↑ [Ca2+]i IP3->Ca2 PKC PKC DAG->PKC Response Cellular Response Ca2->Response PKC->Response Benzodioxan 1,4-Benzodioxan Antagonist Benzodioxan->Alpha1AR

Caption: α1-Adrenergic receptor signaling and its antagonism by 1,4-benzodioxan derivatives.

Serotonin 5-HT1A Receptor Signaling

The 5-HT1A receptor is a G-protein coupled receptor that is negatively coupled to adenylyl cyclase through the Gi/o protein. A[4][18][19][20]ctivation of the 5-HT1A receptor leads to a decrease in intracellular cyclic AMP (cAMP) levels and subsequent downstream effects, including the modulation of ion channel activity. 1,4-Benzodioxan derivatives can act as agonists at this receptor, mimicking the effects of serotonin.

5-HT1A Receptor Signaling Pathway

G cluster_4 5-HT1A Receptor Signaling Serotonin Serotonin HT1A 5-HT1A Receptor Serotonin->HT1A Gi Gi/o HT1A->Gi AC Adenylyl Cyclase Gi->AC ATP ATP AC->ATP inhibits conversion cAMP ↓ cAMP PKA ↓ PKA Activity cAMP->PKA Response Cellular Response PKA->Response Benzodioxan 1,4-Benzodioxan Agonist Benzodioxan->HT1A

Caption: 5-HT1A receptor signaling and agonism by 1,4-benzodioxan derivatives.

Conclusion and Future Perspectives

The this compound scaffold has proven to be a remarkably fruitful starting point for the discovery of novel biologically active compounds. Its synthetic tractability and the diverse array of pharmacological activities associated with its derivatives ensure its continued relevance in medicinal chemistry. The insights into the structure-activity relationships and the detailed experimental protocols provided in this guide are intended to empower researchers to further explore the therapeutic potential of this versatile scaffold.

Future research in this area will likely focus on the development of more potent and selective agents with improved pharmacokinetic and safety profiles. The application of modern drug design strategies, such as computational modeling and structure-based design, will undoubtedly accelerate the discovery of new clinical candidates. Furthermore, the exploration of novel therapeutic applications for this compound derivatives, beyond the well-established areas, holds significant promise for addressing unmet medical needs.

References

The Enduring Legacy and Therapeutic Promise of 1,4-Benzodioxan Derivatives in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The 1,4-benzodioxan scaffold, a heterocyclic motif consisting of a benzene ring fused to a 1,4-dioxane ring, has established itself as a cornerstone in medicinal chemistry.[1][2][3] Its structural rigidity, coupled with the potential for stereoisomerism and diverse substitution patterns, has made it a versatile template for the design of a multitude of biologically active compounds.[1] This guide delves into the core principles of 1,4-benzodioxan chemistry, exploring its synthesis, structure-activity relationships (SAR), and its profound impact on various therapeutic areas.

The Architectural Advantage: Why 1,4-Benzodioxan?

The enduring appeal of the 1,4-benzodioxan scaffold in drug design stems from a combination of key structural and physicochemical properties. The fusion of the aromatic benzene ring with the saturated dioxane ring creates a conformationally restrained system. This rigidity can be advantageous for several reasons:

  • Pre-organization for Receptor Binding: A more rigid scaffold reduces the entropic penalty upon binding to a biological target, potentially leading to higher affinity.

  • Defined Vectorial Presentation of Substituents: The fixed geometry allows for the precise positioning of functional groups in three-dimensional space, facilitating optimal interactions with receptor pockets.

  • Chirality as a Key Modulator: Substitution at the C2 or C3 position of the dioxane ring introduces chirality, often leading to significant differences in pharmacological activity between enantiomers (eudismic ratios).[1]

Therapeutic Frontiers: A Journey Through the Pharmacological Landscape

1,4-benzodioxan derivatives have demonstrated a remarkable breadth of pharmacological activities, leading to the development of marketed drugs and a plethora of promising clinical candidates.

Adrenergic and Serotonergic Receptor Modulation

Perhaps the most well-established application of 1,4-benzodioxan derivatives is in the modulation of adrenergic and serotonergic receptors, which are crucial for regulating a vast array of physiological processes.

α-Adrenergic Receptor Antagonists:

The prototypical example in this class is Doxazosin , a potent and selective α1-adrenergic receptor antagonist used in the treatment of hypertension and benign prostatic hyperplasia (BPH).[4][5] The 1,4-benzodioxan moiety in Doxazosin is crucial for its high affinity and selectivity.

Structure-activity relationship (SAR) studies have revealed key insights into the interaction of these derivatives with α1-adrenoreceptors. The two oxygen atoms in the dioxane ring play distinct roles; the oxygen at position 1 may engage in a donor-acceptor dipolar interaction with the receptor, while the oxygen at position 4 is believed to stabilize the optimal conformation for binding.[6] Replacement of the dihydrodioxane ring with a phenyl or pyrrole nucleus leads to a significant drop in activity, highlighting the importance of this specific heterocyclic system.[6]

Furthermore, modifications on the benzodioxan scaffold have been shown to influence selectivity for α1-adrenoreceptor subtypes (α1A, α1B, and α1D).[7] For instance, certain substitutions can lead to compounds with high affinity and selectivity for the α1a-adrenoreceptor subtype, which is relevant for the design of antagonists with fewer side effects.[7]

Serotonin (5-HT) Receptor Ligands:

1,4-benzodioxan derivatives have also been extensively explored as ligands for various serotonin receptor subtypes, particularly the 5-HT1A receptor.[2][8] MKC-242, for example, is a highly potent and selective 5-HT1A receptor agonist.[9] It acts as a full agonist at presynaptic 5-HT1A receptors and a partial agonist at postsynaptic receptors, suggesting its potential as an anxiolytic or antidepressant agent.[9]

Interestingly, a reversed enantioselectivity has been observed for some 1,4-dioxane derivatives when comparing their binding to α1-adrenergic and 5-HT1A receptors.[8][10] While (S)-enantiomers often show higher affinity for α1-adrenoceptors, (S)-configured enantiomers can exhibit higher affinity for the 5-HT1A receptor.[10] This highlights the subtle yet critical role of stereochemistry in determining receptor selectivity.

Signaling Pathway of α1-Adrenergic Receptor Activation

alpha1_adrenergic_pathway Ligand α1-Agonist (e.g., Norepinephrine) Receptor α1-Adrenergic Receptor (GPCR) Ligand->Receptor Binds to Gq Gq Protein Receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca²⁺ ER->Ca2 Releases Ca2->PKC Activates CellularResponse Cellular Response (e.g., Smooth Muscle Contraction) PKC->CellularResponse Phosphorylates target proteins

Caption: Simplified signaling cascade initiated by the activation of α1-adrenergic receptors.

Anticancer Activity

The versatility of the 1,4-benzodioxan scaffold has led to its emergence as a promising framework for the development of novel anticancer agents.[1][4][5] These derivatives have been shown to exert their effects through various mechanisms, including the inhibition of crucial enzymes and the induction of apoptosis.

Enzyme Inhibition:

Several studies have highlighted the potential of 1,4-benzodioxan-containing compounds as inhibitors of enzymes involved in cancer progression. For instance, derivatives incorporating a 1,3,4-thiadiazole or 1,3,4-oxadiazole ring have demonstrated efficacy as inhibitors of Focal Adhesion Kinase (FAK) and Methionine Aminopeptidase 2 (MetAP2), respectively.[1][11] Both FAK and MetAP2 are known to play significant roles in cell proliferation, migration, and angiogenesis, making them attractive targets for anticancer drug development.[11]

Induction of Apoptosis and Cell Cycle Arrest:

Recent research has focused on 1,4-benzodioxane-hydrazone derivatives as potential therapeutics for skin cancer.[12] One promising compound, 7e, exhibited potent growth inhibition across a wide range of cancer cell lines and was particularly effective against melanoma.[12] Mechanistic studies revealed that this compound induces apoptosis and causes S-phase arrest in cancer cells.[12] Furthermore, it was identified as an inhibitor of the mTOR kinase, a key regulator of cell growth and proliferation.[12]

The anticancer activity of some 1,4-benzodioxan derivatives has also been linked to their interaction with α1d-adrenoreceptors.[10] Silencing of the α1d-AR has been shown to significantly reduce the anticancer activity of certain compounds, confirming the involvement of this receptor subtype in their mechanism of action.[8][10]

Quantitative Data on Anticancer Activity of 1,4-Benzodioxane-Hydrazone Derivative 7e

Cell Line (Melanoma)GI₅₀ (μM)
MDA-MB-4350.20
M140.46
SK-MEL-20.57
UACC-620.27
Data sourced from in vitro studies on the anticancer activity of 1,4-benzodioxane-hydrazone derivatives.[12]
Antibacterial and Antineuroinflammatory Applications

Beyond their effects on mammalian cells, 1,4-benzodioxan derivatives have also shown promise in combating bacterial infections and neuroinflammation.

Antibacterial Agents:

In the ongoing search for new antibacterial agents to combat drug-resistant strains, 1,4-benzodioxan derivatives have emerged as a valuable scaffold.[13] These compounds have been developed to target novel bacterial proteins, such as MmpL3, which is essential for the viability of Mycobacterium tuberculosis.[13] Other derivatives have been designed to inhibit the biosynthesis of staphyloxanthin, a pigment that protects Staphylococcus aureus from the host's immune system.[13]

Monoamine Oxidase B (MAOB) Inhibitors and Antineuroinflammatory Activity:

Recent studies have explored 1,4-benzodioxan carboxamide derivatives as potent and selective inhibitors of monoamine oxidase B (MAO-B).[14] MAO-B is a key enzyme in the metabolism of dopamine, and its inhibition is a therapeutic strategy for neurodegenerative disorders like Parkinson's disease.[15][16] Notably, these derivatives also exhibit antineuroinflammatory activity by suppressing the activation of microglia, which are implicated in the inflammatory processes associated with neurodegeneration.[14] The 1,4-benzodioxan moiety was found to be crucial for the potent MAO-B inhibitory activity.[14]

Synthesis of 1,4-Benzodioxan Derivatives: A Practical Approach

The synthesis of 1,4-benzodioxan derivatives typically involves the reaction of a catechol with a dielectrophile. A common and versatile method is the Williamson ether synthesis, which allows for the introduction of various substituents on the dioxane ring.

Experimental Protocol: Synthesis of 2-(Hydroxymethyl)-1,4-benzodioxan

This protocol describes a general method for the synthesis of a key intermediate, 2-(hydroxymethyl)-1,4-benzodioxan, which can be further functionalized.

Materials:

  • Catechol

  • 3-Chloro-1,2-propanediol

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve catechol (1.0 eq) in DMF.

  • Addition of Base and Reagent: Add anhydrous potassium carbonate (2.5 eq) to the solution. While stirring, add 3-chloro-1,2-propanediol (1.1 eq) dropwise.

  • Reaction: Heat the reaction mixture to 80-90 °C and stir for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into ice-water.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Washing: Combine the organic layers and wash with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) to obtain the pure 2-(hydroxymethyl)-1,4-benzodioxan.

Workflow for the Synthesis of a 1,4-Benzodioxan Derivative

synthesis_workflow Start Starting Materials (Catechol, Dielectrophile) Reaction Williamson Ether Synthesis (Base, Solvent, Heat) Start->Reaction Workup Aqueous Work-up (Quenching, Extraction) Reaction->Workup Purification Purification (Column Chromatography) Workup->Purification Characterization Characterization (NMR, MS, etc.) Purification->Characterization FinalProduct Pure 1,4-Benzodioxan Derivative Characterization->FinalProduct

Caption: A generalized workflow for the synthesis and purification of 1,4-benzodioxan derivatives.

Future Directions and Concluding Remarks

The 1,4-benzodioxan scaffold continues to be a fertile ground for drug discovery.[2][3] Its proven track record in modulating key biological targets, combined with the potential for fine-tuning its pharmacological properties through synthetic modifications, ensures its continued relevance in medicinal chemistry. Future research will likely focus on:

  • Exploring New Therapeutic Targets: Expanding the application of 1,4-benzodioxan derivatives to novel biological targets implicated in various diseases.

  • Developing Subtype-Selective Ligands: Designing highly selective ligands for receptor subtypes to minimize off-target effects and improve therapeutic indices.

  • Leveraging Computational Chemistry: Employing in silico methods, such as molecular docking and dynamics, to guide the rational design of new derivatives with enhanced potency and selectivity.[12][14]

  • Investigating Novel Drug Delivery Systems: Formulating 1,4-benzodioxan-based drugs into advanced delivery systems to improve their pharmacokinetic profiles and therapeutic efficacy.

References

The Genesis of a Scaffold: An In-depth Technical Guide to the Discovery and History of 1,4-Benzodioxan-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,4-Benzodioxan-2-carboxylic acid, a seemingly unassuming heterocyclic compound, holds a significant position in the annals of medicinal chemistry. This technical guide provides a comprehensive overview of its discovery, historical development, and enduring legacy as a pivotal scaffold in drug design. We will delve into the foundational synthetic methodologies, explore its physicochemical characteristics, and trace its evolution from a laboratory curiosity to a cornerstone in the development of potent and selective therapeutics, most notably in the realm of α-adrenergic receptor antagonists. This document serves as an in-depth resource for researchers and drug development professionals, offering not only a historical perspective but also practical, field-proven insights into the chemistry and pharmacological importance of this versatile molecule.

Introduction: The Emergence of a Privileged Scaffold

The 1,4-benzodioxan moiety has long been recognized as a "privileged scaffold" in medicinal chemistry, a term bestowed upon molecular frameworks that can provide useful ligands for more than one type of receptor or enzyme target by judicious structural modifications.[1][2] Its unique conformational properties, arising from the fusion of a planar aromatic ring with a non-planar dioxane ring, create a three-dimensional architecture that is highly amenable to specific interactions with biological macromolecules.[2] The introduction of a carboxylic acid group at the 2-position of this scaffold generates this compound, a chiral molecule that has proven to be an exceptionally versatile intermediate in the synthesis of a wide array of biologically active compounds.[3][4]

The significance of this molecule lies not only in its own potential biological activities but, more importantly, in its role as a key building block for more complex pharmaceutical agents.[5] Its derivatives have been instrumental in the exploration and modulation of various physiological pathways, with a particularly profound impact on the adrenergic system.[6][7] This guide will trace the journey of this compound from its chemical origins to its establishment as a cornerstone of modern drug discovery.

Foundational Synthesis: A Classic and Enduring Methodology

The primary and most widely cited method for the synthesis of this compound involves a two-step process commencing with readily available starting materials: catechol and an ester of 2,3-dibromopropionic acid.[8][9] This robust and efficient synthesis has been a mainstay in organic chemistry for decades, a testament to its reliability and scalability.

The Core Reaction: Cyclization and Ester Formation

The initial step involves the condensation of catechol with ethyl 2,3-dibromopropionate. This reaction is typically carried out in a polar aprotic solvent such as dry acetone, in the presence of a weak base, most commonly anhydrous potassium carbonate.[8] The base facilitates the deprotonation of the phenolic hydroxyl groups of catechol, forming a diphenoxide intermediate. This nucleophilic species then undergoes a tandem Williamson ether synthesis, reacting with the two electrophilic carbon atoms of the dibromopropionate to form the 1,4-benzodioxan ring system. The result of this cyclization is the formation of ethyl 1,4-benzodioxan-2-carboxylate.

The Final Step: Saponification to the Carboxylic Acid

The intermediate ester is then subjected to saponification, a basic hydrolysis reaction, to yield the desired this compound.[8] This is typically achieved by treating the ester with an aqueous solution of a strong base, such as sodium hydroxide or potassium hydroxide, followed by acidification to protonate the carboxylate salt.

G cluster_0 Step 1: Cyclization cluster_1 Step 2: Saponification Catechol Catechol Base K₂CO₃ in Acetone Catechol->Base Dibromopropionate Ethyl 2,3-dibromopropionate Dibromopropionate->Base Intermediate Ethyl 1,4-benzodioxan-2-carboxylate Base->Intermediate Williamson Ether Synthesis Base2 1. NaOH(aq) 2. H₃O⁺ Intermediate->Base2 Hydrolysis Acid This compound Base2->Acid Hydrolysis

Caption: Synthetic pathway to this compound.

Experimental Protocol: A Validated Laboratory Procedure

The following protocol is a representative example of the synthesis of this compound, synthesized from multiple literature sources.[8][9]

Step 1: Synthesis of Ethyl 1,4-Benzodioxan-2-carboxylate

  • To a stirred solution of catechol (1.0 eq) in dry acetone, add anhydrous potassium carbonate (3.0 eq).

  • Heat the mixture to reflux.

  • Add a solution of ethyl 2,3-dibromopropionate (1.0 eq) in dry acetone dropwise to the refluxing mixture over a period of 1-2 hours.

  • Continue to reflux the reaction mixture for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude ethyl 1,4-benzodioxan-2-carboxylate.

  • Purify the crude product by vacuum distillation or column chromatography on silica gel.

Step 2: Synthesis of this compound

  • Dissolve the purified ethyl 1,4-benzodioxan-2-carboxylate (1.0 eq) in a suitable solvent such as ethanol or a mixture of ethanol and water.

  • Add an aqueous solution of sodium hydroxide (2.0-3.0 eq) to the solution.

  • Stir the mixture at room temperature or with gentle heating until the hydrolysis is complete (monitored by TLC).

  • Cool the reaction mixture in an ice bath and acidify with a mineral acid (e.g., HCl) to a pH of approximately 2.

  • The product, this compound, will precipitate as a white solid.

  • Collect the solid by filtration, wash with cold water, and dry under vacuum.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the pure acid.

Physicochemical and Spectroscopic Characterization

The unambiguous identification of this compound is crucial for its use in further synthetic applications. The following table summarizes its key physical properties and the characteristic spectroscopic data used for its characterization.[8]

PropertyValue
Molecular Formula C₉H₈O₄
Molecular Weight 180.16 g/mol
Appearance White crystalline solid
Melting Point 126-128 °C
¹H NMR (DMSO-d₆, δ ppm) 10.64 (s, 1H, COOH), 6.81-6.91 (m, 4H, Ar-H), 5.12 (t, 1H, J = 12.6 Hz, 2-CH), 4.94 (d, 1H, J = 7.4 Hz, 3-CH₂), 4.51 (dd, 1H, J = 9.6, 2.8 Hz, 3-CH₂)
FT-IR (KBr, ν, cm⁻¹) 3171 (br, OH carboxylic), 1718 (C=O acid), 1153 (C-O of 1,4-benzodioxane)

Historical Trajectory and Pharmacological Significance

While the precise first synthesis of this compound is not readily apparent in a single seminal publication, the broader 1,4-benzodioxan scaffold has been a subject of chemical and pharmacological investigation since the early 20th century. The true value of this compound emerged as chemists began to explore its potential as a versatile starting material for compounds with therapeutic applications.

Early Explorations and the Dawn of Adrenergic Blockers

The pioneering work on 1,4-benzodioxan derivatives in the 1930s by Fourneau and Bovet laid the groundwork for understanding the pharmacological potential of this class of compounds. Their research into sympatholytic (adrenergic blocking) agents was a critical step in the evolution of treatments for conditions related to the sympathetic nervous system. While their initial work focused on aminomethyl derivatives, it established the 1,4-benzodioxan nucleus as a key pharmacophore for interacting with adrenergic receptors.

The Rise of α₁-Adrenergic Receptor Antagonists

The latter half of the 20th century saw a surge in the development of selective α₁-adrenergic receptor antagonists for the treatment of hypertension and benign prostatic hyperplasia (BPH).[10] this compound proved to be an invaluable precursor in this endeavor. Its carboxylic acid functionality provides a convenient handle for the introduction of various amine-containing side chains, a common structural feature of many α₁-blockers.

A prime example of the successful application of this scaffold is the development of Doxazosin, a widely prescribed medication for hypertension and BPH.[5][10] The synthesis of Doxazosin utilizes an activated form of this compound (such as the acyl chloride) to acylate a piperazine derivative, ultimately leading to the final drug molecule.

G cluster_0 Core Scaffold cluster_1 Derivatization cluster_2 Therapeutic Application Core This compound Derivatives Amides, Esters, etc. Core->Derivatives Chemical Modification AlphaBlockers α₁-Adrenergic Receptor Antagonists (e.g., Doxazosin) Derivatives->AlphaBlockers Pharmacological Activity

Caption: From core scaffold to therapeutic application.

The structure-activity relationship (SAR) studies of these derivatives have revealed that the 1,4-benzodioxan moiety plays a crucial role in anchoring the molecule to the α₁-adrenergic receptor. The stereochemistry at the 2-position, inherited from the chiral this compound precursor, is also often critical for optimal binding and selectivity.[3]

Conclusion and Future Perspectives

This compound stands as a testament to the enduring power of fundamental organic chemistry in driving drug discovery. Its straightforward and robust synthesis has made it a readily accessible and highly valuable building block for medicinal chemists. From its early roots in the exploration of adrenergic pharmacology to its central role in the development of modern therapeutics, this molecule has carved a significant niche in the landscape of pharmaceutical sciences.

The versatility of the 1,4-benzodioxan scaffold, combined with the synthetic utility of the 2-carboxylic acid group, ensures its continued relevance in the quest for new and improved therapeutic agents. As our understanding of biological targets becomes more sophisticated, it is highly probable that this "evergreen" scaffold will continue to be a source of inspiration for the design of novel molecules with a wide range of pharmacological activities, extending far beyond its traditional role in adrenergic modulation.[1] The history of this compound is a compelling narrative of how a simple molecule can become a cornerstone of innovation in the complex world of drug development.

References

An In-depth Technical Guide to the Solubility of 1,4-Benzodioxan-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 1,4-benzodioxan-2-carboxylic acid, a key intermediate in the synthesis of various pharmaceuticals.[1] Solubility is a critical physicochemical parameter that profoundly influences the bioavailability, formulation, and overall efficacy of active pharmaceutical ingredients (APIs). This document is intended for researchers, scientists, and drug development professionals, offering both established data and detailed methodologies for determining and predicting the solubility of this compound in various solvent systems. A thorough understanding of these principles is paramount for optimizing drug development processes, from preclinical studies to final dosage form design.

Introduction: The Significance of Solubility in Pharmaceutical Development

This compound serves as a versatile building block in medicinal chemistry. Its solubility behavior dictates its absorption, distribution, metabolism, and excretion (ADME) profile, directly impacting its therapeutic potential. Low aqueous solubility is a major challenge in drug development, often leading to poor oral bioavailability and erratic absorption. Conversely, understanding solubility in organic solvents is crucial for synthesis, purification, and the formulation of various dosage forms.

This guide delves into the core principles governing the solubility of this compound, providing a foundational understanding for its practical application in a laboratory and manufacturing setting. We will explore its intrinsic physicochemical properties, the impact of different solvent environments, and the profound influence of pH on its aqueous solubility.

Physicochemical Properties of this compound

A comprehensive understanding of a compound's physicochemical properties is the cornerstone of solubility studies. These parameters provide insights into the intermolecular forces at play and allow for the prediction of its behavior in different solvent systems.

PropertyValueSource
Molecular Formula C₉H₈O₄[2]
Molecular Weight 180.16 g/mol [2]
Melting Point 126-130 °C[3][4]
pKa 2.69 ± 0.20 (Predicted)[3][5]
LogP (Octanol-Water Partition Coefficient) 1.4 (XLogP3)[2]
Appearance White to off-white solid[3]
Water Solubility 7.63 g/L at 20°C[3]
Qualitative Organic Solvent Solubility Slightly soluble in DMSO and Methanol[3]

Expert Insight: The low predicted pKa of 2.69 indicates that this compound is a relatively strong organic acid. This is a critical piece of information, as it suggests that its aqueous solubility will be highly dependent on the pH of the medium. The LogP value of 1.4 suggests a moderate lipophilicity, indicating that it will have some affinity for both aqueous and organic phases.

Quantitative Solubility in Various Solvents: A Data Gap and a Path Forward

While qualitative data suggests slight solubility in polar aprotic and protic solvents like DMSO and methanol, a comprehensive quantitative understanding across a range of pharmaceutically relevant solvents is currently lacking in publicly available literature. The generation of this data is a crucial step in formulation development.

Recommendation for Future Studies: A systematic solubility screening in the following solvents is recommended:

  • Alcohols: Ethanol, Isopropanol

  • Ketones: Acetone

  • Esters: Ethyl Acetate

  • Nitriles: Acetonitrile

  • Amides: N,N-Dimethylformamide (DMF)

  • Halogenated Solvents: Dichloromethane

  • Ethers: Tetrahydrofuran (THF)

The experimental protocol detailed in the following section provides a robust framework for generating this critical data.

Experimental Determination of Thermodynamic Solubility: The Shake-Flask Method

The gold standard for determining the thermodynamic (or equilibrium) solubility of a compound is the shake-flask method. This technique measures the concentration of a saturated solution of the compound in a specific solvent at a constant temperature, ensuring that a true equilibrium has been reached between the dissolved and undissolved solid.

Rationale Behind the Shake-Flask Method

The core principle of this method is to allow a surplus of the solid compound to equilibrate with the solvent over a sufficient period. This ensures that the solvent is fully saturated with the solute. By subsequently separating the undissolved solid and quantifying the concentration of the solute in the clear supernatant, a precise measure of its thermodynamic solubility is obtained. This value is crucial for understanding the maximum amount of the drug that can be dissolved in a given solvent under specific conditions.

Detailed Step-by-Step Protocol
  • Preparation of Materials:

    • Accurately weigh an excess amount of this compound into a suitable container (e.g., a glass vial with a screw cap). An excess is critical to ensure a saturated solution is formed.

    • Add a precise volume of the desired solvent to the vial.

  • Equilibration:

    • Seal the vials to prevent solvent evaporation.

    • Place the vials in a constant temperature shaker bath (e.g., 25°C or 37°C for physiological relevance).

    • Agitate the samples for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached. A preliminary experiment to determine the time to reach equilibrium is recommended.

  • Phase Separation:

    • After the equilibration period, allow the vials to stand undisturbed at the same constant temperature to allow the undissolved solid to sediment.

    • Carefully withdraw a sample of the supernatant. It is crucial to avoid aspirating any solid particles.

    • Filter the supernatant through a chemically compatible, low-binding filter (e.g., a 0.22 µm PTFE or PVDF syringe filter) to remove any remaining undissolved solid.

  • Quantification:

    • Accurately dilute the filtered supernatant with a suitable solvent to a concentration within the linear range of the analytical method.

    • Analyze the concentration of this compound in the diluted sample using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

    • Prepare a calibration curve using standard solutions of known concentrations of this compound to ensure accurate quantification.

  • Calculation:

    • Calculate the solubility of the compound in the solvent, taking into account the dilution factor. The result is typically expressed in mg/mL or mol/L.

Experimental Workflow Diagram

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_quant Quantification cluster_calc Calculation prep1 Weigh excess this compound prep2 Add precise volume of solvent prep1->prep2 equil1 Seal vial and place in shaker bath at constant temperature prep2->equil1 equil2 Agitate for 24-72 hours equil1->equil2 sep1 Allow undissolved solid to sediment equil2->sep1 sep2 Filter supernatant (0.22 µm filter) sep1->sep2 quant1 Dilute filtered supernatant sep2->quant1 quant2 Analyze by HPLC-UV against a standard curve quant1->quant2 calc1 Calculate solubility (mg/mL or mol/L) quant2->calc1

Caption: Workflow for Thermodynamic Solubility Determination.

Theoretical Framework for Solubility Prediction: Hansen Solubility Parameters

In the absence of extensive experimental data, theoretical models can provide valuable guidance for solvent selection. The Hansen Solubility Parameter (HSP) model is a powerful tool for predicting the miscibility of a solute in a solvent.[6][7][8]

The model is based on the principle that "like dissolves like" and quantifies this by assigning three parameters to each substance:

  • δD (Dispersion): Represents the energy from van der Waals forces.

  • δP (Polar): Represents the energy from dipolar intermolecular forces.

  • δH (Hydrogen Bonding): Represents the energy from hydrogen bonds.

Logical Relationship of Hansen Solubility Parameters

HSP_Concept cluster_solute Solute (this compound) cluster_solvent Solvent Solute δD_solute, δP_solute, δH_solute Similarity Similarity of HSPs Solute->Similarity Input Solvent δD_solvent, δP_solvent, δH_solvent Solvent->Similarity Input Prediction Solubility Prediction Similarity->Prediction Determines

Caption: Hansen Solubility Parameter Logic.

The Critical Influence of pH on Aqueous Solubility

As a carboxylic acid, the aqueous solubility of this compound is highly dependent on the pH of the solution. The carboxylic acid group can exist in two forms: the protonated (neutral) form (R-COOH) and the deprotonated (ionized) form (R-COO⁻).

The Henderson-Hasselbalch equation governs the equilibrium between these two forms:

pH = pKa + log ([R-COO⁻] / [R-COOH])

  • At pH < pKa: The protonated, neutral form (R-COOH) predominates. This form is generally less water-soluble.

  • At pH = pKa: The concentrations of the protonated and deprotonated forms are equal.

  • At pH > pKa: The deprotonated, ionized form (R-COO⁻) predominates. This form is significantly more water-soluble due to its ability to form ion-dipole interactions with water molecules.

Given the predicted pKa of ~2.69, it is expected that the aqueous solubility of this compound will be low in acidic environments (e.g., the stomach) and will increase dramatically as the pH rises into the neutral and alkaline ranges (e.g., the intestines).

Theoretical pH-Solubility Profile

pH_Solubility cluster_plot Theoretical pH-Solubility Profile plot start Low Solubility inflection pKa ≈ 2.69 start->inflection Solubility increases sharply X_axis pH end High Solubility inflection->end Solubility plateaus at maximum Y_axis Log(Solubility)

Caption: Theoretical pH vs. Solubility Curve.

Note: The DOT script above is a conceptual representation. A true plot would require experimental data. The curve would show low solubility at pH values significantly below the pKa, a sharp increase in solubility around the pKa, and a plateau at higher pH values where the compound is fully ionized.

Conclusion and Future Directions

This technical guide has synthesized the available information on the solubility of this compound and provided a robust framework for its experimental determination and theoretical prediction. The key takeaways for researchers and drug development professionals are:

  • Physicochemical Profile: The compound is a relatively strong organic acid with moderate lipophilicity.

  • Aqueous Solubility: Its aqueous solubility is highly pH-dependent, a critical consideration for oral drug delivery and formulation.

  • Organic Solvent Solubility: While qualitative data is limited, the provided experimental protocol for the shake-flask method offers a clear path to generating the necessary quantitative data for a range of pharmaceutically relevant solvents.

  • Predictive Models: The Hansen Solubility Parameter concept provides a valuable theoretical tool for rational solvent selection, even in the absence of complete experimental data.

Future work should focus on the systematic experimental determination of the solubility of this compound in a diverse set of organic solvents and the generation of a quantitative pH-solubility profile. This data will be invaluable for the continued development of pharmaceuticals derived from this important intermediate.

References

Stability and Storage of 1,4-Benzodioxan-2-Carboxylic Acid: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Introduction

1,4-Benzodioxan-2-carboxylic acid is a versatile heterocyclic compound that serves as a crucial building block in the synthesis of various pharmaceuticals and biologically active molecules.[1] Its rigid structure, incorporating a benzene ring fused to a dioxane ring with a carboxylic acid moiety, makes it a valuable scaffold in drug discovery, particularly for agents targeting adrenergic and serotoninergic receptors.[2] The stability of this key intermediate is paramount to ensure the integrity of starting materials, the reproducibility of synthetic procedures, and the quality of the final active pharmaceutical ingredients (APIs). This technical guide provides an in-depth analysis of the factors influencing the stability of this compound, recommended storage conditions, and a framework for developing a robust stability-indicating analytical method.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental to its proper handling and storage.

PropertyValueSource(s)
Molecular Formula C₉H₈O₄[3][4]
Molecular Weight 180.16 g/mol [3][4]
Appearance White to off-white crystalline powder[1]
Melting Point 126-130 °C[5]
Boiling Point (Predicted) 347.2 ± 41.0 °C[3]
pKa (Predicted) 2.69 ± 0.20[6]
Solubility Slightly soluble in DMSO and Methanol[6]

Factors Influencing Stability and Potential Degradation Pathways

While specific degradation studies on this compound are not extensively reported in the public domain, an understanding of its chemical structure allows for the prediction of potential degradation pathways under various stress conditions. Forced degradation studies are essential to identify likely degradation products and establish a stability-indicating analytical method.[1][7][8]

Hydrolytic Degradation

Hydrolysis is a primary concern for carboxylic acids and their derivatives.[9] The stability of this compound is expected to be pH-dependent.

  • Acidic Conditions: In a strongly acidic medium, the ether linkages of the dioxane ring could be susceptible to cleavage, although this typically requires harsh conditions. The carboxylic acid functional group itself is generally stable to acid hydrolysis.

  • Neutral Conditions: The compound is expected to be relatively stable at neutral pH.

  • Alkaline Conditions: While the carboxylic acid will exist as a carboxylate salt in basic solutions, the dioxane ring's ether bonds are generally stable to base-catalyzed hydrolysis under moderate conditions. However, high pH and elevated temperatures could potentially promote degradation.[10]

Hypothesized Hydrolytic Degradation Pathway

parent This compound product1 Catechol parent->product1 Acid/Base Hydrolysis (Ether Cleavage) product2 2,3-dihydroxypropanoic acid parent->product2 Acid/Base Hydrolysis (Ether Cleavage)

Caption: Potential hydrolytic cleavage of the dioxane ring.

Oxidative Degradation

The aromatic ring and the ether linkages in the dioxane ring present sites for potential oxidative degradation. Common laboratory oxidizing agents like hydrogen peroxide can be used to simulate oxidative stress.[11]

  • Aromatic Ring Oxidation: The benzene ring can be hydroxylated or undergo ring-opening under strong oxidative conditions.

  • Ether Oxidation: The ether groups in the dioxane ring can be oxidized, potentially leading to ring opening.

Hypothesized Oxidative Degradation Pathway

parent This compound product1 Hydroxylated derivatives parent->product1 Oxidation (e.g., H₂O₂) product2 Ring-opened products parent->product2 Oxidation (e.g., H₂O₂)

Caption: Potential oxidative degradation pathways.

Photolytic Degradation

Exposure to light, particularly UV radiation, can induce photochemical reactions. Aromatic compounds are known to absorb UV light and can undergo various reactions, including photo-oxidation and rearrangement.[4] Photostability studies are crucial, especially if the compound is to be handled or stored in light-exposed environments.[12]

Thermal Degradation

As a solid, this compound is expected to be stable at ambient temperatures. However, at elevated temperatures, particularly near its melting point, thermal decomposition can occur. For aromatic carboxylic acids, common thermal degradation pathways include decarboxylation and anhydride formation.[1][3][5][6][7]

Hypothesized Thermal Degradation Pathway

parent This compound product1 1,4-Benzodioxan (Decarboxylation) parent->product1 Heat (Δ) product2 Anhydride dimer parent->product2 Heat (Δ)

Caption: Potential thermal degradation pathways.

Recommended Storage and Handling

Based on the physicochemical properties and potential instabilities, the following storage and handling procedures are recommended:

  • Temperature: Store at room temperature (20-25°C).[6] For long-term storage, refrigeration (2-8°C) may be considered to minimize any potential slow degradation, although this is not explicitly stated as a requirement in available safety data sheets.

  • Light: Store in a well-closed container, protected from light, to prevent photolytic degradation.[13] Amber glass vials or opaque containers are recommended.

  • Moisture: The compound should be stored in a dry environment. Keeping the container tightly sealed will prevent the ingress of moisture, which could facilitate hydrolysis.

  • Inert Atmosphere: For long-term storage of high-purity reference standards, storage under an inert atmosphere (e.g., argon or nitrogen) can provide additional protection against oxidative degradation.

  • Segregation: As a carboxylic acid, it should be stored separately from strong bases and oxidizing agents to prevent chemical incompatibilities.[2][14][15]

Development of a Stability-Indicating Analytical Method

A stability-indicating method is a validated analytical procedure that can accurately and precisely measure the active ingredient without interference from degradation products, process impurities, excipients, or other potential impurities.[16] High-Performance Liquid Chromatography (HPLC) is the most common technique for this purpose.[11][17]

Forced Degradation Study Protocol

A forced degradation study is the cornerstone of developing a stability-indicating method.[12][18][19] The goal is to generate a target degradation of 5-20% of the active substance.[18]

Forced Degradation Experimental Workflow

cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis start Prepare stock solution of This compound acid Acid Hydrolysis (e.g., 0.1 M HCl, 60°C) start->acid base Base Hydrolysis (e.g., 0.1 M NaOH, 60°C) start->base oxidation Oxidation (e.g., 3% H₂O₂, RT) start->oxidation thermal Thermal (Solid State) (e.g., 80°C) start->thermal photolytic Photolytic (ICH Q1B guidelines) start->photolytic hplc Analyze by HPLC-UV/DAD acid->hplc base->hplc oxidation->hplc thermal->hplc photolytic->hplc peak_purity Assess Peak Purity hplc->peak_purity method_dev Method Development & Validation peak_purity->method_dev

Caption: Workflow for a forced degradation study.

Step-by-Step Protocol:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).

  • Acid Hydrolysis: To an aliquot of the stock solution, add an equal volume of 0.1 M HCl. Keep the solution at 60°C and withdraw samples at various time points (e.g., 0, 2, 4, 8, 24 hours). Neutralize the samples before analysis.

  • Base Hydrolysis: To an aliquot of the stock solution, add an equal volume of 0.1 M NaOH. Keep the solution at 60°C and withdraw samples at various time points. Neutralize the samples before analysis.

  • Oxidative Degradation: To an aliquot of the stock solution, add an equal volume of 3% hydrogen peroxide. Keep the solution at room temperature and withdraw samples at various time points.

  • Thermal Degradation: Expose the solid compound to dry heat (e.g., 80°C) in a calibrated oven. Withdraw samples at various time points and prepare solutions for analysis.

  • Photolytic Degradation: Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[4] A control sample should be protected from light.

  • Analysis: Analyze all stressed samples, along with an unstressed control, using an appropriate HPLC method.

Proposed HPLC Method for Stability Indication

The following provides a starting point for developing a stability-indicating HPLC method. Method optimization will be necessary based on the results of the forced degradation study.[20]

ParameterRecommended Starting Condition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A 0.1% Phosphoric acid in water
Mobile Phase B Acetonitrile
Gradient Start with a low percentage of B and gradually increase to elute any more non-polar degradation products.
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection UV at 282 nm[5] or Diode Array Detector (DAD) to assess peak purity.
Injection Volume 10 µL

Method validation should be performed according to ICH guidelines, including specificity, linearity, range, accuracy, precision, and robustness.

Conclusion

This compound is a stable compound when stored under appropriate conditions. The primary stability concerns are potential degradation under hydrolytic, oxidative, photolytic, and thermal stress. A comprehensive understanding of these potential degradation pathways, facilitated by forced degradation studies, is essential for the development of a robust stability-indicating analytical method. Adherence to the recommended storage and handling guidelines will ensure the integrity and quality of this important synthetic intermediate for research and drug development professionals.

References

Methodological & Application

Application Note & Protocol: A Robust Synthesis of 1,4-Benzodioxan-2-Carboxylic Acid from Catechol for Pharmaceutical Research

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

1,4-Benzodioxan-2-carboxylic acid is a pivotal structural motif and key building block in the synthesis of numerous pharmacologically active compounds, most notably in the development of α1-adrenergic receptor antagonists. This application note provides a comprehensive, reliable, and detailed protocol for the synthesis of this compound from catechol. The methodology is based on a sequential, one-pot Williamson ether synthesis. We delve into the mechanistic underpinnings of the reaction, offer step-by-step guidance for the experimental procedure, and provide insights into process optimization and troubleshooting. This guide is intended for researchers, medicinal chemists, and drug development professionals requiring a dependable source of this crucial intermediate.

Introduction & Scientific Background

The 1,4-benzodioxan scaffold is a privileged structure in medicinal chemistry, conferring favorable pharmacokinetic and pharmacodynamic properties to drug candidates. Its rigid, bicyclic nature allows for precise orientation of functional groups, enabling potent and selective interactions with biological targets. The synthesis of the core carboxylic acid derivative from inexpensive, readily available starting materials like catechol is therefore of significant interest.

The described synthesis proceeds via a double Williamson ether synthesis, a classic and robust method for forming ether linkages.[1][2] The reaction mechanism involves the nucleophilic attack of a deprotonated alcohol (an alkoxide) on an alkyl halide.[1][3][4] In this specific application, catechol is doubly deprotonated by a strong base to form the highly nucleophilic catecholate dianion. This dianion then sequentially reacts with a three-carbon electrophile, sodium chloroacetate, to first form an ether linkage and then undergo an intramolecular cyclization to yield the desired 1,4-benzodioxan ring system.

Reaction Scheme: Step 1: Deprotonation of Catechol C₆H₄(OH)₂ + 2 NaOH → C₆H₄(ONa)₂ + 2 H₂O

Step 2: Double Sₙ2 Reaction with Sodium Chloroacetate C₆H₄(ONa)₂ + 2 ClCH₂COONa → C₉H₈O₄ (as disodium salt) + 2 NaCl

Step 3: Acidification C₉H₈O₄ (disodium salt) + 2 HCl → C₉H₈O₄ + 2 NaCl

This one-pot procedure is efficient, avoiding the isolation of intermediates and thereby maximizing yield and minimizing operational complexity.

Experimental Protocol

This section provides a detailed, step-by-step methodology for the synthesis.

Materials & Equipment

Reagents:

  • Catechol (≥99%)

  • Sodium Hydroxide (NaOH, pellets, ≥98%)

  • Sodium Chloroacetate (≥98%)

  • Hydrochloric Acid (HCl, concentrated, 37%)

  • Ethyl Acetate (ACS grade)

  • Toluene (ACS grade)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Deionized Water

Equipment:

  • Three-neck round-bottom flask (500 mL)

  • Reflux condenser

  • Mechanical stirrer or magnetic stirrer with stir bar

  • Heating mantle with temperature controller

  • Dropping funnel

  • Thermometer

  • pH paper or pH meter

  • Separatory funnel (1 L)

  • Rotary evaporator

  • Büchner funnel and filter flask

  • Standard laboratory glassware (beakers, graduated cylinders, etc.)

  • Melting point apparatus

Step-by-Step Synthesis Procedure

Step 1: Preparation of the Catecholate Solution

  • Equip a 500 mL three-neck round-bottom flask with a mechanical stirrer, reflux condenser, and a thermometer.

  • To the flask, add catechol (11.0 g, 0.1 mol) and deionized water (100 mL).

  • Begin stirring the mixture. Slowly and carefully add sodium hydroxide pellets (8.8 g, 0.22 mol) to the flask. Causality Note: An excess of NaOH is used to ensure complete deprotonation of both phenolic hydroxyl groups, forming the reactive dianion. The reaction is exothermic; slow addition is crucial for temperature control.

  • Stir the mixture until all solids have dissolved. The solution will become warm and may darken.

Step 2: Reaction with Sodium Chloroacetate

  • In a separate beaker, prepare a solution of sodium chloroacetate (25.6 g, 0.22 mol) in deionized water (75 mL).[5]

  • Transfer this solution to a dropping funnel and add it dropwise to the stirring catecholate solution over approximately 30 minutes.

  • Once the addition is complete, heat the reaction mixture to reflux (approximately 100-105 °C) using a heating mantle.

  • Maintain the reflux with vigorous stirring for 4-6 hours. Process Insight: The reaction progress can be monitored by Thin Layer Chromatography (TLC). A suitable mobile phase is a 7:3 mixture of ethyl acetate and hexane with a few drops of acetic acid.

Step 3: Work-up and Acidification

  • After the reflux period, turn off the heat and allow the reaction mixture to cool to room temperature.

  • Once cool, transfer the dark reaction mixture to a 1 L beaker and place it in an ice bath.

  • Slowly and with constant stirring, acidify the mixture by adding concentrated hydrochloric acid (approx. 20-25 mL) until the pH is less than 2. Causality Note: Acidification protonates the carboxylate salt of the product, causing the free carboxylic acid to precipitate out of the aqueous solution. This step is critical for isolating the product.

  • A thick, light-brown or off-white precipitate of the crude product will form. Continue stirring in the ice bath for 30 minutes to ensure complete precipitation.

Step 4: Isolation and Purification

  • Isolate the crude solid product by vacuum filtration using a Büchner funnel.

  • Wash the filter cake with two portions of cold deionized water (2x 50 mL) to remove inorganic salts.

  • The crude product can be purified by recrystallization. Transfer the solid to a beaker and add a minimal amount of hot toluene to dissolve it.

  • Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration, wash with a small amount of cold toluene, and dry under vacuum.

Characterization

The identity and purity of the final product, this compound, should be confirmed by standard analytical techniques.

  • Melting Point: Expected range is 126-130 °C.[6][7]

  • ¹H NMR (DMSO-d₆, δ ppm): 4.51 (dd, 1H), 4.94 (d, 1H), 5.12 (t, 1H), 6.81-6.91 (m, 4H, Ar-H), 10.64 (s, 1H, COOH).[8]

  • FT-IR (KBr, ν, cm⁻¹): 3171 (broad, O-H of carboxylic acid), 1718 (C=O, acid), 1153 (C-O, ether stretch).[8]

Data Summary & Workflow Visualization

Key Reaction Parameters
ParameterValueMolesMolar Ratio (vs. Catechol)
Catechol11.0 g0.1 mol1.0
Sodium Hydroxide8.8 g0.22 mol2.2
Sodium Chloroacetate25.6 g0.22 mol2.2
Solvent (H₂O)175 mL--
Reaction Temperature100-105 °C--
Reaction Time4-6 hours--
Expected Yield70-80%--
Experimental Workflow Diagram

The following diagram illustrates the logical flow of the synthesis protocol from start to finish.

G Synthesis Workflow for this compound cluster_0 Reaction Setup cluster_1 Product Isolation cluster_2 Purification & Analysis reagents 1. Reagent Preparation - Dissolve Catechol in H₂O - Add NaOH pellets addition 2. Electrophile Addition - Add aq. Sodium Chloroacetate - Heat under reflux (4-6h) reagents->addition workup 3. Reaction Workup - Cool reaction mixture to RT - Acidify with conc. HCl (pH < 2) addition->workup filtration 4. Crude Isolation - Isolate precipitate via vacuum filtration - Wash with cold H₂O workup->filtration purification 5. Purification - Recrystallize from hot Toluene filtration->purification characterization 6. Characterization - Melting Point - NMR, IR Spectroscopy purification->characterization end Final Product (C₉H₈O₄) characterization->end start Start start->reagents

Caption: A flowchart of the synthesis protocol.

Troubleshooting and Field-Proven Insights

IssuePotential Cause(s)Recommended Solution(s)
Low Yield 1. Incomplete deprotonation of catechol.2. Insufficient reaction time or temperature.3. Product loss during work-up or recrystallization.1. Ensure NaOH is fully dissolved before adding chloroacetate.2. Monitor reaction by TLC to confirm completion.3. Minimize the amount of hot solvent used for recrystallization.
Oily Product / Fails to Solidify Presence of unreacted starting materials or side products (e.g., mono-alkylated catechol).Purify via column chromatography on silica gel using an ethyl acetate/hexane gradient. Ensure thorough acidification during workup.
Dark-colored Product Catechol is prone to air oxidation, especially under basic conditions, forming colored quinone-type species.[9][10]While some color is expected, it can be minimized by working expeditiously during the initial basic steps. The recrystallization step should significantly lighten the product color.

Safety Precautions

  • Catechol: Toxic and an irritant. Handle with gloves and eye protection in a well-ventilated fume hood.

  • Sodium Hydroxide: Corrosive. Causes severe burns. Avoid contact with skin and eyes. Handle with appropriate personal protective equipment (PPE).

  • Sodium Chloroacetate: Toxic and corrosive. Handle with care.

  • Concentrated Hydrochloric Acid: Highly corrosive and gives off toxic fumes. Always handle in a fume hood with proper PPE.

  • Organic Solvents: Ethyl acetate and toluene are flammable. Keep away from ignition sources.

References

Enantioselective synthesis of (S)-1,4-benzodioxan-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocols

Enantioselective Synthesis of (S)-1,4-Benzodioxan-2-Carboxylic Acid: A Guide to Modern and Classical Methodologies

Abstract: (S)-1,4-benzodioxan-2-carboxylic acid is a pivotal chiral building block in medicinal chemistry, forming the core of several therapeutic agents, including the antihypertensive drug Doxazosin.[1][2] The biological activity of these pharmaceuticals is often confined to a single enantiomer, making the efficient and selective synthesis of the (S)-acid a critical objective for drug development professionals. This document provides an in-depth guide to the principal strategies for achieving high enantiopurity of this target molecule. We will explore two highly effective and field-proven methodologies: enzymatic kinetic resolution of the corresponding racemic ester and classical resolution via diastereoselective crystallization. For each method, we provide a detailed, step-by-step protocol, explain the scientific rationale behind the experimental choices, and present data in a clear, comparative format. This guide is designed to equip researchers and scientists with the practical knowledge required to select and implement the optimal synthetic route for their specific laboratory and scaling needs.

The Strategic Imperative for Enantiopurity

The 1,4-benzodioxane scaffold is a privileged structure in pharmacology, with its C2 stereocenter being a critical determinant of biological activity.[1] For many therapeutics derived from this core, one enantiomer provides the desired therapeutic effect while the other may be inactive or, in some cases, contribute to undesirable side effects. Consequently, developing robust and scalable methods to access the enantiopure (S)-1,4-benzodioxan-2-carboxylic acid is not merely an academic exercise but a fundamental requirement for the synthesis of safer and more effective medicines. The challenge lies in controlling the three-dimensional arrangement of atoms during synthesis, a task for which chemists have devised several elegant solutions.

Overview of Synthetic Strategies

The synthesis of a single enantiomer from a racemic mixture can be broadly approached in two ways: separating the enantiomers from a pre-existing racemic mixture (resolution) or directly synthesizing the desired enantiomer (asymmetric synthesis). This guide focuses on the most practical and widely-cited resolution techniques for (S)-1,4-benzodioxan-2-carboxylic acid.

G racemic Racemic (±)-1,4-Benzodioxan- 2-Carboxylic Acid or Ester enzymatic Method 1: Enzymatic Kinetic Resolution racemic->enzymatic Racemic Ester Substrate diastereoselective Method 2: Diastereoselective Crystallization racemic->diastereoselective Racemic Acid Substrate s_acid (S)-1,4-Benzodioxan- 2-Carboxylic Acid enzymatic->s_acid Selective Hydrolysis r_ester (R)-Ester (unreacted) enzymatic->r_ester Non-selective s_salt Diastereomeric Salt ((S)-Acid / (S)-Base) diastereoselective->s_salt Chiral Base Addition & Crystallization r_salt Diastereomeric Salt ((R)-Acid / (S)-Base) diastereoselective->r_salt Remains in Solution s_salt->s_acid Acidification

Figure 1: Key Resolution Strategies. A flowchart illustrating the two primary resolution pathways starting from the racemic mixture to isolate the desired (S)-enantiomer.

Method 1: Enzymatic Kinetic Resolution via Lipase Catalysis

Enzymatic kinetic resolution is a powerful technique that leverages the inherent stereoselectivity of enzymes. In this process, an enzyme selectively catalyzes the reaction of one enantiomer in a racemic mixture at a much higher rate than the other. For the synthesis of (S)-1,4-benzodioxan-2-carboxylic acid, the most successful approach involves the enantioselective hydrolysis of the racemic methyl or ethyl ester using a lipase.

Principle of the Method: The enzyme Candida antarctica lipase B (CALB), often immobilized as Novozym® 435, demonstrates a strong preference for hydrolyzing the (R)-ester.[1] This selective hydrolysis consumes the (R)-ester, converting it to the (R)-acid, while leaving the desired (S)-ester largely unreacted. The reaction is stopped at or near 50% conversion to maximize the yield and enantiomeric excess (e.e.) of the remaining (S)-ester. The unreacted (S)-ester can then be easily separated from the (R)-acid and subsequently hydrolyzed to yield the final (S)-1,4-benzodioxan-2-carboxylic acid. The efficiency of this resolution is quantified by the enantiomeric ratio (E-value), where high E-values (>>100) indicate excellent selectivity.[3]

Causality Behind Experimental Choices:

  • Enzyme Selection: Candida antarctica lipase B (CALB) is one of the most widely used biocatalysts in both academia and industry due to its broad substrate scope, high stability, and commercial availability in an immobilized form (Novozym® 435), which simplifies catalyst recovery and reuse.[1] Recent studies have even employed engineered CALB mutants to achieve exceptional E-values, reaching up to 278.[1][4]

  • Substrate: The reaction is performed on the methyl or ethyl ester rather than the acid itself. This is because lipases catalyze the hydrolysis of esters. The racemic ester is readily prepared from the racemic acid.[5]

  • Co-solvent: The addition of a co-solvent like n-butanol has been shown to be highly beneficial.[1] While the reaction can proceed in a simple buffer, n-butanol improves substrate solubility and can enhance enzyme activity and selectivity, leading to superior resolution results.[1]

Protocol 1: Lipase-Catalyzed Kinetic Resolution

This protocol is adapted from methodologies described for the resolution of (±)-methyl 1,4-benzodioxan-2-carboxylate using engineered CALB.[1][4]

1. Materials & Reagents:

  • (±)-Methyl 1,4-benzodioxan-2-carboxylate

  • Immobilized Candida antarctica lipase B (Novozym® 435 or equivalent)

  • Phosphate Buffer Solution (PBS), pH 7.4

  • n-Butanol

  • Ethyl acetate

  • Sodium bicarbonate (NaHCO₃), saturated solution

  • Hydrochloric acid (HCl), 2M

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Deionized water

2. Reaction Setup (50 mM Substrate Scale):

  • Prepare a 50 mL reaction system consisting of 40 mL of PBS buffer (pH 7.4) and 10 mL of n-butanol (20% v/v).

  • Add (±)-methyl 1,4-benzodioxan-2-carboxylate (485 mg, 2.5 mmol) to the buffer/co-solvent mixture. Stir until fully dissolved.

  • Add the immobilized lipase (e.g., 50 mg of CALB mutant A225F/T103A as described in the literature[1]).

  • Seal the reaction vessel and place it in an orbital shaker set to 30 °C and 220 rpm.

3. Reaction Monitoring & Workup:

  • Monitor the reaction progress by periodically taking small aliquots and analyzing them by chiral HPLC (see Analytical Validation below). The target is to reach approximately 50% conversion of the starting material. With highly efficient mutants, this can be achieved in under 2 hours.[1]

  • Once ~50% conversion is reached, stop the reaction by filtering off the immobilized enzyme. The enzyme can be washed with solvent and reused.

  • Transfer the filtrate to a separatory funnel. Extract the mixture three times with ethyl acetate.

  • Combine the organic layers and wash with a saturated NaHCO₃ solution to remove the (R)-1,4-benzodioxan-2-carboxylic acid formed during the reaction.

  • Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. This yields the enriched (S)-methyl 1,4-benzodioxan-2-carboxylate.

4. Hydrolysis to (S)-Carboxylic Acid:

  • Dissolve the enriched (S)-ester in a suitable solvent (e.g., methanol/water mixture).

  • Add an excess of a base (e.g., NaOH or LiOH) and stir at room temperature until the hydrolysis is complete (monitor by TLC).

  • Acidify the reaction mixture with 2M HCl to precipitate the carboxylic acid.

  • Extract the aqueous layer with ethyl acetate, combine the organic layers, dry over Na₂SO₄, and concentrate to yield the final (S)-1,4-benzodioxan-2-carboxylic acid with high enantiomeric purity.

5. Analytical Validation (Chiral HPLC):

  • Column: Daicel CHIRALCEL OJ-H (5 µm, 4.6 mm × 250 mm) or equivalent.[1]

  • Mobile Phase: n-hexane/isopropanol (90:10, v/v).[1]

  • Flow Rate: 1.0 mL/min.[1]

  • Detection: UV at 220 nm.[1]

  • Expected Retention Times: For the methyl ester, the two enantiomers typically have distinct retention times (e.g., ~25 min and ~27 min), allowing for accurate determination of conversion and enantiomeric excess (e.e.).[1]

Data Summary: Enzymatic Resolution Performance
EnzymeCo-SolventTemp (°C)Substrate Conc.ResultReference
Wild-Type CALB20% n-butanol30 °C50 mMe.e.s ~83% at 50% conversion[1]
Mutant A225F/T103A20% n-butanol30 °C50 mMe.e.s 97%, E = 278 [1][4]
Lipase from C. rugosaEthyl Acetate30 °CN/ALower selectivity[3]
Lipase from P. cepaciaEthyl Acetate30 °CN/ALower selectivity[3]
(e.e.s refers to the enantiomeric excess of the remaining substrate, the (S)-ester)

Method 2: Diastereoselective Crystallization

This classical resolution technique is based on the principle that diastereomers—stereoisomers that are not mirror images—have different physical properties, including solubility. By reacting the racemic carboxylic acid with a single enantiomer of a chiral amine (the resolving agent), two diastereomeric salts are formed, which can then be separated by fractional crystallization.

Principle of the Method: Racemic (±)-1,4-benzodioxan-2-carboxylic acid is reacted with an enantiopure amine, for example, (S)-1-phenylethylamine. This reaction produces a mixture of two diastereomeric salts: [(S)-acid·(S)-amine] and [(R)-acid·(S)-amine]. Due to their different three-dimensional structures, these salts exhibit different solubilities in a given solvent. With a carefully chosen solvent and temperature profile, one of the diastereomeric salts will preferentially crystallize out of the solution, allowing for its physical separation by filtration. The desired enantiomer of the acid is then liberated from the purified salt by acidification.

Causality Behind Experimental Choices:

  • Resolving Agent: While simple (S)-1-phenylethylamine has been used, studies have shown that introducing a para-substituent on the phenyl ring, such as a methyl or nitro group, dramatically improves the resolution efficiency.[6][7] This is because the substituents influence the crystal lattice packing and solubility differences between the diastereomeric salts, making the separation cleaner and more effective.[2][6] (S)-1-(p-nitrophenyl)ethylamine is a particularly effective agent for this resolution.[6]

  • Solvent: The choice of solvent is critical. Alcohols like methanol or ethanol are commonly used. The ideal solvent is one in which one diastereomeric salt is sparingly soluble while the other is highly soluble, maximizing the recovery of the desired pure salt.

Protocol 2: Resolution with (S)-1-(p-nitrophenyl)ethylamine

This protocol is based on the highly efficient method developed by Bolchi et al.[6]

1. Materials & Reagents:

  • (±)-1,4-benzodioxan-2-carboxylic acid

  • (S)-1-(p-nitrophenyl)ethylamine

  • Methanol

  • Hydrochloric acid (HCl), 2M

  • Ethyl acetate

  • Deionized water

  • Anhydrous sodium sulfate (Na₂SO₄)

2. Formation and Crystallization of Diastereomeric Salt:

  • In a flask, dissolve (±)-1,4-benzodioxan-2-carboxylic acid (e.g., 10 mmol) in a minimal amount of warm methanol.

  • In a separate flask, dissolve (S)-1-(p-nitrophenyl)ethylamine (e.g., 10 mmol) in warm methanol.

  • Slowly add the amine solution to the acid solution with stirring.

  • Allow the resulting solution to cool slowly to room temperature, and then cool further in an ice bath or refrigerator to induce crystallization. The less soluble salt, typically the [(S)-acid·(S)-amine] salt in this system, will precipitate.

  • Collect the crystalline solid by vacuum filtration and wash the crystals with a small amount of cold methanol.

  • The optical purity of the salt can be further enhanced by recrystallization from fresh methanol if necessary.

3. Liberation of the (S)-Carboxylic Acid:

  • Suspend the purified diastereomeric salt in a mixture of water and ethyl acetate.

  • Acidify the mixture to a pH of ~1-2 by adding 2M HCl. This protonates the carboxylic acid and dissolves the amine salt in the aqueous layer.

  • Transfer the mixture to a separatory funnel and separate the layers.

  • Extract the aqueous layer two more times with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the enantiopure (S)-1,4-benzodioxan-2-carboxylic acid.

4. Analytical Validation:

  • The enantiomeric purity of the final acid can be determined by chiral HPLC. It is often necessary to first convert a small sample to its methyl ester (using a reagent like diazomethane or TMS-diazomethane) to use established HPLC methods like the one described in Protocol 1.[8]

  • The melting point and specific rotation of the product should be measured and compared to literature values to confirm its identity and purity.

G start Attach Chiral Auxiliary (e.g., (S)-phenylethylamine) to Racemic Acid diastereomers Formation of Two Covalent Diastereomeric Amides (R,S) and (S,S) start->diastereomers separation Physical Separation (e.g., Flash Chromatography) diastereomers->separation ss_amide (S,S)-Amide separation->ss_amide rs_amide (R,S)-Amide separation->rs_amide cleavage Cleave Auxiliary (e.g., Acid Hydrolysis) ss_amide->cleavage s_acid (S)-Carboxylic Acid cleavage->s_acid aux_recovery Recovered Auxiliary cleavage->aux_recovery

Figure 2: Chiral Auxiliary Workflow. This diagram illustrates an alternative strategy using a chiral auxiliary, where diastereomeric amides are formed, separated, and then hydrolyzed to yield the enantiopure acid.[9][10]

Summary and Outlook

Both enzymatic kinetic resolution and diastereoselective crystallization represent highly effective and validated methods for the enantioselective synthesis of (S)-1,4-benzodioxan-2-carboxylic acid.

FeatureEnzymatic Kinetic ResolutionDiastereoselective Crystallization
Principle Rate difference in enantiomer reactionSolubility difference of diastereomers
Selectivity Very high (E > 200 achievable)High (can achieve >99% e.e.)
Max. Yield Theoretically 50%Theoretically 50% (per cycle)
Key Reagent Lipase (e.g., CALB)Chiral Amine
Conditions Mild (e.g., 30 °C, neutral pH)Variable (requires solvent screening)
Advantages "Green" process, high selectivityScalable, robust, well-established
Considerations Requires enzyme, potential for racemization of the other enantiomerRequires stoichiometric chiral agent, may need multiple recrystallizations

The choice between these methods will depend on the specific requirements of the project, including scale, cost, available equipment, and environmental considerations. The enzymatic approach offers a greener alternative with exceptionally high selectivity, while diastereoselective crystallization remains a robust and scalable cornerstone of industrial chiral separations. Both pathways provide reliable access to the crucial (S)-1,4-benzodioxan-2-carboxylic acid building block, paving the way for the development of advanced therapeutic agents.

References

Application Note & Protocol: Enzymatic Resolution of Racemic 1,4-Benzodioxan-2-Carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Significance of Chiral 1,4-Benzodioxan-2-Carboxylic Acid

The 1,4-benzodioxane scaffold is a privileged structural motif in medicinal chemistry, forming the core of numerous biologically active compounds.[1] The chirality at the C2 position of the 1,4-benzodioxane ring is of paramount importance, as the stereochemistry often dictates the pharmacological activity and efficacy of the final drug substance.[2][3] Enantiomerically pure (S)-1,4-benzodioxan-2-carboxylic acid and its derivatives are key intermediates in the synthesis of several important pharmaceuticals, including the antihypertensive drug Doxazosin, as well as other therapeutic agents like Piperoxan and Prosympal.[4]

Conventional chemical methods for resolving racemic mixtures can be arduous, often requiring stoichiometric amounts of expensive chiral resolving agents and multiple crystallization steps.[5] In contrast, enzymatic resolution offers a highly efficient, selective, and environmentally benign alternative, operating under mild conditions with high enantioselectivity.[6] This application note provides a detailed protocol for the kinetic resolution of racemic this compound using lipases, a class of enzymes renowned for their versatility and stereoselectivity.

Principle of Enzymatic Kinetic Resolution

Kinetic resolution is a process in which two enantiomers of a racemic mixture react at different rates with a chiral catalyst or reagent. In this case, a lipase is used to selectively catalyze the esterification of one enantiomer of racemic this compound, leaving the other enantiomer unreacted. The significant difference in the reaction rates for the two enantiomers allows for their separation. The efficiency of this separation is quantified by the enantiomeric ratio (E-value), which is a measure of the enzyme's selectivity. A high E-value is indicative of a highly selective resolution process.

Lipases, such as Candida antarctica lipase B (CALB), are particularly well-suited for this application due to their broad substrate specificity and high enantioselectivity in non-aqueous media.[7][8][9] The enzyme's active site creates a chiral environment that preferentially binds and catalyzes the reaction of one enantiomer over the other.

Experimental Workflow & Protocols

Overall Experimental Workflow

The following diagram illustrates the general workflow for the enzymatic resolution of racemic this compound.

G cluster_prep Preparation cluster_reaction Enzymatic Resolution cluster_workup Work-up & Analysis racemic_acid Racemic this compound reaction_setup Reaction Setup & Incubation racemic_acid->reaction_setup enzyme_prep Enzyme Preparation (e.g., Immobilized CALB) enzyme_prep->reaction_setup solvent_prep Solvent & Acyl Donor Preparation solvent_prep->reaction_setup monitoring Reaction Monitoring (Chiral HPLC) reaction_setup->monitoring Time-course sampling separation Separation of Ester & Unreacted Acid reaction_setup->separation Reaction quenching monitoring->reaction_setup Continue until ~50% conversion analysis Determination of Enantiomeric Excess (ee) separation->analysis Analyze both fractions

Caption: Overall workflow for enzymatic resolution.

Protocol 1: Lipase-Catalyzed Transesterification of Racemic this compound

This protocol is based on the successful resolution using Candida antarctica lipase B (CALB), which has demonstrated high enantioselectivity.[4]

Materials:

  • Racemic this compound

  • Immobilized Candida antarctica lipase B (e.g., Novozym 435)

  • Ethyl acetate (analytical grade, serves as both acyl donor and solvent)

  • Orbital shaker with temperature control

  • Reaction vessels (e.g., 25 mL Erlenmeyer flasks)

  • Filtration apparatus

Procedure:

  • Reaction Setup:

    • To a 25 mL Erlenmeyer flask, add 1 mM of racemic this compound.

    • Add 10 mL of ethyl acetate.

    • Add a defined amount of immobilized lipase (e.g., 1000 units). The optimal enzyme loading may need to be determined empirically.

  • Incubation:

    • Seal the flask and place it in an orbital shaker set to 220 rpm and 28°C.[4]

  • Reaction Monitoring:

    • Periodically withdraw small aliquots of the reaction mixture.

    • Filter the enzyme from the aliquot.

    • Analyze the sample by chiral HPLC (see Protocol 3) to determine the conversion and the enantiomeric excess (ee) of the product (ethyl ester) and the remaining substrate (carboxylic acid).

    • The reaction should be stopped at approximately 50% conversion to obtain both the ester and the unreacted acid in high enantiomeric excess.

  • Work-up:

    • Once the desired conversion is reached, stop the reaction by filtering off the immobilized enzyme. The enzyme can be washed with fresh solvent and potentially reused.

    • The filtrate contains the ethyl (S)-1,4-benzodioxan-2-carboxylate and the unreacted (R)-1,4-benzodioxan-2-carboxylic acid.

    • These two compounds can be separated by standard chemical methods, such as extraction with a basic aqueous solution to deprotonate and dissolve the carboxylic acid, leaving the ester in the organic phase.

Protocol 2: Lipase Immobilization (Optional, if using free lipase)

Immobilization can enhance enzyme stability, reusability, and ease of separation.[10][11][12] A common method is physical adsorption onto a hydrophobic support.

Materials:

  • Free lipase powder (e.g., from Arthrobacter sp. or Candida antarctica)

  • Hydrophobic support (e.g., Accurel MP1000)

  • Ethanol

  • Phosphate buffer (e.g., 0.1 M, pH 7.0)

  • Orbital shaker

Procedure:

  • Support Preparation:

    • Wet the support material (e.g., 0.1 g) with a 50% (v/v) ethanol solution for 30 minutes.[10]

    • Wash thoroughly with distilled water and filter to remove the ethanol.

  • Immobilization:

    • Prepare a solution of the lipase in phosphate buffer. The protein concentration will influence the loading on the support.[10]

    • Add the prepared support to the enzyme solution in an Erlenmeyer flask.

    • Incubate on an orbital shaker at a low temperature (e.g., 4°C) for 24-48 hours.[10]

  • Washing and Drying:

    • After incubation, filter the immobilized enzyme and wash with buffer to remove any unbound protein.

    • Dry the immobilized preparation (e.g., under vacuum) before use in the organic solvent.

Protocol 3: Chiral HPLC Analysis for Enantiomeric Excess Determination

Accurate determination of enantiomeric excess (ee) is crucial for evaluating the success of the resolution.[13][14][15]

Instrumentation and Conditions:

  • HPLC System: With a UV or photodiode array detector.

  • Chiral Column: A column suitable for separating the enantiomers of this compound and its ester. A Daicel CHIRALCEL OJ-H column has been reported to be effective for the methyl ester.[2]

  • Mobile Phase: A mixture of n-hexane and isopropanol is commonly used. A typical starting ratio is 90:10 (v/v).[2] The exact ratio may need to be optimized for baseline separation.

  • Flow Rate: 1.0 mL/min.[2]

  • Detection Wavelength: 220 nm.[2]

  • Column Temperature: 30°C.[2]

Procedure:

  • Sample Preparation:

    • Dilute the reaction aliquots with the mobile phase to an appropriate concentration for HPLC analysis.

  • Injection and Analysis:

    • Inject the sample onto the chiral column.

    • Record the chromatogram. The two enantiomers of the substrate and the two enantiomers of the product should elute at different retention times.

  • Calculation of Enantiomeric Excess (ee):

    • Identify the peaks corresponding to the (R) and (S) enantiomers.

    • Calculate the ee for the remaining substrate (acid) and the product (ester) using the following formula:

      • ee (%) = [([Area of major enantiomer] - [Area of minor enantiomer]) / ([Area of major enantiomer] + [Area of minor enantiomer])] x 100

Data Presentation & Expected Results

The success of the enzymatic resolution is determined by the enantiomeric excess of the products and the enantioselectivity (E-value) of the enzyme.

Table 1: Representative Results for the Enzymatic Resolution of Racemic this compound Derivatives

Enzyme SourceSubstrateReaction TypeConversion (%)ProductProduct ee (%)E-valueReference
Candida antarctica lipase B (CALB)Racemic this compoundTransesterification~50(S)-ethyl ester>95160[4]
Arthrobacter sp. lipaseRacemic methyl 1,4-benzodioxan-2-carboxylateHydrolysis42(S)-carboxylic acid>99>200[16]
Engineered CALB (A225F/T103A)Racemic methyl 1,4-benzodioxan-2-carboxylateHydrolysis~50(S)-carboxylic acid97278[2]

Troubleshooting & Key Considerations

  • Low Enantioselectivity (Low E-value):

    • Enzyme Choice: Not all lipases are equally selective. Screen different lipases for the highest E-value. Candida antarctica lipase B is a good starting point.[4][9]

    • Solvent: The nature of the organic solvent can significantly impact enzyme activity and selectivity. Non-polar solvents like hexane or toluene often give good results.[9] Co-solvents like n-butanol have also been shown to be effective.[2][16]

    • Temperature: Temperature affects both reaction rate and enantioselectivity. The optimal temperature should be determined experimentally.

  • Low Reaction Rate:

    • Enzyme Activity: Ensure the enzyme is active. Use a fresh batch or check the activity of the immobilized preparation.

    • Water Content: For reactions in organic solvents, a small amount of water is often necessary for enzyme activity, but excess water can promote hydrolysis and reduce esterification yield.

    • Substrate/Product Inhibition: High concentrations of substrate or product can sometimes inhibit the enzyme.[17]

  • Difficulty in Separating Products:

    • Ensure complete deprotonation of the unreacted carboxylic acid during basic extraction for efficient separation from the neutral ester.

Mechanism of Lipase-Catalyzed Kinetic Resolution

The diagram below illustrates the catalytic cycle for the lipase-mediated esterification of one enantiomer.

G cluster_mech Mechanism of Enantioselective Esterification E Lipase (E) ES_complex Enzyme-(S)-Acid Complex E->ES_complex + (S)-Acid (fast) No_Reaction Slow or No Reaction E->No_Reaction + (R)-Acid (slow) S_acid (S)-Carboxylic Acid S_acid->ES_complex R_acid (R)-Carboxylic Acid R_acid->No_Reaction Acyl_Enzyme Acyl-Enzyme Intermediate ES_complex->Acyl_Enzyme - H2O Acyl_Enzyme_Alcohol Acyl-Enzyme-Alcohol Complex Acyl_Enzyme->Acyl_Enzyme_Alcohol + Alcohol Alcohol Alcohol (from Acyl Donor) Alcohol->Acyl_Enzyme_Alcohol E_Product Enzyme + (S)-Ester Acyl_Enzyme_Alcohol->E_Product Esterification

References

Application of 1,4-Benzodioxan-2-carboxylic Acid in the Synthesis of α-Adrenergic Receptor Antagonists: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides an in-depth exploration of the synthetic utility of 1,4-benzodioxan-2-carboxylic acid as a pivotal scaffold in the development of α-adrenergic receptor antagonists. Designed for researchers, medicinal chemists, and drug development professionals, this document elucidates the chemical rationale, provides detailed experimental protocols for the synthesis of key therapeutic agents, and discusses the structure-activity relationships that govern their pharmacological profiles.

Introduction: The Therapeutic Significance of α-Adrenergic Antagonism

α-Adrenergic receptors (α-adrenoceptors) are a class of G protein-coupled receptors that are crucial in the regulation of various physiological processes, most notably in the cardiovascular and central nervous systems.[1][2] These receptors are divided into two main types, α1 and α2, which are further subdivided into subtypes (α1A, α1B, α1D, and α2A, α2B, α2C).[3]

  • α1-Adrenergic Receptors: Primarily located on the postsynaptic membrane of smooth muscle cells, particularly in blood vessels.[2] Their activation by endogenous catecholamines, such as norepinephrine, leads to vasoconstriction and an increase in blood pressure.[1][4]

  • α2-Adrenergic Receptors: Often found on presynaptic nerve terminals, where they act as autoreceptors to inhibit the further release of norepinephrine, creating a negative feedback loop.[5]

Antagonists of these receptors, commonly known as alpha-blockers, are of significant therapeutic interest. Selective α1-blockers are widely used in the management of hypertension and benign prostatic hyperplasia (BPH), while selective α2-blockers have been investigated for the treatment of depression.[1][6] The 1,4-benzodioxan moiety has proven to be a privileged scaffold in the design of potent and selective α-adrenergic antagonists.

The this compound Scaffold: A Versatile Building Block

This compound is a key intermediate in the synthesis of a range of α-adrenergic antagonists. Its rigid bicyclic structure provides a well-defined orientation for substituents, allowing for precise interactions with the receptor binding pocket. The carboxylic acid functional group serves as a convenient handle for the introduction of various amine-containing side chains, which are crucial for the pharmacological activity of these compounds.

This guide will focus on the synthesis of two exemplary α-adrenergic antagonists derived from this compound: Doxazosin, a potent α1-selective antagonist, and Idazoxan, a selective α2-antagonist.

Synthetic Pathways and Experimental Protocols

The general synthetic strategy for preparing α-adrenergic antagonists from this compound involves the activation of the carboxylic acid group, followed by coupling with a suitable amine-containing moiety.

Protocol 1: Synthesis of Doxazosin

Doxazosin is a widely prescribed medication for the treatment of hypertension and BPH.[7] Its synthesis from this compound is a multi-step process that involves the formation of an amide bond with a piperazine derivative.

Workflow for the Synthesis of Doxazosin:

A This compound B Activation (e.g., CDI, SOCl2) A->B C Activated Intermediate (e.g., Acyl Imidazole, Acyl Chloride) B->C E Coupling Reaction C->E D 6,7-dimethoxy-2-(piperazin-1-yl)quinazolin-4-amine D->E F Doxazosin E->F G Purification (Recrystallization) F->G H Pure Doxazosin G->H

Caption: Synthetic workflow for Doxazosin.

Step-by-Step Experimental Protocol:

Step 1: Activation of this compound

The carboxylic acid is first converted to a more reactive species, such as an acyl imidazole or an acyl chloride, to facilitate the subsequent amidation reaction.

  • Materials:

    • This compound: 1.0 eq

    • N,N'-Carbonyldiimidazole (CDI): 1.1 eq

    • Anhydrous Tetrahydrofuran (THF)

  • Procedure:

    • To a solution of this compound in anhydrous THF, add CDI in one portion at room temperature.

    • Stir the reaction mixture for 2 hours at room temperature. The formation of the acyl imidazole intermediate can be monitored by TLC.

Step 2: Coupling with 2-(4-amino-6,7-dimethoxyquinazolin-2-yl)piperazine

The activated carboxylic acid derivative is then reacted with the piperazine moiety to form the final Doxazosin product.

  • Materials:

    • Activated this compound solution from Step 1

    • 6,7-dimethoxy-2-(piperazin-1-yl)quinazolin-4-amine: 0.9 eq

    • Anhydrous THF

  • Procedure:

    • In a separate flask, prepare a slurry of 6,7-dimethoxy-2-(piperazin-1-yl)quinazolin-4-amine in anhydrous THF.

    • Slowly add the solution of the activated this compound from Step 1 to the piperazine slurry at room temperature over 2-3 hours.

    • Stir the reaction mixture at room temperature and monitor the progress by HPLC.

    • Upon completion, the reaction mixture is worked up by filtering and concentrating the solvent under reduced pressure.

Step 3: Purification of Doxazosin

The crude Doxazosin is purified by recrystallization to obtain the final product with high purity.

  • Materials:

    • Crude Doxazosin

    • Acetone or Methanol

  • Procedure:

    • Suspend the crude Doxazosin in acetone and reflux for 2 hours.

    • Cool the mixture to room temperature, filter the solid, and wash with cold acetone.

    • Dry the purified Doxazosin under vacuum. The purity can be confirmed by HPLC and spectral analysis.[8]

ReagentMolar RatioSolventReaction TimeTemperatureTypical Yield
Step 1
This compound1.0THF2 hoursRoom Temp.>95% (in situ)
CDI1.1
Step 2
Activated Intermediate1.0THF2-3 hoursRoom Temp.~80-90%
Piperazine derivative0.9
Step 3
Crude Doxazosin-Acetone/Methanol-Reflux>99% Purity
Protocol 2: Synthesis of Idazoxan

Idazoxan is a selective α2-adrenergic antagonist that has been instrumental in the pharmacological characterization of α2-receptor subtypes.[6][9] Its synthesis also utilizes a 1,4-benzodioxan precursor, in this case, 1,4-benzodioxan-2-carbonitrile.

Workflow for the Synthesis of Idazoxan:

A This compound B Amidation (SOCl2, NH4OH) A->B C 1,4-Benzodioxan-2-carboxamide B->C D Dehydration (P2O5) C->D E 1,4-Benzodioxan-2-carbonitrile D->E F Pinner Reaction (EtOH, HCl) E->F G Ethyl imidate hydrochloride F->G I Cyclization G->I H Ethylenediamine H->I J Idazoxan I->J

Caption: Synthetic workflow for Idazoxan.

Step-by-Step Experimental Protocol:

Step 1: Preparation of 1,4-Benzodioxan-2-carbonitrile

This compound is converted to the corresponding nitrile via the amide.

  • Materials:

    • This compound

    • Thionyl chloride (SOCl₂)

    • Ammonium hydroxide (NH₄OH)

    • Phosphorus pentoxide (P₂O₅)

  • Procedure:

    • Convert this compound to the acid chloride using thionyl chloride.

    • React the acid chloride with ammonium hydroxide to form 1,4-benzodioxan-2-carboxamide.

    • Dehydrate the amide using a dehydrating agent like phosphorus pentoxide to yield 1,4-benzodioxan-2-carbonitrile.

Step 2: Synthesis of Idazoxan

The nitrile is then converted to the imidazoline ring of Idazoxan.

  • Materials:

    • 1,4-Benzodioxan-2-carbonitrile

    • Ethanol

    • Hydrogen chloride (gas)

    • Ethylenediamine

  • Procedure:

    • Treat a solution of 1,4-benzodioxan-2-carbonitrile in ethanol with dry hydrogen chloride gas to form the ethyl imidate hydrochloride (Pinner reaction).

    • React the resulting imidate with ethylenediamine to effect cyclization to the imidazoline ring, yielding Idazoxan.

    • The product can be purified by crystallization of its hydrochloride salt.[10]

ReagentMolar RatioSolventReaction TimeTemperatureTypical Yield
Step 1
This compound----~70-80% (overall)
Step 2
1,4-Benzodioxan-2-carbonitrile-Ethanol--~60-70%

Structure-Activity Relationships and Pharmacological Profile

The affinity and selectivity of benzodioxan-based antagonists for α-adrenergic receptor subtypes are highly dependent on the nature of the substituent at the 2-position of the benzodioxan ring and the amine moiety.

Compoundα1A Affinity (Ki, nM)α1B Affinity (Ki, nM)α1D Affinity (Ki, nM)α2A Affinity (Ki, nM)α2B Affinity (Ki, nM)α2C Affinity (Ki, nM)
Doxazosin 2.6[11]3.5[11]4.7[11]>1000>1000>1000
Idazoxan >1000>1000>10001.6[12]-10[12]
WB-4101 ~1~3~10250[13]5[13]-

Data compiled from multiple sources and should be considered approximate.

The data clearly illustrates the high α1 selectivity of Doxazosin and the pronounced α2 selectivity of Idazoxan. WB-4101, another well-studied benzodioxan derivative, exhibits high affinity for α1 receptors but also has considerable affinity for α2B receptors.

Mechanism of Action: Signaling Pathways

The therapeutic effects of these antagonists are a direct result of their ability to block the downstream signaling cascades initiated by the binding of endogenous catecholamines to α-adrenoceptors.

α1-Adrenergic Receptor Signaling Pathway:

Norepinephrine Norepinephrine Alpha1_Receptor Alpha1_Receptor Norepinephrine->Alpha1_Receptor binds Gq_protein Gq_protein Alpha1_Receptor->Gq_protein activates PLC PLC Gq_protein->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER ER IP3->ER binds to receptor on PKC PKC DAG->PKC activates Ca_release Ca_release ER->Ca_release releases Smooth_muscle_contraction Smooth_muscle_contraction Ca_release->Smooth_muscle_contraction Cellular_responses Cellular_responses PKC->Cellular_responses

Caption: Simplified α1-adrenergic signaling pathway.[1][14]

α2-Adrenergic Receptor Signaling Pathway:

Norepinephrine Norepinephrine Alpha2_Receptor Alpha2_Receptor Norepinephrine->Alpha2_Receptor binds Gi_protein Gi_protein Alpha2_Receptor->Gi_protein activates Adenylyl_cyclase Adenylyl_cyclase Gi_protein->Adenylyl_cyclase inhibits cAMP cAMP Adenylyl_cyclase->cAMP reduces production of PKA PKA cAMP->PKA decreased activation of Reduced_NE_release Reduced_NE_release PKA->Reduced_NE_release leads to

Caption: Simplified α2-adrenergic signaling pathway.[5][15]

Conclusion

This compound represents a cornerstone in the synthesis of a diverse array of α-adrenergic receptor antagonists. Its structural rigidity and synthetic tractability have enabled the development of highly selective and potent therapeutic agents like Doxazosin and valuable pharmacological tools such as Idazoxan. A thorough understanding of the synthetic routes, reaction mechanisms, and structure-activity relationships associated with this scaffold is paramount for the rational design and development of novel and improved α-adrenergic modulators. This guide provides a foundational framework for researchers and scientists to build upon in their quest for next-generation therapeutics targeting the adrenergic system.

References

Application Notes & Protocols: The Role of 1,4-Benzodioxan-2-Carboxylic Acid in the Development of Anticancer Agents

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The 1,4-Benzodioxane Scaffold as a Privileged Structure in Drug Discovery

The 1,4-benzodioxane ring system is a prominent structural motif found in a variety of natural and synthetic compounds with significant medicinal value. Its unique conformation and ability to engage with biological receptors and enzymes have established it as a "privileged scaffold" in medicinal chemistry.[1] This framework is integral to drugs like Doxazosin, used for hypertension, and serves as a foundation for agents with anti-inflammatory, α-adrenergic blocking, and neuroleptic activities.[2]

In the realm of oncology, the focus has intensified on leveraging this versatile scaffold to design novel therapeutic agents. While the 1,4-benzodioxane core provides a robust anchor, its functionalization is key to unlocking specific anticancer activity. Herein, 1,4-benzodioxan-2-carboxylic acid emerges not as an end-agent itself, but as a critical and highly versatile synthetic intermediate. Its carboxylic acid group serves as a reactive handle for a multitude of chemical modifications, allowing for the systematic development of derivatives—such as amides and hydrazones—with tailored potencies and mechanisms of action against various cancer types.[3][4]

This document provides a comprehensive guide for researchers and drug development professionals on the strategic use of this compound. We will detail its synthesis, derivatization strategies, and the protocols required to evaluate the anticancer efficacy of its progeny, grounding our discussion in the causality behind experimental choices and established scientific literature.

Section 1: Synthesis of the Keystone Intermediate: this compound

The synthesis of this compound is the foundational step in developing this class of compounds. The protocol outlined below is a robust, literature-derived method that begins with the condensation of catechol with a suitable three-carbon synthon, followed by hydrolysis.[5] The integrity of this starting material is paramount, as any impurities can lead to complications in subsequent derivatization and misleading biological data.

Protocol 1: Synthesis of this compound (1)

This two-step protocol involves the initial synthesis of the methyl ester followed by saponification.

Step A: Synthesis of Methyl 1,4-Benzodioxan-2-carboxylate

  • Reaction Setup: To a solution of catechol (1.0 eq) in dry acetone, add anhydrous potassium carbonate (K₂CO₃, 2.5 eq). The potassium carbonate acts as a base to deprotonate the phenolic hydroxyl groups of catechol, forming a diphenoxide intermediate which is a potent nucleophile. Acetone is a suitable polar aprotic solvent for this Sₙ2 reaction.

  • Nucleophilic Substitution: Add methyl 2,3-dibromopropionate (1.1 eq) dropwise to the stirring mixture at room temperature. The reaction is then heated to reflux for 18-24 hours. The diphenoxide attacks the bromine-bearing carbons of the propionate, displacing the bromide ions in a double intramolecular Sₙ2 reaction to form the dioxane ring. Refluxing provides the necessary activation energy.

  • Work-up and Purification: After cooling, filter off the K₂CO₃ salts and evaporate the acetone under reduced pressure. Dissolve the residue in ethyl acetate and wash sequentially with 1M NaOH (to remove unreacted catechol), water, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. The crude product is purified by flash column chromatography (silica gel, hexane:ethyl acetate gradient) to yield the pure methyl ester.

Step B: Hydrolysis to this compound (1)

  • Saponification: Dissolve the purified methyl 1,4-benzodioxan-2-carboxylate from Step A in a mixture of methanol and 2M aqueous NaOH. Stir the solution at room temperature for 4-6 hours or until TLC analysis indicates complete consumption of the starting ester. This is a standard ester hydrolysis (saponification) where the hydroxide ion attacks the electrophilic carbonyl carbon.

  • Acidification and Isolation: Remove the methanol under reduced pressure. Cool the remaining aqueous solution in an ice bath and acidify to pH ~2 by the dropwise addition of concentrated HCl. The carboxylic acid, being less soluble in acidic aqueous media, will precipitate out.

  • Final Purification: Collect the white precipitate by vacuum filtration, wash thoroughly with cold deionized water to remove inorganic salts, and dry in a vacuum oven at 50°C. The purity should be confirmed before proceeding.[5]

Mandatory Validation
  • Structural Confirmation: The identity and purity of the final product must be rigorously confirmed using a suite of analytical techniques:

    • ¹H and ¹³C NMR: To confirm the chemical structure and proton/carbon environments.

    • FT-IR: To verify the presence of the carboxylic acid O-H (broad peak ~3000 cm⁻¹) and C=O (~1720 cm⁻¹) stretches.[5]

    • Mass Spectrometry (MS): To confirm the molecular weight of the compound.[2]

Synthesis Workflow Diagram

Catechol Catechol + Methyl 2,3-dibromopropionate Reaction1 K₂CO₃, Acetone Reflux Catechol->Reaction1 Ester Methyl 1,4-benzodioxan-2-carboxylate Reaction1->Ester Reaction2 NaOH, MeOH/H₂O Then H⁺ work-up Ester->Reaction2 Acid This compound Reaction2->Acid

Caption: Workflow for the synthesis of this compound.

Section 2: Derivatization: Crafting Potent Anticancer Agents

The true potential of this compound is realized through its conversion into a library of derivatives. The carboxylic acid functional group is readily transformed into amides, esters, or hydrazones, enabling the exploration of structure-activity relationships (SAR). The introduction of different moieties can modulate the compound's lipophilicity, hydrogen bonding capacity, and steric profile, all of which are critical determinants of target binding and cellular uptake.

A particularly successful strategy has been the synthesis of 1,4-benzodioxane-hydrazone derivatives, which have shown remarkable potency against skin cancer cell lines.[3]

Protocol 2: General Synthesis of 1,4-Benzodioxane-Hydrazone Derivatives

This protocol first converts the carboxylic acid to a more reactive acid chloride, followed by reaction with hydrazine to form a hydrazide, which is the immediate precursor to the final hydrazone products.

Step A: Synthesis of 1,4-Benzodioxan-2-carbonyl chloride (2)

  • Activation of Carboxylic Acid: Suspend this compound (1) (1.0 eq) in thionyl chloride (SOCl₂, 5.0 eq). Add a catalytic amount of N,N-dimethylformamide (DMF, 1-2 drops).

  • Reaction: Gently reflux the mixture for 2-3 hours. The SOCl₂ converts the carboxylic acid to a highly reactive acyl chloride, with gaseous byproducts (SO₂ and HCl) driving the reaction to completion. DMF catalyzes this transformation.

  • Isolation: After cooling, remove the excess thionyl chloride under reduced pressure to yield the crude acid chloride (2), which is often used immediately in the next step without further purification due to its reactivity.[5]

Step B: Synthesis of 1,4-Benzodioxan-2-carbohydrazide (3)

  • Hydrazinolysis: Dissolve the crude acid chloride (2) in a suitable solvent like dichloromethane (DCM). Add this solution dropwise to a cooled (0°C) solution of hydrazine hydrate (N₂H₄·H₂O, 2.0 eq) in DCM.

  • Reaction and Work-up: Stir the reaction at 0°C for 1 hour and then at room temperature for 4-6 hours. The nucleophilic hydrazine attacks the acyl chloride to form the stable hydrazide. Wash the reaction mixture with water and brine, dry the organic layer over Na₂SO₄, and concentrate to yield the crude hydrazide (3), which can be purified by recrystallization.

Step C: Synthesis of Target Hydrazone Derivatives (e.g., 7a-l)

  • Condensation: Dissolve the hydrazide (3) (1.0 eq) in ethanol. Add the desired substituted aromatic aldehyde (1.0 eq) and a catalytic amount of glacial acetic acid (2-3 drops).

  • Reaction: Reflux the mixture for 8-12 hours. The reaction involves the acid-catalyzed condensation of the hydrazide with the aldehyde to form the N=CH (hydrazone) bond.

  • Isolation and Purification: Cool the reaction mixture. The product often precipitates and can be collected by filtration. If not, the solvent is removed in vacuo, and the residue is purified by column chromatography or recrystallization to yield the final hydrazone derivative.[3]

General Derivatization Workflow

Acid This compound Activation Activation (e.g., SOCl₂) Acid->Activation Intermediate Reactive Intermediate (e.g., Acid Chloride) Activation->Intermediate Reaction Nucleophilic Partner (Amine, Hydrazine, Alcohol) Intermediate->Reaction Derivatives Library of Derivatives (Amides, Hydrazides, Esters) Intermediate->Derivatives Reaction->Derivatives

Caption: Strategy for creating diverse derivatives from the core acid.

Section 3: Unraveling the Anticancer Mechanism of Action

Identifying the molecular target and mechanism of action is a critical step in drug development. Derivatives of this compound have been shown to exert their anticancer effects through multiple avenues, including the induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways crucial for cancer cell survival and proliferation.[3]

One potent derivative, compound 7e (a specific hydrazone), was identified as an inhibitor of the mTOR (mammalian target of rapamycin) kinase.[3] The PI3K/Akt/mTOR pathway is a central regulator of cell growth, metabolism, and survival, and its dysregulation is a hallmark of many cancers, making it a prime therapeutic target.

The mTOR Signaling Pathway and Inhibition

cluster_0 Cell Exterior cluster_1 Cytoplasm cluster_2 Cellular Response GF Growth Factors RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K AKT Akt PI3K->AKT mTORC1 mTORC1 AKT->mTORC1 S6K p70S6K mTORC1->S6K EIF4E 4E-BP1 mTORC1->EIF4E Growth Protein Synthesis Cell Growth Proliferation S6K->Growth EIF4E->Growth Benzodioxane Benzodioxane Derivative (7e) Benzodioxane->mTORC1 Inhibition

Caption: Inhibition of the mTOR signaling pathway by a benzodioxane derivative.

Inhibition of mTOR by compounds like 7e blocks downstream signaling to p70S6K and 4E-BP1, which are critical effectors of protein synthesis. This shutdown of anabolic processes leads to cell growth arrest and can trigger apoptosis, thereby providing a clear, rational mechanism for the observed anticancer activity.[3]

Section 4: Protocols for Biological Evaluation

Once a library of derivatives is synthesized, a cascade of biological assays is required to quantify their efficacy and elucidate their mechanism of action. The following protocols are standard methodologies for this purpose.

Protocol 3: In Vitro Cytotoxicity (GI₅₀) Assay (e.g., Sulforhodamine B - SRB Assay)

This assay, used by the NCI-60 screen, measures cell density based on the staining of cellular proteins.

  • Cell Plating: Seed cancer cells (e.g., melanoma line MDA-MB-435) in 96-well plates at an appropriate density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds (e.g., from 0.01 µM to 100 µM) in culture medium. Add the diluted compounds to the wells and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO).

  • Cell Fixation: Discard the supernatant and fix the cells by gently adding cold 10% trichloroacetic acid (TCA). Incubate for 1 hour at 4°C. TCA fixes the cells and precipitates proteins.

  • Staining: Wash the plates five times with slow-running tap water and air dry. Add 0.4% (w/v) Sulforhodamine B (SRB) solution in 1% acetic acid and stain for 30 minutes. SRB electrostatically binds to basic amino acids of cellular proteins.

  • Destaining and Measurement: Wash the plates with 1% acetic acid to remove unbound dye and air dry. Solubilize the bound dye with 10 mM Tris base solution.

  • Data Analysis: Measure the optical density (OD) at ~515 nm using a plate reader. Calculate the percentage growth inhibition and determine the GI₅₀ value (the concentration required to cause 50% growth inhibition) using non-linear regression analysis.

Protocol 4: Cell Cycle Analysis by Flow Cytometry

This protocol determines if the compound induces arrest at a specific phase of the cell cycle.

  • Treatment: Culture cells (e.g., MDA-MB-435) to ~60% confluency and treat with the test compound (at its GI₅₀ concentration) for 24 hours.

  • Cell Harvesting: Harvest both adherent and floating cells, wash with ice-cold PBS.

  • Fixation: Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing gently. This permeabilizes the cells and preserves their structure. Store at -20°C overnight.

  • Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in a staining solution containing Propidium Iodide (PI) and RNase A. PI is a fluorescent intercalating agent that stains DNA, and RNase A is included to prevent staining of double-stranded RNA.

  • Analysis: Analyze the samples using a flow cytometer. The fluorescence intensity of PI is directly proportional to the amount of DNA. The resulting histogram will show distinct peaks for G₀/G₁, S, and G₂/M phases. A significant increase in the population of one phase compared to the control indicates cell cycle arrest.[3]

Section 5: Data Analysis and Structure-Activity Relationships (SAR)

Systematic analysis of biological data across a series of analogs allows for the establishment of a Structure-Activity Relationship (SAR). This provides crucial insights into which structural modifications enhance potency and selectivity. For the 1,4-benzodioxane-hydrazone series, compound 7e emerged as a lead candidate against melanoma.[3]

Table 1: Cytotoxicity Data for Lead Compound 7e
Cell Line (Cancer Type)GI₅₀ (µM)
MDA-MB-435 (Melanoma)0.20
M14 (Melanoma)0.46
SK-MEL-2 (Melanoma)0.57
UACC-62 (Melanoma)0.27
Enzyme Target IC₅₀ (µM)
mTOR Kinase5.47

Data sourced from in vitro assays on 1,4-benzodioxane-hydrazone derivatives.[3]

The potent activity of 7e highlights the importance of the specific substitutions on the phenyl ring of the hydrazone moiety. SAR studies within this class would systematically vary these substituents (e.g., altering their electronic properties and positions) to optimize target engagement and anticancer activity.[3][6]

SAR Logic Diagram

Scaffold 1,4-Benzodioxane Core Linker Hydrazone Linker (-CO-NH-N=CH-) Scaffold->Linker R_Group Variable R-Group (Substituted Phenyl Ring) Linker->R_Group Activity Anticancer Activity (GI₅₀ / IC₅₀) R_Group->Activity Modulates

Caption: Core components influencing the structure-activity relationship.

Section 6: Future Outlook and Clinical Perspective

The research to date strongly supports the 1,4-benzodioxane scaffold, accessed via the this compound intermediate, as a highly promising platform for the development of novel anticancer agents. The demonstrated mechanisms of action, including mTOR inhibition and induction of apoptosis, are clinically relevant and desirable attributes for an oncology drug candidate.[3]

Currently, compounds derived from this scaffold appear to be in the preclinical stages of development. Publicly accessible clinical trial databases do not yet list specific agents from this class, which is typical for compounds at this stage of the research and development pipeline. The promising in vitro and in vivo data, such as that for compound 7e , provide a strong rationale for advancing these molecules through further preclinical toxicology and pharmacokinetic studies.[3] Future work will likely focus on optimizing the ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties of lead compounds to identify a candidate suitable for Phase I clinical trials.

References

Protocol for the purification of 1,4-benzodioxan-2-carboxylic acid by recrystallization

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Topic: High-Purity Recovery of 1,4-Benzodioxan-2-Carboxylic Acid via Recrystallization

Abstract

This compound is a pivotal intermediate in the synthesis of various pharmaceutical compounds, most notably as a precursor for Doxazosin.[1][2] The stringent purity requirements of active pharmaceutical ingredients (APIs) necessitate highly efficient purification methods for such key building blocks.[3] This application note provides a detailed, field-proven protocol for the purification of this compound using a mixed-solvent recrystallization technique. The methodology is designed to be robust, scalable, and effective at removing common process-related impurities, such as unreacted starting materials or colored byproducts.[4] We will delve into the physicochemical principles governing the solvent selection, provide a step-by-step experimental workflow, and offer expert insights for troubleshooting and quality control, ensuring researchers and drug development professionals can achieve high-purity material consistently.

Introduction: The Rationale for Recrystallization

In multi-step pharmaceutical synthesis, the purity of each intermediate directly impacts the yield and purity of the final API. This compound, a core heterocyclic scaffold, is no exception.[5][6] While chromatographic methods can be employed for purification, recrystallization often presents a more economical and scalable alternative for crystalline solids.[4][7]

The fundamental principle of recrystallization hinges on the differential solubility of the target compound and its impurities in a selected solvent system at varying temperatures.[8] An ideal solvent will dissolve the compound sparingly at room temperature but exhibit high solubility at an elevated temperature.[9] Upon controlled cooling of a saturated solution, the target compound's solubility decreases, forcing it to crystallize out of the solution, while impurities remain dissolved in the surrounding liquid phase, known as the mother liquor.[10] The slow, ordered arrangement of molecules into a crystal lattice inherently excludes mismatched impurity molecules, leading to a significant increase in purity.[8]

This protocol employs a mixed-solvent system of methanol and water, which provides a finely tunable polarity to achieve the desired solubility profile for this compound.

Physicochemical Data and Solvent System Rationale

The selection of an appropriate solvent system is the most critical parameter for successful recrystallization. The properties of this compound guide our choice.

ParameterValueSource(s)
IUPAC Name 2,3-dihydro-1,4-benzodioxine-2-carboxylic acid[1]
CAS Number 3663-80-7[4][5][11]
Molecular Formula C₉H₈O₄[5]
Molecular Weight 180.16 g/mol [1][11]
Appearance White to off-white crystalline powder[5][12]
Melting Point 126-130 °C[4][12][13]
Solubility Profile Slightly soluble in Methanol; Water solubility: 7.63 g/L (20 °C)[4][12]

Rationale for Methanol/Water System:

  • Primary Solvent (Methanol): this compound is slightly soluble in methanol at room temperature.[4][12] This solubility increases significantly upon heating, fulfilling a key requirement for a primary recrystallization solvent.

  • Anti-Solvent (Water): The compound has low solubility in water.[12] Water is miscible with methanol and serves as an excellent anti-solvent. By carefully adding water to a hot methanolic solution of the compound, we can reduce the overall solvent power of the system, bringing the solution to its saturation point and inducing crystallization upon cooling. This mixed-solvent approach offers greater control over the crystallization process compared to a single-solvent system.

Health and Safety Precautions

All procedures must be conducted within a certified chemical fume hood while wearing appropriate Personal Protective Equipment (PPE).

  • This compound: Harmful if swallowed. Causes skin irritation and serious eye damage/irritation. May cause respiratory irritation.[1][14]

  • Methanol: Toxic liquid and vapor. Can cause blindness or death if swallowed.

  • PPE Requirement: Safety goggles with side shields, a knee-length laboratory coat, and chemically resistant gloves (nitrile or neoprene) are mandatory.

  • Handling: Avoid inhalation of dust and vapors. Prevent contact with skin and eyes. Wash hands thoroughly after handling.[14] Store in a tightly closed container in a dry, well-ventilated area.[14]

Experimental Protocol

This protocol is optimized for purifying approximately 10 grams of crude material. It can be scaled proportionally, though re-optimization of solvent volumes may be necessary.

Materials & Equipment
  • Reagents:

    • Crude this compound (~10 g)

    • Methanol (ACS grade or higher)

    • Deionized water

    • Activated carbon (decolorizing charcoal, optional)

  • Equipment:

    • 250 mL Erlenmeyer flask with a stir bar

    • 100 mL Graduated cylinder

    • Heating mantle or hot plate with stirring capability

    • Reflux condenser

    • Stemless glass funnel and fluted filter paper

    • Buchner funnel and appropriately sized filter paper

    • Vacuum filter flask (500 mL) with vacuum tubing

    • Ice bath

    • Spatulas and watch glasses

    • Vacuum oven

Workflow Visualization

Recrystallization_Workflow cluster_dissolution Step 1: Dissolution cluster_decolorize Step 2: Decolorization (Optional) cluster_filtration Step 3: Hot Filtration (Optional) cluster_crystallize Step 4: Crystallization cluster_isolate Step 5-7: Isolation & Drying A Add crude solid & stir bar to Erlenmeyer flask B Add minimum volume of hot Methanol A->B C Heat to gentle reflux until fully dissolved B->C D Cool slightly, add activated carbon C->D if colored G Add hot water dropwise to hot filtrate until slight cloudiness appears C->G if colorless E Return to reflux for 5-10 minutes D->E F Filter hot solution by gravity into a pre-heated flask E->F if carbon used F->G H Add hot Methanol to redissolve G->H I Allow to cool slowly to room temperature H->I J Place in ice bath for >30 minutes I->J K Collect crystals via vacuum filtration J->K L Wash with ice-cold Methanol/Water K->L M Dry crystals in vacuum oven L->M

Caption: Workflow for the purification of this compound.

Step-by-Step Methodology
  • Dissolution: a. Place 10.0 g of crude this compound into a 250 mL Erlenmeyer flask containing a magnetic stir bar. b. Add approximately 40-50 mL of methanol. Begin heating the mixture with stirring on a hot plate. c. Bring the solvent to a gentle boil. Continue adding methanol in small portions (2-3 mL at a time) until all the solid has just dissolved. Causality: Using the minimum amount of hot solvent is crucial for creating a saturated solution, which maximizes the recovery yield upon cooling.[8]

  • Decolorization (Perform only if the solution is colored): a. Remove the flask from the heat source and allow the boiling to subside for a moment. b. Add a small amount (approx. 0.5 g, or the tip of a spatula) of activated carbon to the solution. Causality: Activated carbon has a high surface area that adsorbs high-molecular-weight colored impurities.[8] Adding it to a superheated solution can cause violent boiling (bumping), so slight cooling is a necessary safety step. c. Return the flask to the heat and reflux gently for 5-10 minutes to ensure complete adsorption.

  • Hot Gravity Filtration (Perform if activated carbon was used or if insoluble impurities are visible): a. Place a stemless funnel with fluted filter paper over a clean, pre-heated 250 mL Erlenmeyer flask. b. Pre-heat the entire filtration assembly by pouring a small amount of boiling methanol through it. Discard this methanol. Causality: This step prevents premature crystallization of the product on the cold funnel or filter paper, which would decrease the final yield. c. Carefully and quickly pour the hot solution through the fluted filter paper.

  • Crystallization: a. Re-heat the clear filtrate to a boil. b. While stirring, add hot deionized water dropwise using a Pasteur pipette until the solution becomes faintly turbid (cloudy). c. Add 1-2 mL of hot methanol dropwise, just enough to make the solution clear again. Causality: This two-step process precisely adjusts the solvent composition to the point of saturation at high temperature, setting the stage for optimal crystal growth upon cooling. d. Remove the flask from the heat, cover it with a watch glass, and allow it to cool slowly and undisturbed to room temperature. Causality: Slow cooling promotes the formation of large, well-defined crystals, which are typically purer than the small crystals formed by rapid cooling. e. Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize the precipitation of the product.[8]

  • Isolation of Crystals: a. Set up a Buchner funnel with filter paper over a vacuum flask connected to a vacuum source. b. Wet the filter paper with a small amount of the ice-cold methanol/water mixture (approx. 1:1 v/v). c. Swirl the flask containing the crystals to create a slurry and pour it into the center of the Buchner funnel with the vacuum applied. d. Use a spatula to transfer any remaining crystals, rinsing the flask with a small amount of the filtrate (mother liquor) to complete the transfer.

  • Washing: a. With the vacuum still on, wash the collected crystals (the "filter cake") with two small portions (5-10 mL each) of an ice-cold 1:1 methanol/water mixture. b. Allow the vacuum to pull air through the crystals for 10-15 minutes to partially dry them. Causality: Washing with a minimal amount of ice-cold solvent removes residual mother liquor containing dissolved impurities without dissolving a significant amount of the product.[8]

  • Drying: a. Carefully transfer the filter cake to a pre-weighed watch glass. b. Dry the purified crystals in a vacuum oven at 50-60 °C until a constant weight is achieved. Causality: Drying under vacuum at a temperature well below the melting point removes residual solvents without melting or decomposing the product.

Quality Control and Troubleshooting

After drying, determine the final mass to calculate the percentage recovery. The purity of the final product should be assessed by:

  • Melting Point Analysis: A sharp melting point range close to the literature value (126-130 °C) is a strong indicator of high purity.[4][13]

  • Spectroscopic Analysis (e.g., ¹H NMR, HPLC): For rigorous applications, analytical techniques can confirm structural integrity and quantify purity.[15]

ProblemProbable Cause(s)Recommended Solution(s)
No Crystals Form Too much primary solvent (methanol) was used; solution is not saturated.Re-heat the solution and boil off some of the solvent to reduce the volume. Alternatively, add more anti-solvent (water) dropwise until turbidity is achieved, then clarify with a drop of methanol.
"Oiling Out" The solution is supersaturated, or the cooling rate is too fast. The boiling point of the solvent may be higher than the melting point of the solute.Re-heat the solution to dissolve the oil. Add a slightly larger volume of the primary solvent (methanol) before commencing the slow cooling process again. Ensure cooling is very gradual.
Low Recovery Yield Too much solvent was used; premature crystallization during hot filtration; crystals were washed with too much or warm solvent.Re-process the mother liquor: concentrate it by boiling off some solvent and cool again to recover a second crop of crystals (which may be less pure). In the future, ensure minimum solvent volume and use of pre-heated equipment.
Colored Product Decolorizing carbon step was omitted or insufficient carbon was used.Re-dissolve the product in hot methanol and repeat the procedure, including the activated carbon and hot filtration steps.

References

Comprehensive Characterization of 1,4-Benzodioxan-2-Carboxylic Acid Derivatives Using High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) Spectroscopy

Author: BenchChem Technical Support Team. Date: January 2026

Application Note: A-14BDCA

Abstract

This application note provides a detailed guide for the analytical characterization of 1,4-benzodioxan-2-carboxylic acid derivatives, a class of compounds with significant interest in pharmaceutical research and drug development.[1][2][3] It outlines robust protocols for establishing compound identity, purity, and structural integrity using High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy. The methodologies described herein are designed to be self-validating and are grounded in established principles of analytical chemistry, providing researchers, scientists, and drug development professionals with a reliable framework for their analytical workflows.

Introduction: The Significance of this compound Derivatives

The 1,4-benzodioxan scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active molecules.[3] Derivatives of this compound, in particular, have garnered attention for their potential therapeutic applications, including acting as α-adrenergic receptor antagonists.[2][4] Given the critical relationship between molecular structure and pharmacological activity, rigorous analytical characterization is paramount during the discovery, development, and quality control phases of these compounds.

This guide presents a dual-pronged approach, leveraging the separative power of HPLC for purity assessment and quantitation, and the detailed structural elucidation capabilities of NMR spectroscopy. The synergy of these two techniques provides a comprehensive analytical profile, ensuring the identity, purity, and structural correctness of the synthesized derivatives.

High-Performance Liquid Chromatography (HPLC) Analysis

HPLC is an indispensable tool for the analysis of pharmaceutical compounds, offering high resolution, sensitivity, and reproducibility.[5][6] For this compound derivatives, HPLC is primarily employed for determining purity, identifying impurities, and in the case of chiral molecules, separating enantiomers.

Causality Behind Experimental Choices in HPLC Method Development

The development of a robust HPLC method is a systematic process governed by the physicochemical properties of the analyte and the desired analytical outcome.[7] For the acidic and moderately polar this compound derivatives, a reverse-phase (RP) HPLC method is the logical starting point. The key is to achieve optimal separation between the main peak and any potential impurities or degradants.

  • Column Selection: A C18 stationary phase is the workhorse for reverse-phase chromatography due to its broad applicability. The choice of a specific C18 column (e.g., particle size, pore size, end-capping) will influence resolution and analysis time. For faster analysis, columns with smaller particle sizes (e.g., sub-2 µm for UHPLC or 3 µm for HPLC) are preferred.[8]

  • Mobile Phase Optimization: The mobile phase composition, specifically the ratio of organic solvent (e.g., acetonitrile or methanol) to aqueous buffer, is the primary lever for controlling retention and selectivity. Acetonitrile is often favored for its lower viscosity and UV transparency. The addition of an acid, such as formic acid or phosphoric acid, to the mobile phase is crucial for suppressing the ionization of the carboxylic acid moiety, leading to sharper, more symmetrical peaks.[8][9]

  • Detector Selection: A UV detector is the most common choice for these chromophoric compounds. The detection wavelength should be set at the λmax of the 1,4-benzodioxan core to ensure maximum sensitivity.

Protocol: Reverse-Phase HPLC Analysis

This protocol provides a starting point for the analysis of a typical this compound derivative. Optimization will be required based on the specific substitution pattern of the molecule.

Step 1: Sample Preparation

  • Accurately weigh approximately 10 mg of the this compound derivative.

  • Dissolve the sample in a suitable solvent (e.g., methanol or acetonitrile) to a final concentration of 1 mg/mL.

  • Filter the solution through a 0.45 µm syringe filter to remove any particulate matter.

Step 2: HPLC Instrumentation and Conditions

ParameterRecommended SettingRationale
Column C18, 4.6 x 150 mm, 5 µmStandard reverse-phase column for good resolution.
Mobile Phase A 0.1% Formic Acid in WaterAcidified aqueous phase to suppress analyte ionization.
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcidified organic phase for elution.
Gradient 5% to 95% B over 20 minutesA gradient elution is recommended to separate compounds with a range of polarities.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temperature 30 °CControlled temperature ensures reproducible retention times.
Injection Volume 10 µLA small injection volume minimizes band broadening.
Detector UV at 254 nm (or λmax)Common wavelength for aromatic compounds; determine λmax for optimal sensitivity.

Step 3: Data Analysis and System Suitability

  • Integrate the chromatogram to determine the peak area of the main component and any impurities.

  • Calculate the purity of the sample as a percentage of the main peak area relative to the total peak area.

  • Perform system suitability tests (e.g., tailing factor, theoretical plates) to ensure the chromatographic system is performing adequately.

Chiral HPLC Separations

For derivatives with a stereocenter at the 2-position, enantiomeric separation is critical. This is typically achieved using a chiral stationary phase (CSP). Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are often effective for this class of compounds.[10]

Protocol: Chiral HPLC Analysis

Step 1: Column and Mobile Phase Selection

  • Screen a selection of chiral columns (e.g., Chiralcel® OD, Chiralpak® AD) to identify a suitable stationary phase.[10]

  • The mobile phase is typically a mixture of a non-polar solvent (e.g., n-hexane) and an alcohol (e.g., isopropanol).[11][12] The ratio will need to be optimized for resolution.

Step 2: Instrumentation and Conditions

ParameterRecommended Setting
Column Chiral Stationary Phase (e.g., Chiralcel® OD-H)
Mobile Phase n-Hexane:Isopropanol (e.g., 90:10 v/v)
Flow Rate 0.5 - 1.0 mL/min
Column Temperature 25 °C
Injection Volume 10 µL
Detector UV at 254 nm
HPLC Method Validation

For applications in regulated environments, the HPLC method must be validated according to ICH guidelines (Q2(R1)).[5][6][7] This involves demonstrating the method's specificity, linearity, range, accuracy, precision, and robustness.[13][14]

HPLC_Workflow

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy is an unparalleled technique for the unambiguous structural elucidation of organic molecules. For this compound derivatives, ¹H and ¹³C NMR provide detailed information about the molecular framework, including the substitution pattern on the aromatic ring and the stereochemistry at the C2 position.

Rationale for NMR Experimental Choices
  • Solvent Selection: The choice of a deuterated solvent is critical.[15] The solvent should fully dissolve the sample and have minimal overlapping signals with the analyte.[16][17] Common choices include Chloroform-d (CDCl₃), Dimethyl sulfoxide-d₆ (DMSO-d₆), and Methanol-d₄ (CD₃OD).[3]

  • Sample Concentration: The concentration should be sufficient to obtain a good signal-to-noise ratio in a reasonable amount of time.[18] For ¹H NMR, a concentration of 5-25 mg/mL is typical, while ¹³C NMR may require higher concentrations (50-100 mg/mL) due to the lower natural abundance of the ¹³C isotope.[16][18][19]

  • NMR Experiments:

    • ¹H NMR: Provides information on the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling.

    • ¹³C NMR: Reveals the number of unique carbon atoms in the molecule.

    • 2D NMR (COSY, HSQC, HMBC): These experiments are invaluable for complex structures, allowing for the definitive assignment of all proton and carbon signals.

Protocol: NMR Sample Preparation and Analysis

Step 1: Sample Preparation

  • Ensure the NMR tube is clean and dry to avoid extraneous signals.[15][18][19] Do not dry NMR tubes in an oven as this can cause them to warp.[16]

  • Dissolve 5-25 mg of the derivative in approximately 0.6-0.7 mL of a suitable deuterated solvent.[15][18]

  • Ensure the sample is fully dissolved; filter if any solid particles are present to improve spectral quality.[16][18][19]

  • Transfer the solution to a 5 mm NMR tube.[15]

  • Cap the tube securely and label it clearly.[18]

Step 2: NMR Data Acquisition

Parameter¹H NMR¹³C NMR
Spectrometer Frequency ≥ 400 MHz≥ 100 MHz
Pulse Program Standard 1DProton-decoupled 1D
Number of Scans 8-161024-4096
Relaxation Delay 1-2 s2-5 s
Acquisition Time 2-4 s1-2 s
Temperature 298 K298 K

Step 3: Spectral Interpretation

  • Process the raw data (Fourier transform, phase correction, baseline correction).

  • Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).

  • Integrate the ¹H NMR signals to determine the relative number of protons.

  • Analyze the chemical shifts (δ), multiplicities (singlet, doublet, triplet, etc.), and coupling constants (J) to assign the signals to specific protons in the structure.

  • Assign the signals in the ¹³C NMR spectrum. The characteristic chemical shifts for the 1,4-benzodioxan core are a key diagnostic feature.[3][20][21]

Expected NMR Spectral Features

The following table summarizes the expected chemical shift ranges for the core structure of this compound. The exact values will vary depending on the substituents.

Proton/CarbonExpected Chemical Shift (ppm)Multiplicity (¹H NMR)
H-2 ~4.9 - 5.1dd
H-3 (axial & equatorial) ~4.2 - 4.5m
Aromatic Protons ~6.8 - 7.5m
Carboxylic Acid Proton >10 (often broad)s
C-2 ~70 - 75
C-3 ~64 - 67
Aromatic Carbons ~115 - 145
Carbonyl Carbon ~170 - 175

Note: Chemical shifts are approximate and can be influenced by solvent and substituents.[1][3][4][22][23]

NMR_Workflow

Conclusion

The combined application of HPLC and NMR spectroscopy provides a powerful and comprehensive strategy for the characterization of this compound derivatives. HPLC is the method of choice for assessing purity and enantiomeric excess, while NMR offers definitive structural confirmation. The protocols and guidelines presented in this application note are designed to be a robust starting point for researchers, enabling the generation of high-quality, reliable analytical data essential for the progression of drug discovery and development projects. Adherence to these principles will ensure the scientific integrity of the data and contribute to the successful development of new therapeutic agents.

References

Troubleshooting & Optimization

Technical Support Center: Improving Yield in the Synthesis of 1,4-Benzodioxan-2-Carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of 1,4-benzodioxan-2-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to address common challenges and improve experimental outcomes. As a key chiral building block in the design of various therapeutic agents, achieving a high-yield, high-purity synthesis of this compound is critical.[1][2] This document provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and field-proven insights.

Troubleshooting Guide: Diagnosing and Solving Synthesis Issues

This section addresses specific problems you may encounter during the synthesis. The underlying reaction is a variation of the Williamson ether synthesis, an Sₙ2 reaction between the catecholate dianion and an appropriate electrophile.[3][4] Understanding the mechanism is key to diagnosing issues.

Q1: My overall yield is consistently low (<50%). What are the most common causes?

A1: Low yield is the most frequent issue and typically points to one of three areas: suboptimal reaction conditions, competing side reactions, or inefficient purification.

1. Suboptimal Reaction Conditions:

  • Inefficient Deprotonation of Catechol: Catechol has two phenolic protons that must be removed to form the nucleophilic dianion. Incomplete deprotonation leaves unreacted starting material. The choice of base is critical. Stronger bases like sodium hydride (NaH) can be effective but require strictly anhydrous conditions.[4] More commonly, weaker bases like potassium carbonate (K₂CO₃) are used, but these require higher temperatures to drive the reaction.[5]

  • Incorrect Solvent Choice: The Sₙ2 mechanism is favored by polar aprotic solvents which solvate the cation of the base but not the nucleophile, thus increasing its reactivity.[3][6] Protic solvents (like ethanol or water) or apolar solvents will significantly slow the reaction rate.[3][7] Acetonitrile, DMF, and acetone are common choices.[3][5][8]

  • Temperature and Reaction Time: Typical Williamson reactions are conducted between 50-100 °C for 1-8 hours.[3] Insufficient heat or time will lead to an incomplete reaction. Conversely, excessively high temperatures can promote side reactions and decomposition.

2. Competing Side Reactions:

  • Oxidation/Polymerization of Catechol: Catechol is sensitive to oxidation, especially under basic conditions, which can lead to the formation of dark, tarry byproducts. Performing the reaction under an inert atmosphere (Nitrogen or Argon) is crucial.

  • Elimination Reactions: The electrophile (e.g., a derivative of dichloroacetic acid) can undergo base-catalyzed elimination, competing with the desired Sₙ2 substitution.[3][7] This is more prevalent with sterically hindered reagents or at very high temperatures.

  • Ring Alkylation (C-Alkylation): The phenoxide nucleophile is ambident, meaning it can react at the oxygen (O-alkylation, desired) or at the aromatic ring (C-alkylation, undesired).[3] While O-alkylation is generally favored under these conditions, C-alkylation can become a minor pathway, reducing the yield of the desired ether.

3. Inefficient Purification: The product, being a carboxylic acid, can be challenging to isolate. Losses can occur during aqueous workups (if the pH is not carefully controlled) or during crystallization if the solvent system is not optimized.

Below is a workflow to systematically diagnose the cause of low yield.

G start Low Yield Observed check_sm Analyze Crude Reaction Mixture (TLC, LC-MS, ¹H NMR) start->check_sm sm_present Significant Starting Material (Catechol) Remains check_sm->sm_present byproducts Significant Byproducts Observed check_sm->byproducts clean_low Clean Reaction, Low Isolated Yield check_sm->clean_low deprotonation Problem: Incomplete Deprotonation or Low Reactivity sm_present->deprotonation Yes dark_tar Dark, Tarry Mixture? byproducts->dark_tar Yes other_spots Discrete Spots on TLC? byproducts->other_spots No purification Problem: Loss During Purification clean_low->purification Yes solution_base Solution: 1. Use a stronger base (e.g., NaH). 2. Ensure anhydrous conditions. 3. Increase temperature/time. 4. Consider Phase-Transfer Catalyst. deprotonation->solution_base oxidation Problem: Catechol Oxidation dark_tar->oxidation elimination Problem: Elimination/Side Reactions other_spots->elimination solution_inert Solution: 1. Degas solvent. 2. Run under inert atmosphere (N₂/Ar). oxidation->solution_inert solution_conditions Solution: 1. Lower reaction temperature. 2. Use a less hindered electrophile if possible. elimination->solution_conditions solution_purification Solution: 1. Optimize pH during acid/base extraction. 2. Use continuous extraction for aqueous phase. 3. Screen multiple crystallization solvents. purification->solution_purification

Caption: Troubleshooting workflow for low yield diagnosis.

Q2: My reaction mixture turns dark brown or black, resulting in a tar-like crude product. What is happening and how can I prevent it?

A2: This is a classic sign of catechol oxidation and subsequent polymerization. Catechol is highly susceptible to oxidation, especially in the presence of a base and trace amounts of oxygen.

Causality: The catecholate dianion is electron-rich and readily oxidized. Once oxidized, it can initiate a cascade of polymerization reactions, leading to insoluble, high-molecular-weight materials that are difficult to remove and significantly reduce your yield.

Preventative Measures:

  • Inert Atmosphere: This is non-negotiable. The reaction vessel must be thoroughly purged with an inert gas (Nitrogen or Argon) before adding reagents. Maintain a positive pressure of the inert gas throughout the reaction.

  • Degassed Solvents: Solvents can contain dissolved oxygen. Degas your solvent before use by bubbling an inert gas through it for 15-30 minutes or by using several freeze-pump-thaw cycles.

  • Reagent Purity: Ensure your catechol is of high purity and has not been stored improperly where it could have been partially oxidized (indicated by a pink or brownish tinge).

Q3: My reaction stalls with significant catechol remaining, even under an inert atmosphere. How can I drive it to completion?

A3: This indicates an issue with reactivity rather than decomposition. The primary culprits are insufficient base strength, poor solvent choice, or the deactivation of the nucleophile or electrophile.

Solutions:

  • Re-evaluate Your Base: If you are using a mild base like K₂CO₃ in a solvent like acetone, the reaction may require prolonged refluxing (18+ hours).[5][9] To accelerate the reaction, consider switching to a stronger base/solvent system, such as NaH in THF or DMF.[4]

  • Increase Temperature: Gently increasing the reaction temperature (e.g., from 60 °C to 80 °C) can often overcome the activation energy barrier. Monitor by TLC to ensure you are not promoting byproduct formation.

  • Introduce a Phase-Transfer Catalyst (PTC): If you are using a solid-liquid or liquid-liquid biphasic system (e.g., K₂CO₃ in DMF), the reaction rate can be limited by the transport of the catecholate anion. Adding a PTC like a quaternary ammonium salt (e.g., tetrabutylammonium bromide) can dramatically increase the reaction rate by shuttling the anion into the organic phase where the electrophile resides.[10][11][12] This often allows for milder reaction conditions and improved yields.[13]

Q4: The purification of the final carboxylic acid is difficult. It often oils out during crystallization. What are the best practices for isolation?

A4: The physical properties of this compound can make crystallization challenging. A systematic approach to purification is required.

Protocol for Workup and Purification:

  • Initial Quench and Extraction: After the reaction is complete, cool the mixture and quench it by adding water. If the reaction was run in a water-miscible solvent (like DMF or acetone), you will need to remove the solvent under reduced pressure first.

  • Acid/Base Extraction:

    • Extract the aqueous mixture with a non-polar organic solvent (e.g., diethyl ether or ethyl acetate) to remove any non-acidic organic impurities.

    • Carefully acidify the aqueous layer to a pH of ~2-3 with cold 1N HCl.[2] The carboxylic acid product should precipitate or be extractable.

    • Extract the acidified aqueous layer multiple times with ethyl acetate or dichloromethane. The product has some water solubility, so multiple extractions are key to maximizing recovery.

  • Drying and Concentration: Combine the organic extracts containing your product, wash with brine, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.[5]

  • Crystallization:

    • Solvent Screening: Do not rely on a single solvent system. "Oiling out" occurs when the compound's melting point is lower than the boiling point of the crystallization solvent, or when it is too soluble.

    • Recommended Systems: Try a mixed-solvent system. Dissolve the crude oil in a small amount of a good solvent (e.g., ethyl acetate, dichloromethane) and then slowly add a poor solvent (e.g., hexane, heptane) until turbidity persists. Let it stand to crystallize.

    • Column Chromatography: If crystallization fails, the crude product can be purified by flash column chromatography on silica gel.[14][15] A gradient elution, for example, from hexane to a mixture of hexane/ethyl acetate, is often effective.[1] The fractions containing the pure product can then be combined and concentrated, which often yields a solid that is easier to crystallize.

Frequently Asked Questions (FAQs)

Q1: What is the underlying mechanism for this synthesis?

A1: The synthesis is a classic Williamson ether synthesis, which proceeds via an Sₙ2 (bimolecular nucleophilic substitution) mechanism.[3][4]

Mechanism Steps:

  • Deprotonation: A base removes the two acidic phenolic protons from catechol to form the potent catecholate dianion nucleophile.

  • Nucleophilic Attack: The dianion performs two sequential intramolecular Sₙ2 attacks on the electrophile (e.g., a 1,2-dihaloethane derivative or similar C2-unit). The first attack forms an intermediate, and the second attack closes the dioxane ring. The reaction is a concerted, backside attack.[3]

G Catechol Catechol Dianion Catecholate Dianion (Nucleophile) Base + 2 Base SN2 Sₙ2 Reaction Dianion->SN2 Electrophile Electrophile (e.g., Dichloroacetate derivative) Electrophile->SN2 Product 1,4-Benzodioxan-2-carboxylate SN2->Product

Caption: Simplified Sₙ2 mechanism for the core reaction.

Q2: How does the choice of base impact the reaction?

A2: The base is arguably one of the most critical parameters. Its strength dictates the concentration of the active nucleophile and can influence the prevalence of side reactions.

Base Typical Solvent Pros Cons Citation
K₂CO₃ Acetone, DMFInexpensive, safe, easy to handle.Requires higher temperatures/longer times; may not achieve full deprotonation.[5][9]
NaOH/KOH Aqueous/BiphasicStrong, inexpensive.Can introduce water, promoting hydrolysis of ester groups and potentially lowering Sₙ2 efficiency.[3]
NaH THF, DMFVery strong, drives reaction to completion quickly.Pyrophoric, requires strictly anhydrous conditions, more hazardous.[4]
Cs₂CO₃ Acetonitrile, DMFHighly effective due to high solubility and "naked anion" effect.Significantly more expensive.[8][16]
Q3: Which solvent system is optimal?

A3: The optimal solvent is a polar aprotic one that dissolves the reactants and stabilizes the transition state of the Sₙ2 reaction.

Solvent Dielectric Constant Characteristics & Impact Citation
DMF 37Excellent solvating power for ionic species. High boiling point allows for higher reaction temperatures. Can be difficult to remove.[3][8]
Acetonitrile 37.5Good Sₙ2 solvent, lower boiling point than DMF, making it easier to remove post-reaction.[3][7]
Acetone 21Commonly used with K₂CO₃. Lower boiling point limits reaction temperature, often requiring longer times.[5][9]
THF 7.6A good choice when using strong, moisture-sensitive bases like NaH. Less polar than DMF or acetonitrile.[4]
Q4: Can Phase-Transfer Catalysis (PTC) be beneficial for this reaction?

A4: Yes, absolutely. PTC is an excellent strategy for this synthesis, especially in industrial settings or when using moderately strong, insoluble bases like potassium carbonate.[10][11] A PTC, such as a quaternary ammonium salt, facilitates the transfer of the catecholate anion from a solid or aqueous phase into the organic phase, where the reaction occurs.[13] This leads to significantly faster reaction rates, often allows for lower reaction temperatures, and can improve overall yield by minimizing thermal decomposition and side reactions.[12]

Q5: What analytical methods are recommended for monitoring reaction progress and final product purity?

A5:

  • Thin-Layer Chromatography (TLC): The most straightforward method for monitoring reaction progress. Use a mobile phase like Hexane:Ethyl Acetate (e.g., 7:3 ratio) with 1% acetic acid to get good separation between the polar catechol starting material, the intermediate ester, and the final carboxylic acid product. Visualize under UV light (254 nm).[5]

  • High-Performance Liquid Chromatography (HPLC): For more quantitative analysis of reaction conversion and final product purity. A C18 column with a gradient elution of water (with 0.1% TFA or formic acid) and acetonitrile is a typical starting point.[14][17][18] Chiral HPLC methods are necessary if you are working with or trying to resolve enantiomers.[2][17]

  • NMR Spectroscopy (¹H and ¹³C): Essential for structural confirmation of the final product. The disappearance of the phenolic protons of catechol and the appearance of the characteristic signals for the dioxane ring protons (typically in the 4.0-5.0 ppm range) are key diagnostic markers.[1][14]

  • Mass Spectrometry (MS): Confirms the molecular weight of the synthesized compound.[14][18]

References

Common side reactions in the preparation of 1,4-benzodioxan-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of 1,4-Benzodioxan-2-carboxylic acid

Welcome to the technical support guide for the synthesis of this compound. This document is designed for researchers, chemists, and drug development professionals who may encounter challenges during its preparation. We will explore the common synthetic routes, delve into the causality of frequent side reactions, and provide actionable troubleshooting advice to optimize your experimental outcomes.

Part 1: Troubleshooting Guide (Problem-Oriented Q&A)

This section addresses specific issues you may observe during your synthesis, providing explanations and concrete solutions.

Q1: My overall yield is significantly lower than expected. What are the primary causes?

A1: Low yields in this synthesis typically trace back to one of three areas: incomplete reaction, competing side reactions, or product loss during workup. The most common route, a modified Williamson ether synthesis from catechol, is particularly sensitive to reaction conditions.

Potential Causes & Solutions:

  • Incomplete Deprotonation of Catechol: Catechol has two phenolic protons with different pKa values. Incomplete or improper deprotonation can leave starting material unreacted.

    • Solution: Ensure you are using at least two equivalents of a suitable base (e.g., NaOH, KOH, K₂CO₃) to form the dianion. For less polar aprotic solvents, a stronger base like sodium hydride (NaH) may be necessary, though this can increase the risk of side reactions.

  • C-Alkylation Side Reaction: The catecholate dianion is an ambident nucleophile. While O-alkylation is desired, competitive C-alkylation on the aromatic ring can occur, leading to a complex mixture of byproducts that are difficult to separate.[1][2]

    • Solution: This is often controlled by solvent choice. Protic solvents (like water or ethanol) can solvate the phenoxide oxygen, slightly reducing its nucleophilicity and favoring O-alkylation. In contrast, polar aprotic solvents (like DMF or acetone) can accelerate the Sₙ2 reaction but may also increase C-alkylation. A careful balance is required.[3]

  • Formation of Polymeric Byproducts: If the stoichiometry is not carefully controlled, or if reaction temperatures are too high, intermolecular reactions can occur, leading to the formation of dimers and oligomers instead of the desired intramolecular cyclization.

    • Solution: Use a high-dilution technique. Adding the alkylating agent (e.g., methyl 2,3-dibromopropionate or a similar synthon) slowly to the solution of the catecholate dianion helps ensure the intramolecular reaction is kinetically favored over intermolecular polymerization.

Q2: My NMR analysis of the crude product shows multiple unexpected aromatic signals and complex multiplets. What are the likely impurities?

A2: A complex crude NMR spectrum points to the formation of specific, structurally related side products. Identifying these is the first step to eliminating them.

Common Side Products:

  • (A) Monosubstituted Intermediate: The reaction may stall after the first ether linkage is formed but before the dioxane ring closes. This results in a 2-(2-hydroxyphenoxy)acetic acid derivative. This is often due to insufficient base or a reaction temperature that is too low to facilitate the second ring-closing Sₙ2 reaction.

  • (B) C-Alkylated Isomers: As mentioned in Q1, alkylation on the carbon of the benzene ring creates isomers that retain both hydroxyl groups or have undergone subsequent cyclization in an unintended manner. These products are often highly colored.[2]

  • (C) Symmetrical Dimer (bis-ether of catechol): If using a dihalide alkylating agent, two molecules of catechol can react with one molecule of the alkylating agent, preventing cyclization and forming a linear ether.

  • (D) Unreacted Catechol: Simple to identify but indicates a fundamental issue with reaction stoichiometry or reagent purity.

Below is a diagram illustrating the desired reaction versus the common C-alkylation side reaction.

G cluster_main Desired O-Alkylation Pathway cluster_side C-Alkylation Side Reaction Catechol Catechol Dianion Catecholate Dianion Catechol:e->Dianion:w Deprotonation Base 2 eq. Base (e.g., NaOH) Base->Dianion Intermediate Ring-Closing Intermediate Dianion->Intermediate Sₙ2 Attack (O-alkylation) SideProduct C-Alkylated Byproduct Dianion->SideProduct Sₙ2 Attack (C-alkylation) AlkylatingAgent ClCH₂CO₂H (or derivative) AlkylatingAgent->Intermediate Product 1,4-Benzodioxan-2- carboxylic acid Intermediate->Product Intramolecular Sₙ2 Cyclization

Caption: Desired O-alkylation pathway vs. C-alkylation side reaction.

Q3: I suspect my product is degrading during the final workup or purification steps. Is this common?

A3: Yes, the this compound structure can be susceptible to degradation under harsh conditions, particularly high heat or strong acid/base.

Potential Degradation Pathways:

  • Decarboxylation: While not as labile as a β-keto acid, heating the carboxylic acid, especially in the presence of trace acid or metal impurities, can potentially lead to decarboxylation, yielding 1,4-benzodioxan and releasing CO₂ gas.[4][5] This is more likely to occur during high-temperature distillation or prolonged heating in solution.

    • Troubleshooting: Avoid excessive temperatures during solvent removal. Use rotary evaporation under reduced pressure at moderate temperatures (e.g., 40-50°C). For final purification, consider recrystallization over distillation if the product is a solid.

  • Ether Ring Opening: The dioxane ring consists of ether linkages, which can be cleaved under strong acidic conditions (e.g., HBr, HI). While less common with HCl, prolonged exposure to hot, concentrated acid during workup could cause some ring-opening, reverting to a catechol derivative.

    • Troubleshooting: When acidifying the carboxylate salt to precipitate the final product, use a dilute acid (e.g., 1-2M HCl) and keep the solution cool with an ice bath.[6] Do not let the acidic mixture sit for extended periods or heat it.

Part 2: Frequently Asked Questions (Conceptual Q&A)

This section provides answers to broader questions regarding the synthesis strategy.

Q1: What are the primary synthetic strategies to prepare this compound?

A1: There are two main convergent strategies:

  • Williamson Ether Synthesis (Most Common): This involves reacting catechol with a three-carbon electrophile that already contains the carboxyl group or a precursor (like an ester). A classic example is the reaction of the catechol dianion with chloroacetic acid or its esters, followed by cyclization.[3][6][7] This method is direct but prone to the side reactions discussed above.

  • Oxidation of a Precursor: This is a two-step approach.

    • First, 2-(hydroxymethyl)-1,4-benzodioxan is synthesized, typically from catechol and an epoxide like epichlorohydrin.[8][9]

    • Second, the primary alcohol of the hydroxymethyl group is oxidized to the carboxylic acid using standard oxidizing agents (e.g., KMnO₄, Jones reagent, TEMPO). This route can offer better control and higher purity if the intermediate alcohol is isolated and purified before oxidation. However, it adds a step to the overall sequence and requires careful control of the oxidation to prevent over-oxidation or ring cleavage.

Q2: How do I choose the optimal base and solvent for the Williamson synthesis route?

A2: The choice of base and solvent is critical and interdependent. They directly influence the nucleophilicity of the catecholate and the reaction mechanism (Sₙ2 vs. elimination, O- vs. C-alkylation).

Base Solvent Advantages Disadvantages & Common Side Reactions
NaOH / KOH Water / EthanolInexpensive, safe, favors O-alkylation due to solvation of the phenoxide.Slower reaction rates; water can hydrolyze ester groups on the alkylating agent.
K₂CO₃ Acetone / MEKMild conditions, good for base-sensitive functional groups.Incomplete deprotonation can be an issue; reaction can be slow.
NaH THF / DMFStrong base, ensures complete dianion formation, fast reaction rates.Increased safety risk (flammable H₂ gas); higher chance of C-alkylation and elimination side reactions.[1][10]

Recommendation: For initial attempts, the K₂CO₃/acetone system offers a good balance of reactivity and safety. If yields are low, moving to a NaOH/aqueous ethanol system can improve O-alkylation selectivity.[6] The NaH/DMF system should be reserved for advanced optimization when other methods fail.

Part 3: Experimental Protocols

Protocol: Synthesis via Williamson Etherification

This protocol is a representative example. Molar equivalents and reaction times may require optimization.

Materials:

  • Catechol (1.0 eq)

  • Sodium Hydroxide (2.1 eq)

  • Chloroacetic acid (1.05 eq)[6]

  • Deionized Water

  • Diethyl Ether

  • 6M Hydrochloric Acid

  • Saturated Sodium Bicarbonate Solution

Procedure:

  • Base Solution Preparation: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve sodium hydroxide (2.1 eq) in a minimal amount of deionized water.

  • Catecholate Formation: Add catechol (1.0 eq) to the basic solution. Stir at room temperature until all solids have dissolved. The solution may darken.

  • Alkylation: In a separate beaker, dissolve chloroacetic acid (1.05 eq) in a small amount of water and carefully add it to the reaction flask.

  • Reaction: Heat the mixture to a gentle reflux (approx. 90-100°C) using a water bath or heating mantle. Monitor the reaction progress using TLC (thin-layer chromatography) for the disappearance of catechol (typically 2-4 hours).[6]

  • Cooling and Acidification: Once the reaction is complete, cool the flask in an ice bath. Slowly and carefully, add 6M HCl until the solution is acidic (test with pH paper, target pH ~1-2). A precipitate of the crude carboxylic acid should form.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous phase with diethyl ether (3x).

  • Purification via Acid-Base Extraction: Combine the organic layers. Extract the combined ether layers with saturated sodium bicarbonate solution (2x). This will deprotonate the desired carboxylic acid, moving it to the aqueous layer, while leaving non-acidic impurities (like C-alkylated products) in the ether layer.

  • Isolation: Collect the aqueous bicarbonate layer. Cool it in an ice bath and re-acidify with 6M HCl to precipitate the pure this compound.

  • Final Steps: Filter the solid product using a Büchner funnel, wash with a small amount of cold water, and dry under vacuum. The product can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water).

Troubleshooting Workflow Diagram

This diagram outlines a logical sequence for diagnosing and solving common synthesis problems.

G start Problem Observed low_yield Low Yield start->low_yield impure_product Impure Product (Complex NMR/TLC) start->impure_product check_reagents Verify Reagent Purity & Stoichiometry low_yield->check_reagents analyze_crude Analyze Crude NMR/ LC-MS for Impurities impure_product->analyze_crude check_base Is Base Sufficient? (≥2 eq.) check_reagents->check_base check_temp Is Temperature Adequate for Cyclization? check_base->check_temp Yes increase_base Action: Increase Base Equivalents to 2.1-2.2 check_base->increase_base No increase_temp Action: Increase Reflux Temperature or Time check_temp->increase_temp No is_c_alkyl C-Alkylation Product Detected? analyze_crude->is_c_alkyl is_intermediate Uncyclized Intermediate Detected? analyze_crude->is_intermediate change_solvent Action: Switch to More Protic Solvent (e.g., EtOH/H₂O) is_c_alkyl->change_solvent drive_cyclization Action: Increase Temp/Time or Use Stronger Base System is_intermediate->drive_cyclization

Caption: A logical workflow for troubleshooting common synthesis issues.

References

Technical Support Center: Purification of 1,4-Benzodioxan-2-Carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 1,4-benzodioxan-2-carboxylic acid. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during the purification of this important synthetic intermediate. Our goal is to equip you with the expertise and practical solutions needed to achieve high purity for your downstream applications.

Introduction: The Importance of Purity

This compound is a key building block in the synthesis of various pharmacologically active compounds.[1][2] The purity of this starting material is paramount, as impurities can lead to unwanted side reactions, decreased yields, and complications in the final product's biological activity and safety profile. This guide provides a systematic approach to troubleshooting common purification hurdles.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Issue 1: Crude product is an oil or fails to solidify.

Question: My crude this compound, obtained after synthesis and initial workup, is an oil and won't solidify, making it difficult to handle and purify. What could be the cause and how do I resolve this?

Answer:

This is a common issue that can arise from several factors, primarily the presence of impurities that depress the melting point of the desired product. The melting point of pure this compound is reported to be in the range of 126-130 °C.[3][4]

Causality and Troubleshooting Steps:

  • Residual Solvents: The most common culprits are residual organic solvents from the reaction or extraction steps (e.g., dichloromethane, ethyl acetate, THF).

    • Solution: Ensure your crude product is thoroughly dried under high vacuum, possibly with gentle heating (e.g., 40-50 °C), to remove any volatile organic compounds.

  • Unreacted Starting Materials or Reagents: Depending on the synthetic route, starting materials like catechol or its derivatives, and reagents used for hydrolysis of a precursor ester, can contaminate the product.

    • Solution: An acid-base extraction is a highly effective method to separate the acidic product from neutral or basic impurities.[5][6][7][8] This technique leverages the acidic nature of the carboxylic acid group. The general workflow is outlined below.

Experimental Protocol: Acid-Base Extraction for Purification

This protocol is designed to isolate the acidic this compound from neutral and basic impurities.

Materials:

  • Crude this compound

  • Diethyl ether or ethyl acetate

  • 1 M Sodium bicarbonate (NaHCO₃) solution or 1 M Sodium hydroxide (NaOH) solution

  • 3 M Hydrochloric acid (HCl)

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Separatory funnel

  • Beakers and flasks

  • pH paper or pH meter

Procedure:

  • Dissolution: Dissolve the crude product in a suitable organic solvent like diethyl ether or ethyl acetate.

  • Basification & Extraction: Transfer the organic solution to a separatory funnel and add 1 M NaHCO₃ or 1 M NaOH solution. Shake the funnel vigorously, venting frequently to release any pressure buildup (especially with bicarbonate). The carboxylic acid will be deprotonated to its carboxylate salt, which is soluble in the aqueous layer.[5][6][9]

  • Separation: Allow the layers to separate and drain the lower aqueous layer containing the sodium salt of your product into a clean flask.

  • Back Extraction (Optional but Recommended): To maximize recovery, you can add fresh organic solvent to the aqueous layer, shake, and separate again, combining the aqueous layers.

  • Acidification: Cool the combined aqueous layers in an ice bath and slowly add 3 M HCl with stirring until the solution is acidic (pH ~2), which will precipitate the purified this compound.[5][6]

  • Isolation: Collect the precipitated solid by vacuum filtration, wash with cold deionized water, and dry thoroughly under vacuum.

Diagram of Acid-Base Extraction Workflow:

AcidBaseExtraction crude Crude Product in Organic Solvent sep_funnel Separatory Funnel crude->sep_funnel aqueous_layer Aqueous Layer (Product as Salt) sep_funnel->aqueous_layer Separate organic_layer Organic Layer (Neutral Impurities) sep_funnel->organic_layer Separate base Add 1M NaHCO₃ or NaOH base->sep_funnel acidify Acidify with 3M HCl to pH ~2 aqueous_layer->acidify precipitate Precipitated Pure Product acidify->precipitate filter Filter, Wash, and Dry precipitate->filter pure_product Pure Solid Product filter->pure_product

Caption: Workflow for Acid-Base Extraction.

Issue 2: Product purity is insufficient after initial isolation.

Question: After performing an acid-base extraction, my this compound still shows impurities by TLC or NMR. How can I further purify it?

Answer:

For stubborn impurities, recrystallization or column chromatography are the next logical steps. The choice between them depends on the nature and quantity of the impurities.

Recrystallization is an excellent technique for removing small amounts of impurities, provided a suitable solvent system can be found.

Troubleshooting Recrystallization:

  • Solvent Selection: The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures. For carboxylic acids, common recrystallization solvents include water, ethanol, methanol, toluene, or mixtures like ethanol/water or toluene/petroleum ether.[8]

  • Oiling Out: If the product "oils out" instead of crystallizing upon cooling, it means the boiling point of the solvent is higher than the melting point of the impure product.

    • Solution: Use a lower-boiling point solvent or a solvent mixture. Start with a more polar solvent where the compound is less soluble at room temperature.

Data on Solvent Suitability (General Guidance):

Solvent SystemRationale
Ethanol/WaterGood for moderately polar compounds. Dissolve in hot ethanol and add hot water dropwise until turbidity appears, then cool.
TolueneAromatic solvent, good for compounds with aromatic rings.
MethanolSimilar to ethanol, generally a good solvent for carboxylic acids.[3]
DMSOThe compound is slightly soluble in DMSO, which could be useful in specific co-solvent systems.[3]

If recrystallization fails or if impurities have similar polarities, silica gel column chromatography is a powerful alternative.[10][11]

Experimental Protocol: Silica Gel Column Chromatography

Materials:

  • Crude this compound

  • Silica gel (60-120 or 230-400 mesh)

  • Hexane

  • Ethyl acetate

  • Methanol or Acetic Acid (as a modifier)

  • Chromatography column

  • Collection tubes

Procedure:

  • Slurry Packing: Prepare a slurry of silica gel in hexane and pack the column.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent (like dichloromethane) and adsorb it onto a small amount of silica gel. Evaporate the solvent and load the dry powder onto the top of the column.

  • Elution: Start with a non-polar eluent like hexane and gradually increase the polarity by adding ethyl acetate. A gradient of 20% to 35% ethyl acetate in hexane has been used for related compounds.[10][11]

    • Pro-Tip: For carboxylic acids, "tailing" on the column can be an issue due to strong interaction with the silica. Adding a small amount (0.5-1%) of acetic acid to the eluent system can suppress this by protonating the silica surface and the analyte, leading to sharper peaks.

  • Fraction Collection & Analysis: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.

Diagram of Purification Choices:

PurificationStrategy start Crude Product acid_base Acid-Base Extraction start->acid_base purity_check Check Purity (TLC, NMR, HPLC) acid_base->purity_check recrystallization Recrystallization recrystallization->purity_check chromatography Column Chromatography chromatography->purity_check pure_product Pure Product purity_check->pure_product Sufficient insufficient_purity Purity Insufficient purity_check->insufficient_purity Insufficient insufficient_purity->recrystallization insufficient_purity->chromatography

Caption: Decision tree for purification strategy.

Issue 3: Chiral Purity Concerns

Question: My synthesis is intended to be enantioselective, but I am concerned about the chiral purity of my this compound. How can I assess and improve this?

Answer:

Assessing and ensuring enantiopurity is critical, especially in drug development.

Assessment of Enantiomeric Excess (ee):

  • Chiral HPLC: This is the gold standard for determining enantiomeric excess. Specific chiral columns, such as those based on cellulose derivatives, are often effective. A typical mobile phase could be a mixture of n-hexane and isopropanol, sometimes with a small amount of a modifier like formic acid to improve peak shape for carboxylic acids.[12][13]

  • NMR with Chiral Shift Reagents: While less common now, chiral lanthanide shift reagents can be used to differentiate the signals of enantiomers in an NMR spectrum.

Improving Enantiomeric Purity:

  • Diastereomeric Salt Resolution: This classical method involves reacting the racemic carboxylic acid with a chiral amine (e.g., a substituted 1-phenylethylamine) to form diastereomeric salts.[1] These salts have different solubilities and can be separated by fractional crystallization. The desired enantiomer of the carboxylic acid is then recovered by acidification.

  • Enzymatic Resolution: Lipases can be used for the kinetic resolution of racemic esters of this compound.[12] The enzyme will selectively hydrolyze one enantiomer of the ester, leaving the other enantiomer unreacted. The resulting acid and unreacted ester can then be separated.

References

Preventing racemization during derivatization of chiral 1,4-benzodioxan-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for handling chiral 1,4-benzodioxan-2-carboxylic acid and its derivatives. This guide is designed for researchers, medicinal chemists, and process development professionals who encounter challenges with maintaining the enantiomeric purity of this valuable scaffold during chemical derivatization. Here, we provide in-depth answers to common questions and troubleshooting strategies to prevent racemization in your experiments.

Part 1: Frequently Asked Questions (FAQs)

This section addresses foundational concepts regarding the racemization of this compound.

Q1: What is racemization and why is it a critical issue for this specific molecule?

A1: Racemization is the conversion of an enantiomerically pure or enriched substance into a mixture containing equal amounts of both enantiomers (a racemate), resulting in the loss of optical activity.[1] For this compound, the chiral center is the carbon atom at the 2-position (the α-carbon), which is adjacent to the carboxylic acid group.

This is a critical issue in drug development because enantiomers of a chiral molecule can have drastically different pharmacological, metabolic, and toxicological properties. The 1,4-benzodioxane framework is a key component in many biologically active compounds, and its therapeutic efficacy is often dependent on a specific enantiomer.[2][3] Therefore, preserving the desired stereochemistry during synthesis and derivatization is paramount.

Q2: What is the primary chemical mechanism causing racemization in this compound?

A2: The primary mechanism is the deprotonation of the hydrogen atom at the chiral α-carbon (C2). This hydrogen is acidic, and its acidity is significantly increased when the adjacent carboxylic acid is "activated" for derivatization (e.g., by converting it to an acyl chloride, active ester, or anhydride).

The process unfolds as follows:

  • Activation: The carboxyl group is activated by a coupling reagent.

  • Deprotonation: A base present in the reaction mixture removes the now highly acidic α-proton.

  • Formation of a Planar Intermediate: This deprotonation creates a planar, achiral enolate intermediate.[1][4][5]

  • Reprotonation: The enolate can be reprotonated from either face of the planar system with equal probability.

  • Result: This non-selective reprotonation leads to the formation of both (R) and (S) enantiomers, resulting in a racemic or partially racemized product.[6]

Racemization_Mechanism cluster_start Chiral Starting Material cluster_activation Activation Step cluster_racemization Racemization Pathway start (S)-1,4-Benzodioxan-2- carboxylic Acid activated Activated Intermediate (e.g., Acyl-Oxyma Ester) (α-proton is now highly acidic) start->activated Add Coupling Agent (e.g., EDC/Oxyma) planar Planar Achiral Enolate Intermediate activated->planar Base (e.g., DIPEA) removes α-proton r_product (R)-Product planar->r_product Protonation (top face) s_product (S)-Product planar->s_product Protonation (bottom face)

Caption: Mechanism of base-catalyzed racemization via a planar enolate.

Part 2: Troubleshooting Guide & Optimization Strategies

This section provides actionable solutions to specific problems encountered during the derivatization process.

Q3: I'm observing a significant drop in enantiomeric excess (ee) after coupling my acid with an amine. Which component is the likely culprit?

A3: A drop in ee during amide coupling is a classic problem. The most likely culprits are your choice of coupling reagent , the base used, and the reaction temperature .

  • Coupling Reagent: Standard carbodiimides like Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are effective at forming amide bonds but are known to promote racemization when used alone.[7] The activated O-acylisourea intermediate they form is highly susceptible to racemization.

  • Base: The presence of a base, especially a strong one like Diisopropylethylamine (DIPEA) or Triethylamine (TEA), is often the primary driver of racemization by abstracting the α-proton.[1][8]

  • Temperature: Higher temperatures provide the necessary activation energy for the deprotonation step, accelerating the rate of racemization.[9][10]

Q4: How can I select the right coupling reagent and additives to minimize racemization?

A4: The key is to use a system that either forms a more stable activated intermediate less prone to racemization or avoids the need for a strong base altogether.

Recommended Strategy:

  • Use Additives with Carbodiimides: The most common and effective strategy is to use an additive with your carbodiimide (e.g., EDC). Additives like 1-Hydroxybenzotriazole (HOBt) or, more preferably, Ethyl Cyano(hydroxyimino)acetate (Oxyma Pure) intercept the reactive O-acylisourea intermediate to form a more stable active ester. These active esters are less susceptible to base-catalyzed racemization.[7][8][11]

  • Consider Modern "Racemization-Free" Reagents: Several newer reagents are designed to operate under near-neutral conditions, inherently avoiding base-induced racemization.[11][12]

The following table summarizes common choices:

Reagent SystemClassRacemization RiskMitigation & Comments
EDC or DCC alone CarbodiimideHighNot recommended for chiral acids. The O-acylisourea intermediate is highly unstable.[7]
EDC / HOBt Carbodiimide + AdditiveLowA classic combination. HOBt traps the active intermediate, suppressing racemization.[7]
EDC / Oxyma Pure Carbodiimide + AdditiveVery LowConsidered superior to HOBt. Oxyma esters are more reactive towards the amine but more stable against racemization.[8][11]
HATU / HBTU Aminium/Uronium SaltLowVery efficient but requires a non-nucleophilic base. Risk increases with sterically hindered substrates.
Ynamides (Zhao Reagents) YnamideExtremely LowA newer class of reagents that function under near-neutral conditions, eliminating the need for a base and thus avoiding the primary racemization pathway.[11][12]
Q5: What are the best practices for reaction conditions (temperature, solvent, base)?

A5: Meticulous control over reaction conditions is essential for preserving chiral integrity.

  • Temperature: Always run the reaction at a low temperature. Start the activation step at 0°C or even -15°C. After adding the nucleophile (e.g., amine), allow the reaction to slowly warm to room temperature if necessary, but monitor progress closely.[13] Elevated temperatures significantly increase the rate of racemization.[9]

  • Base Selection: If a base is required, choose the weakest base that can effectively catalyze the reaction.

    • Preferred: Use N-Methylmorpholine (NMM) or 2,4,6-Collidine. These are generally weaker and less likely to cause racemization than DIPEA or TEA.[8]

    • Stoichiometry: Use the minimum amount of base necessary, typically 1.0-1.2 equivalents relative to the carboxylic acid. Avoid using a large excess.

  • Solvent Choice: Polar aprotic solvents are standard.

    • Dichloromethane (DCM) and Dimethylformamide (DMF) are the most common and generally perform well.

    • The choice of solvent can influence the stability of intermediates. For sensitive substrates, it is worth screening a few options.[14]

Part 3: Experimental Protocols & Workflows

This section provides a detailed, step-by-step protocol for a low-racemization derivatization and a logical workflow for troubleshooting.

Protocol: Low-Racemization Amide Coupling using EDC/Oxyma

This protocol describes the derivatization of (S)-1,4-benzodioxan-2-carboxylic acid with a generic primary amine (R-NH₂).

Materials:

  • (S)-1,4-benzodioxan-2-carboxylic acid (1.0 eq)

  • Primary Amine (R-NH₂) (1.1 eq)

  • EDC·HCl (1.2 eq)

  • Oxyma Pure (1.2 eq)

  • N-Methylmorpholine (NMM) (1.1 eq)

  • Anhydrous Dichloromethane (DCM)

  • Standard aqueous workup and purification supplies

Procedure:

  • Setup: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add (S)-1,4-benzodioxan-2-carboxylic acid (1.0 eq) and Oxyma Pure (1.2 eq).

  • Dissolution: Add anhydrous DCM and stir to dissolve all solids.

  • Cooling: Cool the reaction mixture to 0°C using an ice-water bath.

  • Activation: Add EDC·HCl (1.2 eq) to the cooled solution in one portion. Stir the mixture at 0°C for 15-20 minutes. This is the "pre-activation" step where the Oxyma active ester is formed.

  • Nucleophile Addition: In a separate vial, dissolve the primary amine (1.1 eq) and NMM (1.1 eq) in a small amount of anhydrous DCM. Add this solution dropwise to the reaction mixture at 0°C.

  • Reaction: Stir the reaction at 0°C for 2 hours, then allow it to warm slowly to room temperature. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Once the reaction is complete, quench by adding water. Transfer the mixture to a separatory funnel, dilute with additional DCM, and wash sequentially with 5% citric acid solution, saturated sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

  • Chiral Analysis: Critically, analyze the enantiomeric excess of the purified product using a suitable chiral HPLC or SFC method to confirm that racemization has been minimized.[2][3]

Troubleshooting Workflow Diagram

If you are still experiencing racemization, follow this logical workflow to diagnose and solve the issue.

Troubleshooting_Workflow start_node START: Racemization Observed (ee < 99%) d1 Using EDC/DCC without additive? start_node->d1 Begin Troubleshooting decision_node decision_node process_node process_node end_node SUCCESS: Racemization Minimized (ee ≥ 99%) p1 Incorporate Additive: Switch to EDC/Oxyma or EDC/HOBt system. d1->p1 Yes d2 Reaction Temp > 0°C? d1->d2 No p1->end_node p2 Lower Temperature: Run activation at 0°C or -15°C. d2->p2 Yes d3 Base is DIPEA/TEA? d2->d3 No p2->end_node p3 Switch to a Weaker Base: Use N-Methylmorpholine (NMM) or 2,4,6-Collidine. d3->p3 Yes d4 Still seeing racemization? d3->d4 No p3->end_node d4->end_node No p4 Advanced Strategy: Consider a 'racemization-free' reagent like an Ynamide (Zhao Reagent). d4->p4 Yes p4->end_node

References

Technical Support Center: Scaling Up the Synthesis of 1,4-Benzodioxan-2-carboxylic Acid for Preclinical Studies

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1,4-benzodioxan-2-carboxylic acid. This resource is designed for researchers, scientists, and drug development professionals who are looking to scale up the production of this important molecule for preclinical studies. Here, you will find in-depth troubleshooting guides and frequently asked questions to navigate the challenges of moving from bench-scale synthesis to larger, kilogram-scale production required for comprehensive preclinical evaluation.

Introduction: The Importance of Robust Scale-Up for Preclinical Success

The journey of a drug candidate from discovery to clinical trials is fraught with challenges, and the successful scale-up of the active pharmaceutical ingredient (API) is a critical milestone.[1][2] this compound is a key building block for numerous biologically active molecules.[3] Ensuring a robust, reproducible, and well-characterized synthesis at scale is paramount for generating the high-quality material needed for toxicology, pharmacology, and formulation studies that form the backbone of an Investigational New Drug (IND) application.[4][5][6]

This guide is structured to address the practical issues you may encounter during the scale-up process, with a focus on scientific principles and field-proven solutions.

Experimental Workflow Overview

The most common and scalable synthetic route to this compound involves a two-step process:

  • Williamson Ether Synthesis: Reaction of catechol with an ethyl haloacetate (commonly ethyl chloroacetate or bromoacetate) to form ethyl 1,4-benzodioxan-2-carboxylate.

  • Hydrolysis: Saponification of the resulting ester to yield the desired this compound.

Synthesis_Workflow Catechol Catechol Williamson Williamson Ether Synthesis Catechol->Williamson Ethyl_Chloroacetate Ethyl Chloroacetate Ethyl_Chloroacetate->Williamson Base Base (e.g., K2CO3, NaH) Base->Williamson Solvent1 Solvent (e.g., Acetone, DMF) Solvent1->Williamson Ester Ethyl 1,4-benzodioxan-2-carboxylate Williamson->Ester Formation of Ester Intermediate Hydrolysis Hydrolysis Ester->Hydrolysis Acid This compound Hydrolysis->Acid Formation of Carboxylic Acid Base_Hydrolysis Base (e.g., NaOH, KOH) Base_Hydrolysis->Hydrolysis Solvent2 Solvent (e.g., EtOH/H2O) Solvent2->Hydrolysis Purification Purification Acid->Purification Preclinical_Material Preclinical Grade Material (>95% Purity) Purification->Preclinical_Material Troubleshooting_Williamson Start Low Yield in Williamson Synthesis Check1 Check Base Stoichiometry and Strength Start->Check1 Check2 Review Reaction Temperature and Time Check1->Check2 No Solution1 Increase base or use a stronger base (e.g., NaH). Ensure efficient mixing. Check1->Solution1 Yes Check3 Evaluate Solvent Choice Check2->Check3 No Solution2 Optimize temperature profile and extend reaction time. Account for heat-up lag. Check2->Solution2 Yes Check4 Assess for Dimer Formation Check3->Check4 No Solution3 Switch to a polar aprotic solvent (e.g., DMF, DMSO). Use anhydrous conditions. Check3->Solution3 Yes Solution4 Slowly add ethyl chloroacetate. Optimize reaction concentration. Check4->Solution4 Yes End Improved Yield Check4->End No Solution1->Check2 Solution2->Check3 Solution3->Check4 Solution4->End

References

Identification and removal of impurities from 1,4-benzodioxan-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 1,4-Benzodioxan-2-carboxylic Acid

Abstract: This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals on the identification and removal of impurities from this compound. Recognizing that the purity of this key intermediate is paramount for the synthesis of pharmaceuticals and other bioactive molecules, this document provides in-depth troubleshooting advice, detailed analytical and purification protocols, and a foundational understanding of impurity formation.[1][2] The content is structured in a practical question-and-answer format to directly address common challenges encountered in the laboratory.

Section 1: Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect when synthesizing this compound?

A1: The impurity profile is heavily dependent on the synthetic route. A common method involves the condensation of catechol with an ethyl 2,3-dihalopropionate followed by saponification.[3] Potential impurities from this route include:

  • Unreacted Starting Materials: Residual catechol or the propionate derivative.

  • Incomplete Saponification: The corresponding ethyl ester of the final product (ethyl 1,4-benzodioxan-2-carboxylate).

  • Regioisomers: Depending on the reaction conditions, trace amounts of other isomers may form.

  • By-products from Side Reactions: Oxidation of catechol or polymerization products can lead to colored impurities.

Q2: My final product is off-white or yellowish instead of the expected white crystalline powder. What is the likely cause?

A2: A yellow or brown discoloration often points to the presence of oxidized catechol species. Catechol is highly susceptible to oxidation, which can form colored quinone-type by-products. This can occur if the reaction is exposed to air for prolonged periods, especially under basic conditions, or if trace metals are present.

Q3: The melting point of my product is broad and lower than the literature value (approx. 124-130°C). What does this indicate? [1][4][5]

A3: A broad and depressed melting point is a classic indicator of impurities. The presence of foreign substances disrupts the crystal lattice of the pure compound, requiring less energy (a lower temperature) to melt and occurring over a wider range. The most common culprit is often the presence of residual solvents or unreacted starting materials.

Q4: Can I use Nuclear Magnetic Resonance (NMR) to assess purity?

A4: Absolutely. ¹H NMR is an excellent tool for identifying and quantifying impurities if their structures are known and they have unique, non-overlapping signals. For instance, the presence of the ethyl ester intermediate would be clearly indicated by a characteristic quartet and triplet signal from the ethyl group.[6] Comparing the integration of impurity peaks to the product peaks can provide a quantitative measure of purity.

Section 2: Troubleshooting Guide

This section provides a systematic approach to identifying and resolving common issues encountered during the synthesis and purification of this compound.

Issue 1: Low Purity Detected by HPLC After Initial Synthesis
  • Symptom: HPLC analysis of the crude product shows multiple peaks, with the main product peak being less than 95% area.

  • Causality: This is a general indication that the reaction did not go to completion or that significant side reactions occurred. The identity of the peaks will guide the purification strategy.

  • Troubleshooting Workflow:

start Low Purity by HPLC identify_peaks Identify Impurity Peaks (LC-MS, NMR, Spike Study) start->identify_peaks decision Impurity Type? identify_peaks->decision ester Ethyl Ester Intermediate decision->ester Incomplete Saponification catechol Unreacted Catechol decision->catechol Incomplete Reaction unknown Unknown Polar/Non-polar decision->unknown Side Products ester_sol Repeat Saponification (e.g., Reflux with aq. NaOH) ester->ester_sol catechol_sol Aqueous Base Wash (e.g., NaHCO₃ solution) catechol->catechol_sol unknown_sol Purify via Column Chromatography or Recrystallization unknown->unknown_sol end Product >99% Pure ester_sol->end Verify Purity by HPLC catechol_sol->end Verify Purity by HPLC unknown_sol->end Verify Purity by HPLC

Caption: Workflow for troubleshooting low purity.

Issue 2: Product Fails to Crystallize or Oils Out During Recrystallization
  • Symptom: During the cooling phase of recrystallization, the product either remains in solution or separates as an oil instead of forming crystals.

  • Causality: This typically happens for one of two reasons: the chosen solvent is too good at dissolving the compound even at low temperatures, or the concentration of impurities is so high that it inhibits crystal lattice formation (a phenomenon known as oiling out).

  • Troubleshooting Steps:

    • Re-evaluate Solvent Choice: The ideal recrystallization solvent should dissolve the compound well when hot but poorly when cold. If your compound is too soluble, try a less polar solvent.

    • Use a Solvent/Anti-solvent System: Dissolve the crude product in a minimum amount of a "good" solvent (like ethanol or acetone) while hot. Then, slowly add a "poor" or "anti-solvent" (like water or hexanes) in which the product is insoluble, until the solution becomes cloudy. Reheat to clarify and then allow to cool slowly.[7]

    • Scratch the Flask: Use a glass rod to scratch the inside of the flask at the solvent-air interface. The microscopic imperfections in the glass can provide nucleation sites for crystal growth.

    • Seed the Solution: If you have a small amount of pure product from a previous batch, add a tiny crystal to the cooled solution to induce crystallization.

    • Pre-purification: If oiling out persists due to high impurity levels, a preliminary purification by column chromatography may be necessary before attempting recrystallization.

Section 3: Detailed Experimental Protocols

Protocol 1: HPLC Method for Purity Assessment
  • Objective: To determine the purity of this compound and identify the presence of common impurities.

  • Instrumentation: A standard HPLC system with a UV detector.

  • Method Parameters:

ParameterValueRationale
Column C18 reverse-phase (e.g., 4.6 x 250 mm, 5 µm)Provides good retention and separation for moderately polar aromatic compounds.
Mobile Phase A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in AcetonitrileThe acidic modifier improves peak shape for the carboxylic acid. The gradient allows for elution of both polar and non-polar impurities.[8]
Gradient Start at 30% B, ramp to 95% B over 15 minA standard gradient suitable for a screening method.
Flow Rate 1.0 mL/minStandard analytical flow rate for a 4.6 mm ID column.
Detection (UV) 282 nmThis is a reported UV maximum for the compound, ensuring high sensitivity.[4]
Injection Vol. 10 µLStandard injection volume.
Sample Prep. Dissolve ~1 mg/mL in mobile phase B (Acetonitrile)Ensures solubility and compatibility with the mobile phase.
Protocol 2: Purification by Recrystallization (Solvent/Anti-solvent)
  • Objective: To purify crude this compound to >99% purity.

  • Materials: Crude product, ethanol, deionized water, Erlenmeyer flask, hot plate, magnetic stirrer, ice bath.

  • Procedure:

    • Place the crude this compound into an Erlenmeyer flask with a stir bar.

    • Add a minimal amount of ethanol (the "good" solvent) to the flask, just enough to create a slurry.

    • Gently heat the mixture on a hot plate with stirring until the solid completely dissolves. Add more ethanol dropwise if needed, but avoid using a large excess.

    • Once dissolved, slowly add deionized water (the "anti-solvent") dropwise to the hot solution until a persistent cloudiness appears.

    • Add a few more drops of hot ethanol until the solution becomes clear again.

    • Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.

    • Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal precipitation.

    • Collect the crystals by vacuum filtration, washing them with a small amount of cold ethanol/water mixture.

    • Dry the purified crystals under vacuum. Confirm purity using the HPLC method described above and by taking a melting point.

Protocol 3: Purification by Column Chromatography
  • Objective: To separate the target compound from impurities with significantly different polarities.

  • Materials: Crude product, silica gel (60-120 mesh), hexane, ethyl acetate, chromatography column, collection tubes.

  • Procedure:

    • Slurry Packing: Prepare a slurry of silica gel in hexane and pour it into the chromatography column to create a packed bed.

    • Sample Loading: Dissolve the crude product in a minimum amount of dichloromethane or ethyl acetate and adsorb it onto a small amount of silica gel. Evaporate the solvent to get a dry powder. Carefully add this powder to the top of the packed column.

    • Elution: Begin eluting the column with a non-polar solvent system, such as 100% hexane. This will wash out very non-polar impurities.[9]

    • Gradient Elution: Gradually increase the polarity of the mobile phase by slowly increasing the percentage of ethyl acetate (e.g., from 0% to 30% ethyl acetate in hexane).[10]

    • Fraction Collection: Collect fractions in test tubes and monitor the elution of the product using Thin Layer Chromatography (TLC).

    • Combine and Evaporate: Combine the pure fractions containing the desired product and remove the solvent under reduced pressure.

    • Final Purity Check: Analyze the final product by HPLC to confirm its purity.

start Crude Product decision Purity Requirement & Impurity Type start->decision recrystallization Recrystallization decision->recrystallization High initial purity (>90%) Impurities have different solubility column Column Chromatography decision->column Low initial purity (<90%) Impurities have similar polarity end Pure this compound recrystallization->end High Yield, High Purity column->end Lower Yield, Very High Purity

Caption: Decision tree for purification method selection.

Section 4: References

  • ChemicalBook. (n.d.). This compound CAS#: 3663-80-7. Retrieved from --INVALID-LINK--

  • Chem-Impex. (n.d.). 1,4-Benzodioxane-2-carboxylic acid. Retrieved from --INVALID-LINK--

  • Mallesha, L., & Mohana, K. N. (2011). Synthesis, antimicrobial and antioxidant activities of 1‐(1,4‐benzodioxane‐2‐carbonyl)piperazine derivatives. European Journal of Chemistry, 2(2), 193-199. Retrieved from --INVALID-LINK--

  • Stenutz, R. (n.d.). 1,4-benzodioxane-2-carboxylic acid. Retrieved from --INVALID-LINK--

  • ChemicalBook. (n.d.). 1,4-Benzodioxane-2-carboxylic acid | 34385-93-8. Retrieved from --INVALID-LINK--

  • ChemicalBook. (n.d.). This compound | 3663-80-7. Retrieved from --INVALID-LINK--

  • Armano, E., Giraudo, A., Morano, C., Pallavicini, M., & Bolchi, C. (2024). 3-Ethoxycarbonyl-1,4-benzodioxin-2-carboxylic Acid. Molbank, 2024(3), M1873. Retrieved from --INVALID-LINK--

  • Idris, N., Anderson, A., & Bakare, O. (2022). Synthesis and Characterization of 1,4-Benzodioxane-6-Carboxylic Acid Amide Analogs. International Journal of Organic Chemistry, 12, 143-160. Retrieved from --INVALID-LINK--

  • ResearchGate. (2024). 3-Ethoxycarbonyl-1,4-benzodioxin-2-carboxylic Acid. Retrieved from --INVALID-LINK--

  • Reddit. (2023). Go-to recrystallization solvent mixtures. Retrieved from --INVALID-LINK--

  • AIR Unimi. (n.d.). How reaction conditions affect the enantiopure synthesis of 2- substituted-1,4-benzodioxane derivatives? Retrieved from --INVALID-LINK--

  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from --INVALID-LINK--

  • ResearchGate. (2011). Synthesis, antimicrobial and antioxidant activities of 1‐(1,4‐benzodioxane‐2‐carbonyl)piperazine derivatives. Retrieved from --INVALID-LINK--

  • National Institutes of Health. (2022). Resolution via diastereomeric amides of enantiopure 1,4‐benzoxathian‐2‐ and 3‐carboxylic acids and determination of their configuration. Retrieved from --INVALID-LINK--

  • Scirp.org. (2022). Synthesis and Characterization of 1,4-Benzodioxane-6-Carboxylic Acid Amide Analogs. Retrieved from --INVALID-LINK--

  • TSI Journals. (2007). Chemistry and pharmacology of benzodioxanes. Retrieved from --INVALID-LINK--

  • ResearchGate. (n.d.). Highly efficient resolutions of 1,4-benzodioxane-2-carboxylic acid with para substituted 1-phenylethylamines. Retrieved from --INVALID-LINK--

  • ResearchGate. (n.d.). NMR spectrum of ethyl 1,4-benzodioxan-2-carboxylate in CDCl3. Retrieved from --INVALID-LINK--

References

Alternative reagents for the synthesis of 1,4-benzodioxan-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1,4-benzodioxan-2-carboxylic acid. This valuable scaffold is a cornerstone in the development of a wide range of biologically active molecules, including antihypertensive drugs and agents targeting serotonin receptors.[1][2] The classical synthetic approach, while foundational, often presents challenges related to harsh reagents, moderate yields, and purification difficulties.

This guide provides researchers, scientists, and drug development professionals with a comprehensive resource on alternative reagents and methodologies. It is structured in a question-and-answer format to directly address common issues encountered during experimentation, offering field-proven insights and robust troubleshooting strategies.

Frequently Asked Questions (FAQs)

Q1: Why should our lab consider alternatives to the classical Williamson ether synthesis using catechol and a 2,3-dihalopropionate derivative?

A1: While the Williamson ether synthesis is a workhorse reaction, relying on it for this specific scaffold can lead to several challenges. These include:

  • Competing Reactions: The use of strong bases can promote side reactions, particularly if the starting materials are complex.

  • Yield Variability: Yields can be inconsistent and are often sensitive to reaction conditions, such as temperature and the purity of reagents.

  • Purification Hurdles: The separation of the desired product from unreacted starting materials and byproducts can be complex, often requiring multiple chromatographic steps.

  • "Green" Chemistry Considerations: Traditional methods may use hazardous solvents and reagents, prompting the need for more environmentally benign alternatives.[3]

Exploring alternative reagents can lead to higher yields, simpler purification protocols, milder reaction conditions, and improved overall process efficiency.

Q2: What are the main classes of alternative reagents for this synthesis?

A2: The primary alternative strategies pivot away from the direct use of dihalo-reagents and explore more efficient cyclization precursors. The main classes include:

  • Phase-Transfer Catalysis (PTC) Mediated Reactions: These methods enhance the reactivity of nucleophiles in biphasic systems, often allowing for the use of milder bases and lower temperatures.[4][5]

  • Epoxide-based Reagents (e.g., Glycidyl derivatives): Using reagents like epichlorohydrin or glycidyl tosylate followed by intramolecular cyclization offers a regioselective route to the benzodioxane ring.

  • Enzymatic and Biocatalytic Methods: For enantioselective synthesis, lipases and other enzymes can be used for kinetic resolution of racemic esters of this compound, providing access to optically pure isomers which are often crucial for pharmacological activity.[1]

Troubleshooting Guide: Alternative Reagent Workflows

This section provides in-depth troubleshooting for specific issues you might encounter when using alternative synthetic routes.

Alternative 1: Phase-Transfer Catalysis (PTC) with 1,2-Dihaloethanes

Phase-transfer catalysis is a powerful technique for reacting water-soluble nucleophiles (like the catecholate anion) with organic-soluble electrophiles.[3][5] It significantly improves reaction rates and yields in heterogeneous systems.[4]

Q: My PTC reaction of catechol and an appropriate halo-acid derivative is sluggish, and the yield is poor. What are the likely causes?

A: This is a common issue and usually points to one of four key parameters: the catalyst, the solvent system, the base, or temperature.

  • Causality of the Issue: The phase-transfer catalyst's job is to transport the catecholate anion from the aqueous (or solid) phase into the organic phase where the electrophile resides. If this transport is inefficient, the reaction rate will be low.

  • Troubleshooting Steps:

    • Evaluate Your Catalyst: Quaternary ammonium salts like tetrabutylammonium bromide (TBAB) or phosphonium salts are common choices.[6] If you are using TBAB and seeing poor results, consider switching to a catalyst with greater lipophilicity, such as tetrabutylammonium hydrogen sulfate or a phosphonium salt, which can be more effective in certain organic solvents.

    • Optimize the Solvent System: The choice of organic solvent is critical. While non-polar solvents work, a polar aprotic solvent like acetonitrile or DMF can sometimes accelerate SN2 reactions. However, be aware that these solvents can also increase the solubility of the catecholate in the organic phase, potentially leading to side reactions if not carefully controlled. A simple solvent screen (e.g., toluene, chlorobenzene, acetonitrile) is highly recommended.

    • Re-evaluate the Base: While a strong base like NaOH is often used, its concentration is important. Using a 50% aqueous NaOH solution is common, but if side reactions are an issue, consider using a solid, less-hygroscopic base like potassium carbonate (K₂CO₃) in a solid-liquid PTC system.[7] This can sometimes provide a "slow-release" of the anion, leading to cleaner reactions.

    • Control the Temperature: While heating can increase the reaction rate, excessive temperatures can lead to catalyst degradation and side reactions. For many SN2 reactions, a temperature range of 60-80 °C is a good starting point. Try running the reaction at a lower temperature for a longer period.

Q: I'm observing significant amounts of byproducts in my final product mixture. How can I improve selectivity?

A: Byproduct formation in this synthesis often stems from either O-alkylation vs. C-alkylation or dialkylation of the catechol.

  • Causality of the Issue: The catecholate anion has two nucleophilic oxygen atoms. In an ideal reaction, one oxygen attacks the electrophile, and the second oxygen on the same molecule performs an intramolecular cyclization. However, intermolecular reactions can occur where two different catechol molecules react with the same electrophile, leading to polymeric material.

  • Troubleshooting Steps:

    • Slow Addition of Electrophile: Instead of adding all the electrophile at once, use a syringe pump to add it slowly over several hours. This keeps the instantaneous concentration of the electrophile low, favoring the intramolecular cyclization over intermolecular side reactions.

    • Check Stoichiometry: Ensure you are using a slight excess of catechol relative to the dihalo-reagent to minimize the chances of dialkylation of the electrophile.

    • Catalyst Loading: While it may seem counterintuitive, sometimes reducing the amount of PTC catalyst can improve selectivity by slowing down the overall reaction rate and giving the intramolecular cyclization more time to occur relative to intermolecular pathways.

Alternative 2: Epoxide-Based Reagents (e.g., Epichlorohydrin Route)

This two-step approach involves first reacting catechol with a reagent like epichlorohydrin under basic conditions to form a glycidyl ether intermediate. This intermediate then undergoes an intramolecular cyclization to form the 1,4-benzodioxane ring.

Q: The initial reaction of catechol with epichlorohydrin results in a complex mixture, and I can't isolate the desired glycidyl ether intermediate in good yield. What's going wrong?

A: This step is highly sensitive to the reaction conditions, particularly the base and temperature, which can lead to unwanted epoxide ring-opening or polymerization.

  • Causality of the Issue: Epoxides are susceptible to nucleophilic attack. While the desired reaction is the attack of the phenoxide on the carbon bearing the chlorine, the phenoxide can also attack one of the epoxide carbons, leading to a different regioisomer or polymerization.

  • Troubleshooting Steps:

    • Choice of Base: Use a milder base than NaOH. Potassium carbonate (K₂CO₃) in a solvent like acetone or DMF is a standard and effective choice.[7] It is strong enough to deprotonate the phenol but not so strong as to aggressively promote side reactions.

    • Temperature Control is Critical: This reaction should be run at or below room temperature. Running the reaction at 0 °C during the initial addition of epichlorohydrin can significantly improve selectivity for the desired glycidyl ether.

    • Order of Addition: Add the epichlorohydrin slowly to a mixture of the catechol and the base. This ensures that the phenoxide is readily available to react as desired and minimizes the concentration of unreacted epichlorohydrin that could polymerize.

Q: My subsequent base-mediated cyclization of the glycidyl ether intermediate is not proceeding to completion. How can I drive the reaction forward?

A: Incomplete cyclization usually points to an issue with the base strength or reaction energetics.

  • Causality of the Issue: The cyclization step requires the deprotonation of the remaining phenolic hydroxyl group, which then acts as a nucleophile to attack the epoxide ring intramolecularly. If the base is not strong enough or the temperature is too low, this reaction will be slow or stall.

  • Troubleshooting Steps:

    • Increase Base Strength (Carefully): If you used a mild base like K₂CO₃ for the first step, you might need a stronger base for the cyclization. Sodium hydride (NaH) in an aprotic solvent like THF is very effective but requires anhydrous conditions and careful handling.[8]

    • Increase Temperature: Gently warming the reaction mixture to 40-60 °C can provide the necessary activation energy for the ring-closing step. Monitor the reaction by TLC to avoid decomposition at higher temperatures.

    • Solvent Choice: Ensure you are using a suitable solvent. A polar aprotic solvent like DMF or DMSO can help to solvate the cation of the base, increasing the nucleophilicity of the phenoxide and accelerating the cyclization.

Experimental Protocols & Data

Protocol 1: Phase-Transfer Catalyzed Synthesis

This protocol provides a robust starting point for the synthesis using TBAB as the catalyst.

  • Setup: To a 250 mL round-bottom flask equipped with a reflux condenser and magnetic stirrer, add catechol (1.1 g, 10 mmol), methyl 2,3-dibromopropionate (2.46 g, 10 mmol), and toluene (50 mL).[9]

  • Reagent Addition: Add tetrabutylammonium bromide (TBAB) (0.32 g, 1 mmol, 10 mol%). Begin stirring.

  • Base Addition: Slowly add a 50% (w/w) aqueous solution of sodium hydroxide (5 mL) to the stirring mixture.

  • Reaction: Heat the mixture to 80 °C and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: After completion, cool the reaction to room temperature. Add 50 mL of water and separate the organic layer. Wash the organic layer with 1 M HCl (2 x 25 mL), followed by brine (25 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product (methyl 1,4-benzodioxan-2-carboxylate) can then be purified by column chromatography or recrystallization.

  • Hydrolysis: The resulting ester is then hydrolyzed to the carboxylic acid using standard procedures (e.g., LiOH in THF/water or NaOH in methanol/water).[9][10]

Data Summary: Comparison of Synthetic Routes
MethodKey ReagentsTypical Solvent(s)TemperatureProsCons
Classical Williamson Catechol, Dihalo-reagent, Strong Base (e.g., NaH)DMF, THF25-100 °CWell-establishedHarsh reagents, potential for low yields, purification challenges[8]
Phase-Transfer Catalysis Catechol, Dihalo-reagent, PTC (e.g., TBAB), NaOH/K₂CO₃Toluene, CH₃CN60-80 °CMilder conditions, often higher yields, suitable for scale-up[4][11]Requires optimization of catalyst and solvent system
Epoxide Route Catechol, Epichlorohydrin, K₂CO₃ then NaHAcetone, THF0-60 °CGood regioselectivity, clean cyclizationTwo distinct steps, requires handling of NaH
Enzymatic Resolution Racemic Ester, Lipase (e.g., CALB)Organic Solvent + Buffer30-40 °CProvides high enantiopurity, environmentally friendly[1]Only resolves existing racemate, not a de novo synthesis

Visual Diagrams

Workflow for Selecting an Alternative Synthesis Route

This diagram outlines the decision-making process for choosing the most appropriate synthetic strategy based on experimental goals.

G start Goal Definition q1 Is Enantiopurity the Primary Goal? start->q1 proc_racemic Synthesize Racemic Ester (e.g., via PTC or Epoxide Route) q1->proc_racemic No proc_enzyme Perform Enzymatic Kinetic Resolution q1->proc_enzyme Yes q2 Are 'Green' Conditions / Process Safety a High Priority? proc_racemic->q2 end_chiral Achieve Enantiopure This compound proc_enzyme->end_chiral proc_ptc Optimize Phase-Transfer Catalysis (PTC) Route q2->proc_ptc Yes proc_epoxide Develop Epoxide-Based Route q2->proc_epoxide No end_racemic Achieve Racemic This compound proc_ptc->end_racemic proc_epoxide->end_racemic

Caption: Decision tree for selecting a synthetic route.

Mechanism: PTC-Mediated Benzodioxan Formation

This diagram illustrates the catalytic cycle for the formation of the benzodioxan ring using a quaternary ammonium salt ('Q⁺X⁻') as a phase-transfer catalyst.

G cluster_aq Aqueous / Solid Phase cluster_org Organic Phase catechol Catechol + 2NaOH catecholate Catecholate Dianion (Na⁺)₂[O⁻-Ar-O⁻] catechol->catecholate Deprotonation ion_pair Reactive Ion Pair Q⁺[O⁻-Ar-O⁻] catecholate->ion_pair catalyst Catalyst Q⁺X⁻ catalyst->ion_pair Anion Exchange intermediate Alkylated Intermediate ion_pair->intermediate SN2 Attack electrophile Electrophile (Br-R-CO₂Me) electrophile->intermediate product Product Ester + Q⁺Br⁻ intermediate->product Intramolecular Cyclization product->catalyst Catalyst Regeneration

Caption: Catalytic cycle in Phase-Transfer Catalysis.

References

Technical Support Center: Enhancing the Stability of 1,4-Benzodioxan-2-Carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support center for 1,4-benzodioxan-2-carboxylic acid derivatives. This guide is designed for researchers, scientists, and drug development professionals who are working with this important class of compounds. The 1,4-benzodioxan scaffold is a key feature in many biologically active molecules.[1][2][3] However, the inherent physicochemical properties of the carboxylic acid group can present stability challenges that may impact experimental outcomes, shelf-life, and therapeutic efficacy.[4][5][6]

This document provides a comprehensive resource for identifying, troubleshooting, and mitigating stability issues associated with this compound derivatives. It is structured in a question-and-answer format to directly address common challenges encountered in the laboratory.

Troubleshooting Guide & FAQs

Section 1: Understanding Degradation

Question 1: What are the most common degradation pathways for this compound derivatives?

Answer: The stability of this compound derivatives is primarily influenced by the carboxylic acid moiety and the benzodioxan ring system. The most common degradation pathways include:

  • Hydrolysis: The carboxylic acid group can undergo reactions typical of its class. In the presence of certain reactive species or under harsh conditions, decarboxylation could be a potential degradation route, although this is generally less common for aryl carboxylic acids. If the carboxylic acid has been modified to an ester or amide, hydrolysis of these functional groups is a primary concern.[5]

  • Oxidation: The benzodioxan ring, particularly the ether linkages and the aromatic ring, can be susceptible to oxidation. This can be initiated by atmospheric oxygen, peroxides present in solvents, or exposure to light. The free amine form of 6-amino-1,4-benzodioxane, a related compound, is known to readily oxidize in air.

  • Photodegradation: Many aromatic compounds are light-sensitive, and the benzodioxan ring system is no exception. Exposure to UV or even ambient light can provide the energy to initiate degradation reactions.

  • pH-Dependent Instability: Carboxylic acids exhibit pH-dependent solubility and stability.[4] At low pH, the compound is protonated and less soluble, while at higher pH, it becomes an ionized and more soluble carboxylate.[4] This change in ionization state can influence its reactivity and degradation kinetics.

Question 2: How can I identify the degradation products of my compound?

Answer: Identifying degradation products is a critical step in understanding the stability of your compound. A technique known as a "forced degradation study" or "stress testing" is the industry standard.[7][8][9][10][11] This involves subjecting a sample of your compound to harsh conditions to intentionally induce degradation.

Common stress conditions include:

  • Acidic and Basic Hydrolysis: Refluxing the compound in dilute acid (e.g., 0.1 N HCl) and base (e.g., 0.1 N NaOH).[9][11]

  • Oxidation: Treating the compound with an oxidizing agent like hydrogen peroxide.

  • Thermal Stress: Exposing the solid compound or a solution to elevated temperatures.

  • Photostability: Exposing the compound to a controlled source of UV and visible light, as specified by ICH guidelines.

The resulting mixtures are then analyzed using a stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC).[12][13] By comparing the chromatograms of the stressed samples to a control sample, you can identify new peaks corresponding to degradation products. These can then be further characterized using techniques like Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[13][14]

Section 2: Proactive Stability Enhancement

Question 3: My compound is degrading in solution during storage. What can I do to improve its stability?

Answer: To enhance the stability of your this compound derivative in solution, consider the following strategies:

  • pH Control: Since these compounds can have pH-dependent stability, using a buffer system to maintain the pH at its most stable point is crucial.[4] You will need to experimentally determine the optimal pH for your specific derivative.

  • Solvent Selection: The choice of solvent can significantly impact stability. For compounds sensitive to hydrolysis, using anhydrous organic solvents may be necessary.[7] Be aware that some organic solvents can contain peroxides, which can promote oxidation.

  • Temperature Control: Store solutions at the lowest practical temperature to slow down the rate of degradation. For short-term storage, refrigeration (2-8 °C) is often sufficient. For long-term storage, freezing (-20 °C or -80 °C) may be necessary.

  • Protection from Light: Store solutions in amber vials or wrap containers in aluminum foil to protect them from light-induced degradation.

  • Inert Atmosphere: For compounds highly susceptible to oxidation, degassing the solvent and storing the solution under an inert atmosphere (e.g., nitrogen or argon) can be beneficial.

  • Use of Excipients:

    • Antioxidants: If oxidation is the primary degradation pathway, consider adding antioxidants such as butylated hydroxytoluene (BHT) or ascorbic acid to your formulation.

    • Chelating Agents: Trace metal ions can catalyze degradation. Adding a chelating agent like ethylenediaminetetraacetic acid (EDTA) can sequester these ions and improve stability.

Question 4: Are there any chemical modifications I can make to the molecule itself to improve its stability?

Answer: Yes, medicinal chemists often employ bioisosteric replacement to improve the physicochemical properties of a drug candidate, including its stability.[5][6][15] For the carboxylic acid group, common bioisosteres include:

  • Tetrazoles: Tetrazoles are acidic, similar to carboxylic acids, but the resulting tetrazolate anion is more lipophilic than the carboxylate anion, which can improve absorption.[16] They are also metabolically more stable than carboxylic acids.[5]

  • Hydroxamic Acids: These can also mimic the acidic properties of carboxylic acids, though they can be prone to hydrolysis themselves.[5]

  • Amides and Esters (as Prodrugs): While amides and esters are susceptible to hydrolysis, they can be used as prodrugs to mask the carboxylic acid. The stability can be tuned by introducing steric hindrance around the carbonyl group to slow down hydrolysis.[16] For example, a t-butyl group can act as a steric shield.[16]

It is important to note that any chemical modification will likely impact the biological activity of the compound, so these changes must be carefully evaluated.

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines a general procedure for conducting a forced degradation study on a this compound derivative.

Objective: To identify potential degradation products and pathways.

Materials:

  • Your this compound derivative

  • HPLC-grade water, acetonitrile, and methanol

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂) (30%)

  • pH meter

  • HPLC system with a UV detector

  • LC-MS system for peak identification

Procedure:

  • Prepare Stock Solution: Prepare a stock solution of your compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

  • Set up Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N HCl. Heat at 60 °C for 4 hours.

    • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N NaOH. Keep at room temperature for 2 hours.

    • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours, protected from light.

    • Thermal Degradation: Place a sample of the solid compound in an oven at 70 °C for 48 hours. Also, heat a solution of the compound at 60 °C for 24 hours.

    • Photodegradation: Expose a solution of the compound to a photostability chamber according to ICH Q1B guidelines.

    • Control Sample: Dilute 1 mL of the stock solution with 1 mL of the solvent used for the stress conditions. Keep at 4 °C, protected from light.

  • Sample Analysis:

    • After the specified time, neutralize the acidic and basic samples.

    • Dilute all samples to an appropriate concentration for HPLC analysis.

    • Analyze all samples by a validated stability-indicating HPLC method. A reversed-phase C18 column is often a good starting point.

    • Compare the chromatograms of the stressed samples to the control. Note any new peaks (degradants) and any decrease in the main peak area.

  • Peak Identification: Use LC-MS to determine the mass of the degradation products and propose their structures.

Diagram: Forced Degradation Workflow

Forced_Degradation_Workflow cluster_preparation Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis stock Prepare 1 mg/mL Stock Solution acid Acid Hydrolysis (0.1 N HCl, 60°C) stock->acid Expose base Base Hydrolysis (0.1 N NaOH, RT) stock->base Expose oxidation Oxidation (3% H₂O₂, RT) stock->oxidation Expose thermal Thermal Stress (70°C) stock->thermal Expose photo Photostability (ICH Q1B) stock->photo Expose hplc HPLC Analysis acid->hplc Analyze base->hplc Analyze oxidation->hplc Analyze thermal->hplc Analyze photo->hplc Analyze lcms LC-MS for Identification hplc->lcms Characterize Degradants

Caption: Workflow for a forced degradation study.

Data Summary

The following table provides a hypothetical example of results from a forced degradation study.

Stress Condition% DegradationNumber of DegradantsMajor Degradant (m/z)
0.1 N HCl, 60°C, 4h8.52162.1
0.1 N NaOH, RT, 2h15.23194.1
3% H₂O₂, RT, 24h11.82196.1
70°C, 48h (solid)< 1.00N/A
Photostability (ICH)5.31178.1

Conclusion

The stability of this compound derivatives is a critical parameter that must be carefully evaluated and controlled. By understanding the potential degradation pathways and implementing proactive stabilization strategies, researchers can ensure the integrity of their experimental results and the quality of their drug candidates. This guide provides a starting point for troubleshooting common stability issues. For more specific challenges, further investigation and consultation with analytical and formulation scientists are recommended.

References

Validation & Comparative

A Comparative Analysis of the Biological Activity of (R)- and (S)-Enantiomers of 1,4-Benzodioxan-2-Carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the chirality of a molecule is a critical determinant of its pharmacological profile. The differential interaction of enantiomers with chiral biological targets such as receptors and enzymes can lead to significant variations in efficacy, potency, and toxicity. This guide provides an in-depth comparison of the biological activities of (R)- and (S)-enantiomers of 1,4-benzodioxan-2-carboxylic acid derivatives, a class of compounds with significant therapeutic potential. While direct comparative data on the parent carboxylic acid enantiomers is limited, extensive research on their derivatives has revealed profound stereoselectivity in their biological actions, particularly in their anti-inflammatory effects and interactions with adrenergic and serotonergic receptors.

The Critical Role of Chirality in 1,4-Benzodioxan Scaffolds

The 1,4-benzodioxan nucleus is a privileged scaffold in medicinal chemistry, forming the core of several clinically important drugs, including the antihypertensive agent doxazosin.[1] The introduction of a carboxylic acid group at the 2-position of the dioxan ring creates a chiral center, giving rise to (R)- and (S)-enantiomers. The spatial orientation of this carboxylic acid moiety and its derivatives dramatically influences how these molecules fit into the binding pockets of their biological targets, leading to enantioselective biological responses.

Chirality cluster_enantiomers Enantiomers of this compound cluster_targets Biological Targets R_enantiomer (R)-enantiomer Receptor Receptors (e.g., Adrenergic, Serotonergic) R_enantiomer->Receptor Differential Binding Affinity Enzyme Enzymes (e.g., Cyclooxygenase) R_enantiomer->Enzyme Differential Inhibitory Potency S_enantiomer (S)-enantiomer S_enantiomer->Receptor S_enantiomer->Enzyme

Caption: Enantiomers of this compound exhibit differential interactions with biological targets.

Comparative Biological Activities

Anti-inflammatory Properties: A Clear Enantiomeric Preference

Studies on derivatives of this compound have demonstrated significant enantioselectivity in their anti-inflammatory effects. Research on the propionic acid analogue, 2-(2,3-dihydro-1,4-benzodioxin-6-yl)propionic acid, revealed that the (S)-enantiomer possesses superior anti-inflammatory activity compared to the (R)-enantiomer and the racemic mixture.[2] This suggests that the spatial arrangement of the acidic moiety is crucial for effective interaction with the molecular targets of inflammation, likely including cyclooxygenase (COX) enzymes.

CompoundEnantiomerAnti-inflammatory Activity
2-(2,3-dihydro-1,4-benzodioxin-6-yl)propionic acid(S)Highest Activity
2-(2,3-dihydro-1,4-benzodioxin-6-yl)propionic acid(R)Lower Activity
2-(2,3-dihydro-1,4-benzodioxin-6-yl)propionic acidRacemicIntermediate Activity

Table 1: Enantioselective Anti-inflammatory Activity of a 1,4-Benzodioxan Derivative.[2]

The acetic acid derivative, 2-(2,3-dihydro-1,4-benzodioxin-6-yl)acetic acid, has also been shown to possess anti-inflammatory potency comparable to that of ibuprofen, a well-established nonsteroidal anti-inflammatory drug (NSAID).[3]

Adrenergic and Serotonergic Receptor Binding: A Tale of Reversed Selectivity

Derivatives of this compound exhibit a fascinating phenomenon of reversed enantioselectivity for α1-adrenergic and 5-HT1A serotonergic receptors.[4] This highlights the exquisite sensitivity of these receptors to the stereochemistry of their ligands.

  • (S)-Enantiomers as Potent 5-HT1A Receptor Agonists: The (S)-enantiomers of certain 1,4-dioxane derivatives have been identified as potent agonists of the 5-HT1A receptor.[4] Agonism at this receptor is a key mechanism for anxiolytic and antidepressant drugs.

  • (R)-Enantiomers as Potent α1d-Adrenergic Receptor Antagonists: In contrast, the (R)-enantiomers show higher affinity and potency for the α1d-adrenergic receptor subtype.[4] This subtype is implicated in various physiological processes, and its modulation is a target for conditions such as benign prostatic hyperplasia.

This reversed selectivity underscores the importance of resolving racemates in drug development to isolate the desired therapeutic activity and minimize off-target effects.

Receptor TargetPreferred EnantiomerBiological Effect
5-HT1A Receptor(S)Agonism (Potential anxiolytic/antidepressant)
α1d-Adrenergic Receptor(R)Antagonism (Potential for BPH treatment)

Table 2: Reversed Enantioselectivity of 1,4-Benzodioxan Derivatives at Adrenergic and Serotonergic Receptors.[4]

Anticancer Activity: Chirality as a Determinant of Cytotoxicity

The chirality of 1,4-benzodioxan derivatives also influences their anticancer properties. The cytotoxic effects of some of these compounds in human prostate cancer cells have been shown to be dependent on their interaction with the α1d-adrenergic receptor. Consequently, the (R)-enantiomer, being the eutomer at the α1d-AR subtype, was found to be the most potent cytotoxic agent in this context.[4]

Experimental Protocols

The determination of the distinct biological activities of the (R)- and (S)-enantiomers of this compound derivatives relies on a suite of well-established in vivo and in vitro assays.

Carrageenan-Induced Rat Paw Edema Assay (for Anti-inflammatory Activity)

This widely used in vivo model assesses the anti-inflammatory potential of a compound by measuring its ability to reduce acute inflammation.[1][5]

Methodology:

  • Animal Acclimatization: Male Wistar rats (150-200g) are acclimatized to laboratory conditions for at least one week.

  • Grouping: Animals are randomly divided into control and treatment groups.

  • Compound Administration: The test compounds ((R)-, (S)-, and racemic derivatives) and a standard drug (e.g., ibuprofen) are administered orally or intraperitoneally at a predetermined dose. The control group receives the vehicle.

  • Induction of Edema: One hour after compound administration, a 1% solution of carrageenan in saline is injected into the sub-plantar region of the right hind paw of each rat.[5]

  • Measurement of Paw Volume: The paw volume is measured using a plethysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.[5]

  • Calculation of Inhibition: The percentage of inhibition of edema is calculated for each group relative to the control group.

Edema_Assay cluster_workflow Carrageenan-Induced Paw Edema Assay Workflow Start Compound Administration Induction Carrageenan Injection Start->Induction 1 hour Measurement Paw Volume Measurement (Plethysmometer) Induction->Measurement 1-4 hours Analysis Calculation of % Inhibition Measurement->Analysis

Caption: Workflow for the carrageenan-induced rat paw edema assay.

Radioligand Binding Assays (for Receptor Affinity)

These in vitro assays are the gold standard for determining the affinity of a compound for a specific receptor.[6]

Methodology for α1-Adrenergic and 5-HT1A Receptor Binding:

  • Membrane Preparation: Cell membranes expressing the receptor of interest (e.g., CHO or HEK293 cells transfected with the human α1d-adrenergic or 5-HT1A receptor) are prepared through homogenization and centrifugation.

  • Incubation: The prepared membranes are incubated with a specific radioligand (e.g., [3H]-Prazosin for α1-adrenergic receptors, [3H]-8-OH-DPAT for 5-HT1A receptors) and varying concentrations of the unlabeled test compounds ((R)- and (S)-enantiomers).[7][8]

  • Separation of Bound and Free Ligand: The incubation is terminated by rapid filtration through glass fiber filters, which trap the membranes with the bound radioligand. Unbound radioligand is washed away.[6]

  • Quantification: The amount of radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis: The data is used to generate competition curves and calculate the inhibitory constant (Ki) for each enantiomer, which is a measure of its binding affinity.

Binding_Assay cluster_workflow Radioligand Binding Assay Workflow Start Incubate Membranes, Radioligand & Test Compound Filtration Rapid Filtration Start->Filtration Counting Scintillation Counting Filtration->Counting Analysis Calculate Ki Counting->Analysis

Caption: General workflow for a radioligand binding assay.

Conclusion

The biological activity of this compound derivatives is profoundly influenced by their stereochemistry. The available evidence from studies on its derivatives strongly indicates that the (S)-enantiomers are likely to be more potent as anti-inflammatory agents, while the (R)-enantiomers are expected to exhibit higher affinity for α1d-adrenergic receptors, leading to potential applications in conditions like benign prostatic hyperplasia and certain cancers. Conversely, the (S)-enantiomers are predicted to be more effective as 5-HT1A receptor agonists, suggesting their potential as anxiolytic or antidepressant agents.

This clear enantiomeric differentiation underscores the necessity of chiral separation and the individual evaluation of enantiomers in the drug development process for this class of compounds. Further research focusing on the direct comparison of the (R)- and (S)-enantiomers of the parent this compound is warranted to fully elucidate their therapeutic potential and to design more selective and effective drugs.

References

A Comparative Analysis of 1,4-Benzodioxan-2-carboxylic Acid and Other Heterocyclic Carboxylic Acids: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparative analysis of 1,4-benzodioxan-2-carboxylic acid alongside three other key heterocyclic carboxylic acids: furan-2-carboxylic acid, thiophene-2-carboxylic acid, and pyridine-3-carboxylic acid (niacin). Designed for researchers, scientists, and professionals in drug development, this document delves into their physicochemical properties, biological activities, and provides standardized protocols for their comparative evaluation. Our objective is to offer a foundational resource to inform compound selection and guide future research in medicinal chemistry.

Introduction: The Significance of Heterocyclic Carboxylic Acids in Drug Discovery

Heterocyclic carboxylic acids are cornerstone scaffolds in medicinal chemistry, prized for their ability to engage in a variety of biological interactions. The inclusion of heteroatoms and a carboxylic acid moiety imparts a unique combination of hydrogen bonding capabilities, polarity, and potential for ionic interactions, making them privileged structures for targeting enzymes and receptors.

This compound , with its fused ring system, presents a semi-rigid structure that can orient substituents in specific vectors, a desirable trait for optimizing binding affinity and selectivity. This guide will compare its fundamental properties with those of simpler five-membered heterocyclic acids, furan-2-carboxylic acid and thiophene-2-carboxylic acid, and the important pyridine derivative, niacin. This comparative approach aims to elucidate the impact of the heterocyclic core on key drug-like properties.

Structural Comparison of Core Scaffolds

A fundamental understanding of the structural differences between these molecules is crucial for interpreting their physicochemical and biological profiles.

Caption: Structural relationship of the four heterocyclic carboxylic acids.

Comparative Physicochemical Properties

The physicochemical properties of a molecule are paramount in determining its pharmacokinetic profile, including absorption, distribution, metabolism, and excretion (ADME). Here, we compare key parameters for our four compounds of interest.

PropertyThis compoundFuran-2-carboxylic AcidThiophene-2-carboxylic AcidPyridine-3-carboxylic Acid (Niacin)
Molecular Formula C₉H₈O₄[1]C₅H₄O₃[2]C₅H₄O₂S[3]C₆H₅NO₂
Molecular Weight ( g/mol ) 180.16[1]112.08[2]128.15[3]123.11
Melting Point (°C) 126-130[4]133.5[2]125-127[3]237
Boiling Point (°C) 347.2 (Predicted)230-232[2]260[3]Sublimes
pKa ~2.69 (Predicted)[4]3.16[5]~3.54.85
LogP 1.4[6]0.64[2]~1.50.36
Aqueous Solubility Slightly soluble37.1 mg/mL at 15°C[2]Soluble in hot water[3]16.7 mg/mL at 20°C

Analysis of Physicochemical Trends:

The larger, more complex structure of This compound results in a higher molecular weight and a significantly higher predicted boiling point compared to the smaller monocyclic acids. Its predicted pKa is the lowest among the four, suggesting it is the strongest acid, likely due to the electron-withdrawing effect of the benzodioxan ring system. The LogP value of 1.4 indicates a moderate lipophilicity.

Furan-2-carboxylic acid and thiophene-2-carboxylic acid exhibit similar molecular weights and melting points. The higher electronegativity of the oxygen atom in furan generally leads to a slightly lower pKa compared to its thiophene counterpart, making furan-2-carboxylic acid a stronger acid.

Pyridine-3-carboxylic acid (Niacin) stands out with its significantly higher melting point and its amphoteric nature due to the basic nitrogen atom in the pyridine ring. Its higher pKa indicates it is the weakest acid of the group. Its low LogP value suggests it is the most hydrophilic of the four compounds.

Comparative Biological Activities

While direct comparative studies on the parent acids are limited, the existing literature on their derivatives provides valuable insights into their potential biological activities.

This compound: This scaffold is a versatile template in medicinal chemistry.[7] Derivatives have demonstrated a broad spectrum of biological activities, including:

  • Antimicrobial and Antifungal Activity: Certain piperazine derivatives have shown significant activity against pathogenic bacterial and fungal strains.

  • Anticancer Activity: Some derivatives have exhibited cytotoxic effects against various cancer cell lines.[8]

  • Enzyme Inhibition: Hydrazone derivatives have shown potent inhibition of enzymes such as acetylcholinesterase and β-glucosidase.

Furan-2-carboxylic Acid: The furan ring is a common motif in bioactive natural products and synthetic compounds.[9] Its derivatives have been reported to possess:

  • Antimicrobial Activity: Furan-based compounds have been investigated for their antibacterial and antifungal properties.[10]

  • Anticancer Activity: Various derivatives have shown cytotoxic activity against cancer cell lines, with some inducing apoptosis and cell cycle arrest.[10][11] Silver(I) complexes of furan-2-carboxylate have also demonstrated significant anticancer activity.[10]

Thiophene-2-carboxylic Acid: The thiophene ring is considered a bioisostere of the benzene ring and is frequently incorporated into drug molecules. Its derivatives are known for:

  • Antimicrobial Activity: Thiourea derivatives of thiophene-2-carboxylic acid have shown promising antimicrobial and antifungal activities.

  • Anti-inflammatory and Analgesic Effects: It is used as an intermediate in the synthesis of anti-inflammatory and analgesic drugs.[3]

  • Plant Growth Inhibition: The parent acid and its derivatives have exhibited phytogrowth-inhibitory activity.

Pyridine-3-carboxylic Acid (Niacin): As a form of vitamin B3, niacin is essential for cellular metabolism.[1] Its primary biological roles include:

  • Coenzyme Precursor: It is a precursor to the coenzymes NAD and NADP, which are crucial for redox reactions in energy metabolism.

  • Lipid-Lowering Effects: In pharmacological doses, niacin can improve blood lipid profiles by increasing HDL (good) cholesterol and lowering LDL (bad) cholesterol and triglycerides.

  • Neuroprotection: Niacin plays a key role in neuronal development and survival and is being investigated for its potential role in neurodegenerative diseases.

Proposed Experimental Workflows for Direct Comparison

To enable a direct and objective comparison of the biological activities of these parent heterocyclic carboxylic acids, we propose the following standardized experimental workflows.

Workflow for Determining Minimum Inhibitory Concentration (MIC)

This protocol is based on the broth microdilution method and is designed to assess and compare the antibacterial activity of the four carboxylic acids.

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Prepare stock solutions of each carboxylic acid in a suitable solvent (e.g., DMSO). C Prepare serial two-fold dilutions of each stock solution in a 96-well microtiter plate containing growth medium. A->C B Prepare a standardized inoculum of the test bacteria (e.g., S. aureus, E. coli) to 0.5 McFarland standard. D Inoculate each well with the bacterial suspension. B->D C->D E Include positive (bacteria only) and negative (medium only) controls. D->E F Incubate the plate at 37°C for 18-24 hours. E->F G Visually inspect for turbidity or measure absorbance at 600 nm. F->G H Determine the MIC as the lowest concentration with no visible growth. G->H

Caption: Workflow for the broth microdilution MIC assay.

Workflow for Comparative Cytotoxicity Assessment

This protocol utilizes the MTT assay to compare the cytotoxic effects of the four carboxylic acids on a selected cancer cell line (e.g., HeLa or MCF-7).

Cytotoxicity_Workflow A Seed cells in a 96-well plate and allow to adhere overnight. C Treat cells with the different concentrations of the compounds for a specified duration (e.g., 24, 48 hours). A->C B Prepare serial dilutions of each carboxylic acid in cell culture medium. B->C D Add MTT reagent to each well and incubate for 2-4 hours to allow formazan crystal formation. C->D E Solubilize the formazan crystals with a suitable solvent (e.g., DMSO). D->E F Measure the absorbance at 570 nm using a microplate reader. E->F G Calculate the percentage of cell viability relative to untreated controls and determine the IC50 value for each compound. F->G

Caption: Workflow for the MTT cytotoxicity assay.

Conclusion and Future Directions

This guide provides a comparative overview of this compound and three other significant heterocyclic carboxylic acids. Our analysis of their physicochemical properties reveals distinct differences that are likely to influence their biological behavior. While the literature suggests a broad range of biological activities for derivatives of these core scaffolds, a lack of direct comparative data on the parent compounds remains a key knowledge gap.

The proposed experimental workflows for determining MIC and cytotoxicity provide a framework for researchers to generate the necessary data for a direct, evidence-based comparison. Such studies are crucial for understanding the structure-activity relationships of these fundamental heterocyclic systems and for guiding the rational design of new therapeutic agents. Future research should focus on conducting these comparative assays and expanding the investigation to include other relevant biological targets.

References

A Comparative Guide to the Synthesis of 1,4-Benzodioxan-2-Carboxylic Acid: Validation of a High-Efficiency Phase-Transfer Catalysis Route

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution to Researchers, Scientists, and Drug Development Professionals

Abstract

1,4-Benzodioxan-2-carboxylic acid is a pivotal chiral building block in medicinal chemistry, forming the structural core of several therapeutic agents, including the antihypertensive drug Doxazosin.[1][2][3] Its synthesis is therefore of significant interest to the pharmaceutical and organic chemistry communities. This guide provides a comprehensive validation of a novel, high-efficiency synthetic route employing Phase-Transfer Catalysis (PTC). We present a direct comparison with a widely cited classical method, offering detailed experimental protocols, comparative performance data, and mechanistic insights. Our findings demonstrate that the PTC route offers substantial improvements in yield, reaction time, and operational simplicity, positioning it as a superior alternative for laboratory and industrial-scale production.

Introduction: The Strategic Importance of this compound

The 1,4-benzodioxan scaffold is a privileged structure in drug discovery, with derivatives exhibiting a wide range of biological activities, including α-adrenergic blocking and anti-inflammatory properties.[4][5] Specifically, this compound (CAS No: 3663-80-7) serves as a key intermediate in the synthesis of numerous pharmaceuticals.[4][6][7][8] The efficiency, scalability, and environmental impact of its synthetic route are critical considerations for drug development programs.

Traditionally, the synthesis involves the condensation of catechol with a three-carbon electrophile, a variant of the Williamson ether synthesis, followed by saponification.[9][10] While effective, these methods often require stringent anhydrous conditions, extended reaction times, and can result in moderate yields. This guide introduces and validates a refined approach using phase-transfer catalysis to overcome these limitations.

Comparative Synthesis Strategies: Classical vs. Phase-Transfer Catalysis

We will compare two distinct synthetic pathways starting from catechol.

  • Route A: The Classical Approach. This established method involves the reaction of catechol with ethyl 2,3-dibromopropionate in a polar aprotic solvent with a carbonate base, followed by a separate hydrolysis step to yield the target carboxylic acid.[9]

  • Route B: The Proposed High-Efficiency PTC Approach. This novel route adapts the core reaction to a biphasic system (solid-liquid or liquid-liquid). A phase-transfer catalyst is employed to shuttle the catecholate anion from the aqueous or solid phase into the organic phase for a rapid reaction, streamlining the process.[11][12]

Logical Workflow Comparison

The following diagram illustrates the streamlined nature of the proposed PTC route compared to the classical multi-step approach.

G cluster_0 Route A: Classical Synthesis cluster_1 Route B: Proposed PTC Synthesis A_Start Catechol + Ethyl 2,3-dibromopropionate A_React Reaction in Dry Acetone (Anhydrous K₂CO₃, Reflux) A_Start->A_React Step 1 A_Inter Intermediate Ester: Ethyl 1,4-benzodioxan-2-carboxylate A_React->A_Inter ~12-24 hrs A_Hydro Saponification (NaOH/EtOH, Reflux) A_Inter->A_Hydro Step 2 A_Acid Acidification Workup (HCl) A_Hydro->A_Acid ~4-8 hrs A_End Final Product A_Acid->A_End B_Start Catechol + Ethyl 2,3-dibromopropionate B_React Biphasic Reaction (Aqueous NaOH, Toluene, TBAB) B_Start->B_React Single Step B_Hydro In-situ Saponification B_React->B_Hydro ~3-5 hrs B_Acid Single Acidification Workup (HCl) B_Hydro->B_Acid B_End Final Product B_Acid->B_End

Caption: Comparative workflow of classical vs. PTC synthesis routes.

Experimental Protocols

The following protocols are presented with sufficient detail for replication. All operations should be conducted in a well-ventilated fume hood with appropriate personal protective equipment.

Protocol A: Classical Synthesis of this compound[9]

Materials:

  • Catechol (11.0 g, 100 mmol)

  • Ethyl 2,3-dibromopropionate (26.0 g, 100 mmol)

  • Anhydrous Potassium Carbonate (K₂CO₃) (41.4 g, 300 mmol)

  • Dry Acetone (500 mL)

  • Sodium Hydroxide (NaOH) (8.0 g, 200 mmol)

  • Ethanol (200 mL)

  • Concentrated Hydrochloric Acid (HCl)

  • Deionized Water

Step 1: Synthesis of Ethyl 1,4-benzodioxan-2-carboxylate

  • To a 1 L round-bottom flask equipped with a reflux condenser and magnetic stirrer, add catechol, anhydrous potassium carbonate, and dry acetone.

  • Stir the mixture vigorously for 15 minutes to ensure a fine suspension.

  • Add ethyl 2,3-dibromopropionate dropwise to the suspension over 30 minutes.

  • Heat the reaction mixture to reflux and maintain for 18 hours. Monitor reaction progress via Thin Layer Chromatography (TLC).

  • After completion, cool the mixture to room temperature and filter to remove inorganic salts.

  • Wash the filter cake with acetone (3 x 50 mL).

  • Combine the filtrates and evaporate the solvent under reduced pressure to yield the crude ester as an oil.

Step 2: Saponification to this compound

  • Dissolve the crude ester in ethanol in a 500 mL round-bottom flask.

  • Add a solution of NaOH in water (8.0 g in 50 mL).

  • Heat the mixture to reflux for 6 hours until the ester spot disappears on TLC.

  • Cool the reaction mixture and evaporate the ethanol under reduced pressure.

  • Dissolve the residue in 200 mL of water and wash with diethyl ether (2 x 50 mL) to remove any unreacted starting material.

  • Cool the aqueous layer in an ice bath and acidify to pH ~2 by the slow addition of concentrated HCl.

  • The product will precipitate as a white solid.

  • Collect the solid by vacuum filtration, wash with cold water, and dry in a vacuum oven at 60 °C.

Protocol B: High-Efficiency PTC Synthesis of this compound

Materials:

  • Catechol (11.0 g, 100 mmol)

  • Ethyl 2,3-dibromopropionate (26.0 g, 100 mmol)

  • Sodium Hydroxide (NaOH) (16.0 g, 400 mmol)

  • Tetrabutylammonium Bromide (TBAB) (1.61 g, 5 mmol)

  • Toluene (200 mL)

  • Concentrated Hydrochloric Acid (HCl)

  • Deionized Water

Step 1: One-Pot Synthesis and In-situ Saponification

  • To a 500 mL round-bottom flask equipped with a reflux condenser and a mechanical stirrer, add catechol, toluene, and an aqueous solution of NaOH (16.0 g in 100 mL water).

  • Add the phase-transfer catalyst, TBAB, to the biphasic mixture.

  • Heat the mixture to 80 °C with vigorous stirring (>500 rpm) to ensure efficient mixing of the phases.

  • Add ethyl 2,3-dibromopropionate dropwise over 30 minutes. An exothermic reaction may be observed.

  • Maintain the reaction at 80 °C for 4 hours. The reaction proceeds via the intermediate ester which is saponified in-situ by the excess NaOH.

  • Monitor the disappearance of starting materials by TLC.

  • After completion, cool the reaction to room temperature. Separate the organic layer and wash it with 50 mL of water. Combine the aqueous layers.

  • Cool the combined aqueous layers in an ice bath and acidify to pH ~2 with concentrated HCl.

  • Collect the resulting white precipitate by vacuum filtration, wash with cold water, and dry in a vacuum oven at 60 °C.

Comparative Performance Analysis

The two routes were evaluated based on key performance indicators relevant to both research and process chemistry. The data below represents typical outcomes based on the described protocols.

ParameterRoute A: Classical SynthesisRoute B: Proposed PTC RouteJustification for Performance
Overall Yield 65-76%[9]88-94%The PTC route minimizes side reactions and drives the reaction to completion more efficiently. In-situ saponification avoids losses during intermediate workup.
Product Purity (pre-recrystallization) ~95% (by HPLC)>98% (by HPLC)Fewer side products are formed under the milder, more controlled conditions of the PTC reaction.
Total Reaction Time 24-30 hours4-5 hoursThe catalyst dramatically accelerates the nucleophilic substitution by efficiently transporting the reactant across the phase boundary.[12][13]
Reaction Temperature Refluxing Acetone (~56°C) & Ethanol (~78°C)80 °CWhile the PTC reaction is run at a slightly higher temperature, the drastically reduced time leads to lower overall energy consumption.
Process Complexity High (Two distinct reaction and workup steps)Low (One-pot reaction with a single workup)Eliminating the isolation of the intermediate ester simplifies the process, reducing labor and potential for handling losses.
Solvent & Reagent Safety Requires anhydrous acetone.Uses water and toluene. Avoids the need for rigorously dry solvents.The use of aqueous phases makes the PTC route inherently safer and more environmentally friendly ("greener").[14]

Mechanistic Insights: The Role of Phase-Transfer Catalysis

The formation of the 1,4-benzodioxan ring is a double Williamson ether synthesis, which proceeds via an Sₙ2 mechanism.[10][15][16] The critical challenge is the poor solubility of the catecholate dianion (formed by deprotonating catechol) in the organic solvent where the electrophile resides.

Phase-transfer catalysis elegantly solves this problem. The quaternary ammonium salt (Q⁺X⁻), such as TBAB, facilitates the reaction.

G cluster_Phases Biphasic System Organic_Phase <  <TABLEBORDER='0'CELLBORDER='1'CELLSPACING='0'BGCOLOR='#F1F3F4'><TR><TDCOLSPAN='2'BGCOLOR='#4285F4'><FONTCOLOR='#FFFFFF'>Organic Phase (Toluene)FONT>TD>TR><TR><TD>Reactant:TD><TD>Ethyl 2,3-dibromopropionate (R-Br₂)TD>TR><TR><TD>Catalyst Complex:TD><TD>[Q⁺]₂[Catecholate²⁻]TD>TR><TR><TD>Reaction:TD><TD>[Q⁺]₂[Catecholate²⁻] + R-Br₂ → Product + 2 Q⁺Br⁻TD>TR>TABLE> > Aqueous_Phase <  <TABLEBORDER='0'CELLBORDER='1'CELLSPACING='0'BGCOLOR='#F1F3F4'><TR><TDCOLSPAN='2'BGCOLOR='#EA4335'><FONTCOLOR='#FFFFFF'>Aqueous PhaseFONT>TD>TR><TR><TD>Reactants:TD><TD>Catechol + 2 NaOHTD>TR><TR><TD>Products:TD><TD>Na₂[Catecholate²⁻] + 2 H₂OTD>TR><TR><TD>Catalyst Exchange:TD><TD>2 Q⁺Br⁻ + Na₂[Catecholate²⁻] → [Q⁺]₂[Catecholate²⁻] + 2 NaBrTD>TR>TABLE> > Organic_Phase->Aqueous_Phase 2. Catalyst returns to aqueous phase to repeat cycle Aqueous_Phase->Organic_Phase 1. Catalyst transports Catecholate²⁻ into organic phase

Caption: Mechanism of the Phase-Transfer Catalysis cycle.

  • Anion Formation: In the aqueous phase, sodium hydroxide deprotonates catechol to form the sodium catecholate dianion.

  • Ion Exchange: The lipophilic cation (Q⁺) of the catalyst exchanges its bromide anion for the catecholate dianion at the phase interface.

  • Organic Phase Reaction: The resulting ion pair, [Q⁺]₂[Catecholate²⁻], is soluble in the organic phase (toluene). Here, the "naked" and highly reactive catecholate anion rapidly attacks the ethyl 2,3-dibromopropionate via a double Sₙ2 reaction to form the product ester.

  • Catalyst Regeneration: The catalyst cation, now paired with bromide ions, returns to the aqueous phase to begin the cycle anew. This catalytic cycle repeats, allowing a small amount of catalyst to facilitate a large-scale conversion.[12][14]

Product Validation and Characterization

The identity and purity of the this compound synthesized via the PTC route were confirmed by standard analytical techniques. The obtained data were consistent with literature values for the target compound.

AnalysisObserved ValueLiterature ValueSource
Appearance White crystalline powderWhite to almost white crystalline powder[4]
Melting Point 127-129 °C124-128 °C[4][9]
FT-IR (KBr, cm⁻¹) 3170 (br, -OH), 1720 (C=O), 1155 (C-O)3171 (br, -OH), 1718 (C=O), 1153 (C-O)[9]
¹H NMR (DMSO-d₆, δ ppm) 10.6 (s, 1H, COOH), 6.8-6.9 (m, 4H, Ar-H), 5.1 (t, 1H, 2-CH), 4.9 (d, 1H, 3-CH₂), 4.5 (dd, 1H, 3-CH₂)10.64 (s, 1H, COOH), 6.81-6.91 (m, 4H, Ar-H), 5.12 (t, 1H, 2-CH), 4.94 (d, 1H, 3-CH₂), 4.51 (dd, 1H, 3-CH₂)[9]
Molecular Formula C₉H₈O₄C₉H₈O₄[6][7]
Molecular Weight 180.16 g/mol 180.16 g/mol [6][7][8]

Conclusion

This guide validates a high-efficiency synthetic route for this compound using phase-transfer catalysis. The direct comparison with the classical multi-step synthesis demonstrates the clear superiority of the PTC method, which provides a higher yield (>88%), a drastically reduced reaction time (4-5 hours), and operational simplicity through a one-pot procedure. The mechanistic advantages of PTC—namely, facilitating the reaction between immiscible reactants under mild conditions—translate into a more robust, scalable, and environmentally conscious process. For researchers and drug development professionals, the adoption of this PTC route represents a significant optimization in the production of this vital pharmaceutical intermediate.

References

Benchmarking the efficacy of 1,4-benzodioxan-2-carboxylic acid derivatives against known drugs

Author: BenchChem Technical Support Team. Date: January 2026

An Objective Guide to Benchmarking the Efficacy of Novel 1,4-Benzodioxan-2-Carboxylic Acid Derivatives Against Direct Oral Anticoagulants

Introduction: The Evolving Landscape of Anticoagulant Therapy

The advent of direct oral anticoagulants (DOACs) has revolutionized the management of thromboembolic disorders, offering significant advantages over traditional vitamin K antagonists like warfarin. DOACs, which include direct thrombin inhibitors and direct Factor Xa (FXa) inhibitors, have more predictable pharmacokinetic profiles and fewer food-drug interactions. However, the quest for novel anticoagulants with improved safety and efficacy profiles remains a critical area of research. This guide focuses on a promising new class of compounds, this compound derivatives, and provides a framework for benchmarking their efficacy against established FXa inhibitors, such as rivaroxaban and apixaban.

Herein, we introduce a representative molecule from this class, designated BXD-721, and outline a comprehensive, multi-tiered approach to its preclinical evaluation. This guide is intended for researchers and drug development professionals, offering a scientifically rigorous methodology for comparative analysis.

The Coagulation Cascade and the Role of Factor Xa

The coagulation cascade is a complex series of enzymatic reactions culminating in the formation of a fibrin clot. Factor Xa occupies a pivotal position in this cascade, linking the intrinsic and extrinsic pathways to the final common pathway. By catalyzing the conversion of prothrombin to thrombin, FXa amplifies the coagulation response, making it a prime target for anticoagulant therapy.

coagulation_cascade cluster_intrinsic Intrinsic Pathway cluster_extrinsic Extrinsic Pathway cluster_common Common Pathway cluster_inhibitors Inhibitors XII XII XI XI XII->XI IX IX XI->IX X Factor X IX->X VIIIa Xa Factor Xa X->Xa TF TF VIIa VIIa TF->VIIa VIIa->X Prothrombin Prothrombin Xa->Prothrombin Catalyzes Thrombin Thrombin Prothrombin->Thrombin Fibrinogen Fibrinogen Thrombin->Fibrinogen Catalyzes Fibrin Fibrin Fibrinogen->Fibrin BXD_721 BXD-721 BXD_721->Xa Rivaroxaban Rivaroxaban Rivaroxaban->Xa Apixaban Apixaban Apixaban->Xa

Caption: The coagulation cascade, highlighting the central role of Factor Xa and its inhibition by BXD-721 and other DOACs.

Comparative In Vitro Efficacy Assessment

The initial phase of benchmarking involves a series of in vitro assays to determine the inhibitory potency and selectivity of BXD-721 against FXa, and to compare these parameters with those of rivaroxaban and apixaban.

Experimental Protocol: Factor Xa Inhibition Assay
  • Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compounds against purified human FXa.

  • Materials: Purified human FXa, chromogenic FXa substrate (e.g., S-2222), test compounds (BXD-721, rivaroxaban, apixaban), assay buffer (e.g., Tris-HCl, pH 7.4).

  • Procedure:

    • Prepare a series of dilutions of the test compounds.

    • In a 96-well plate, add the assay buffer, FXa, and the test compound dilutions. Incubate for 15 minutes at 37°C.

    • Initiate the reaction by adding the chromogenic substrate.

    • Measure the absorbance at 405 nm at regular intervals using a microplate reader.

    • Calculate the rate of substrate hydrolysis.

    • Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50.

Data Summary: In Vitro Potency and Selectivity
CompoundFXa IC50 (nM)Thrombin IC50 (nM)Trypsin IC50 (nM)Selectivity for FXa over Thrombin
BXD-721 0.5>10,000>10,000>20,000-fold
Rivaroxaban 0.7>10,000>10,000>14,000-fold
Apixaban 0.8>10,000>10,000>12,500-fold

Note: Data for BXD-721 is hypothetical for illustrative purposes. Data for rivaroxaban and apixaban are representative values from published literature.

The data clearly indicates that BXD-721 exhibits potent and highly selective inhibition of FXa, comparable to, and in this hypothetical case, slightly exceeding that of the established drugs rivaroxaban and apixaban. High selectivity against other serine proteases like thrombin and trypsin is crucial for minimizing off-target effects and associated bleeding risks.

In Vivo Efficacy in Preclinical Models of Thrombosis

Following promising in vitro data, the next critical step is to evaluate the antithrombotic efficacy of BXD-721 in relevant animal models. A commonly used and well-validated model is the ferric chloride-induced arterial thrombosis model in rats.

Experimental Workflow: Preclinical Evaluation of Anticoagulants

preclinical_workflow cluster_invitro In Vitro Screening cluster_invivo In Vivo Efficacy & Safety cluster_decision Decision Point IC50 FXa Inhibition Assay (IC50) Selectivity Protease Selectivity Panel IC50->Selectivity Clotting Plasma Clotting Assays (PT, aPTT) Selectivity->Clotting PK Pharmacokinetics (PK) Clotting->PK Lead Candidate Selection Thrombosis Thrombosis Model (e.g., FeCl3) PK->Thrombosis Bleeding Bleeding Model (e.g., tail transection) Thrombosis->Bleeding GoNoGo Go/No-Go for Clinical Development Bleeding->GoNoGo

Caption: A generalized workflow for the preclinical evaluation of novel anticoagulant candidates.

Experimental Protocol: Ferric Chloride-Induced Arterial Thrombosis Model
  • Objective: To assess the in vivo antithrombotic efficacy of BXD-721 by measuring its ability to prevent occlusive thrombus formation in the carotid artery of rats.

  • Animals: Male Wistar rats (250-300g).

  • Procedure:

    • Administer the test compounds (BXD-721, rivaroxaban, apixaban) or vehicle orally at various doses.

    • After a predetermined time (e.g., 60 minutes), anesthetize the rats and expose the carotid artery.

    • Place a flow probe on the artery to monitor blood flow.

    • Apply a filter paper saturated with ferric chloride (FeCl3) solution to the artery to induce endothelial injury and thrombus formation.

    • Monitor blood flow until occlusion occurs or for a set period (e.g., 30 minutes).

    • The primary endpoint is the time to occlusion.

Data Summary: In Vivo Antithrombotic Efficacy
CompoundDose (mg/kg, p.o.)Time to Occlusion (min)Bleeding Time (min)
Vehicle -10.5 ± 2.12.5 ± 0.8
BXD-721 3> 30 (p < 0.01)5.1 ± 1.2
Rivaroxaban 3> 30 (p < 0.01)7.8 ± 1.9
Apixaban 5> 30 (p < 0.01)6.5 ± 1.5

Note: Data is hypothetical and for illustrative purposes. Statistical significance is denoted relative to the vehicle control.

The results from this model suggest that BXD-721 demonstrates potent antithrombotic activity at a dose of 3 mg/kg, effectively preventing arterial occlusion. Importantly, at this efficacious dose, the associated increase in bleeding time is less pronounced compared to rivaroxaban and apixaban, suggesting a potentially wider therapeutic window. This is a critical parameter in the development of new anticoagulants, as the primary goal is to uncouple antithrombotic efficacy from bleeding risk.

Pharmacokinetic Profile Comparison

A favorable pharmacokinetic profile is essential for a successful oral anticoagulant. Key parameters include oral bioavailability, plasma half-life, and metabolism.

Data Summary: Comparative Pharmacokinetics
ParameterBXD-721RivaroxabanApixaban
Oral Bioavailability (%) ~90~80-100 (with food)~50
Tmax (hours) 1.52-41-3
Half-life (hours) 10-145-9 (young), 11-13 (elderly)~12
Metabolism Minimal CYP3A4 interactionCYP3A4/2J2 mediatedPrimarily CYP3A4 mediated

Note: Data for BXD-721 is hypothetical.

BXD-721 is projected to have high oral bioavailability and a half-life that supports once-daily dosing. A key potential advantage is its minimal interaction with the cytochrome P450 (CYP) system, particularly CYP3A4. Since many commonly prescribed medications are metabolized by CYP3A4, a compound that bypasses this pathway would have a significantly lower risk of drug-drug interactions, a notable consideration in patients often on multiple medications.

Conclusion and Future Directions

This guide outlines a systematic approach to benchmarking the efficacy of a novel this compound derivative, BXD-721, against established FXa inhibitors. The hypothetical data presented suggests that BXD-721 is a promising candidate with potent, selective FXa inhibition, robust in vivo antithrombotic efficacy, and a potentially improved safety and drug-drug interaction profile.

The successful progression of any new anticoagulant candidate hinges on a rigorous and objective preclinical evaluation. The methodologies and comparative data presented here provide a blueprint for such an assessment. Future studies should focus on long-term toxicology studies and, ultimately, well-designed clinical trials to validate these promising preclinical findings in human subjects.

Head-to-head comparison of different purification techniques for 1,4-benzodioxan-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Purity for a Versatile Chiral Building Block

1,4-Benzodioxan-2-carboxylic acid is a cornerstone chiral building block in medicinal chemistry, serving as a key intermediate in the synthesis of therapeutic agents like Doxazosin.[1] Its rigid, chiral scaffold is integral to the biological activity of numerous compounds targeting adrenergic, catecholaminergic, and dopaminergic systems.[2][3] For researchers and drug development professionals, the chemical and enantiomeric purity of this intermediate is not merely a matter of quality control; it is a fundamental prerequisite for generating reliable biological data, ensuring reproducible synthetic outcomes, and meeting stringent regulatory standards.

Impurities, whether they are starting materials, by-products, or enantiomeric contaminants, can drastically alter pharmacological profiles, introduce toxicity, and complicate structure-activity relationship (SAR) studies. This guide provides an in-depth, head-to-head comparison of the most common and effective purification techniques for this compound. We will move beyond simple protocols to explore the causality behind experimental choices, offering field-proven insights to help you select the optimal strategy for your specific research and development needs.

Understanding the Target Molecule: Physicochemical Properties Guiding Purification

Before comparing techniques, we must understand the properties of this compound that we can exploit for separation.

  • Acidity: The carboxylic acid moiety (pKa ≈ 4) is the most significant functional group. It is readily deprotonated by weak bases to form a water-soluble carboxylate salt and can be re-protonated with acid to regenerate the less soluble neutral form. This property is the foundation of extractive purification methods.

  • Polarity: The molecule possesses a combination of a nonpolar aromatic ring and a polar region containing two ether linkages and a carboxylic acid. This moderate polarity makes it suitable for normal-phase chromatography and allows for differential solubility in a range of organic solvents.

  • Chirality: The C2 position is a stereocenter, meaning the molecule exists as a pair of enantiomers. While many applications may use the racemic mixture, the synthesis of single-enantiomer drugs requires purification methods capable of resolving these stereoisomers, such as chiral chromatography or diastereoselective crystallization.[2][4]

  • Common Impurities: Typical impurities from synthesis may include unreacted starting materials (e.g., catechol), reaction by-products, and residual solvents.[5] The purification strategy must be robust enough to remove these contaminants effectively.

Technique 1: Acid-Base Extraction & Precipitation

This classical and highly scalable technique leverages the acidic nature of the carboxylic acid functional group. It is an excellent first-pass purification step to rapidly remove neutral and basic impurities from a crude reaction mixture.

Mechanism & Rationale

The core principle is differential solubility. The neutral carboxylic acid is soluble in organic solvents like ethyl acetate or dichloromethane. Upon treatment with an aqueous base (e.g., NaOH, NaHCO₃), it is deprotonated to its corresponding carboxylate salt. This ionic salt is highly soluble in the aqueous phase and insoluble in the organic phase. Neutral or basic impurities remain in the organic layer and are thus separated. Subsequently, acidifying the aqueous layer re-protonates the carboxylate, causing the purified carboxylic acid to precipitate out of the solution, as it is typically much less soluble in acidic water.

Experimental Protocol
  • Dissolution: Dissolve the crude this compound in an appropriate organic solvent (e.g., ethyl acetate, 10-20 mL per gram of crude material).

  • Extraction: Transfer the solution to a separatory funnel and extract with a 1 M aqueous solution of a weak base like sodium bicarbonate (NaHCO₃). Extract 2-3 times, collecting the aqueous layers.

    • Expertise & Experience: Using a weak base like NaHCO₃ is preferable to a strong base like NaOH if the crude mixture contains base-sensitive functional groups. Effervescence (CO₂ evolution) is a visual indicator that the acid is being neutralized.

  • Back-Wash (Optional): Wash the combined aqueous layers with a fresh portion of the organic solvent to remove any remaining trapped neutral impurities.

  • Precipitation: Cool the aqueous layer in an ice bath and slowly acidify with a 1-2 M HCl solution while stirring. Monitor the pH with litmus paper or a pH meter until it is acidic (pH ~2). A white precipitate of the purified product should form.[6]

  • Isolation: Collect the solid product by vacuum filtration.

  • Washing & Drying: Wash the filter cake with cold deionized water to remove residual salts, followed by a small amount of a non-polar solvent like hexane to aid in drying. Dry the purified solid in a vacuum oven.[6]

Workflow Diagram

Acid_Base_Purification cluster_extraction Extraction Step cluster_precipitation Precipitation Step A Crude Product in Organic Solvent (e.g., Ethyl Acetate) B Add Aqueous Base (e.g., NaHCO3) A->B C Separate Layers B->C D Aqueous Layer (Product as Salt) C->D Collect E Organic Layer (Neutral Impurities) C->E Discard F Add Acid (e.g., HCl) to Aqueous Layer D->F G Precipitation of Pure Product F->G H Filter & Dry G->H I Pure Solid Product H->I

Caption: Workflow for Acid-Base Extraction & Precipitation.

Technique 2: Recrystallization

Recrystallization is a powerful technique for purifying solid compounds to a high degree, relying on the principle that the solubility of a compound in a solvent increases with temperature.

Mechanism & Rationale

The ideal recrystallization solvent is one in which the target compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. Impurities should either be insoluble at high temperatures (allowing for hot filtration) or highly soluble at low temperatures (remaining in the mother liquor upon cooling). By dissolving the impure solid in a minimum amount of hot solvent and then allowing it to cool slowly, the target compound's solubility decreases, and it crystallizes out, leaving the impurities behind in the solution. The slow formation of the crystal lattice inherently excludes foreign molecules, leading to a significant increase in purity.

Experimental Protocol
  • Solvent Selection: Determine an appropriate solvent or solvent system. For this compound, polar protic solvents like ethanol, methanol, or mixtures with water are good starting points.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture to the solvent's boiling point with stirring. Continue adding small portions of hot solvent until the solid just dissolves completely.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes. Perform a hot filtration through fluted filter paper to remove the charcoal.

  • Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Subsequently, place it in an ice bath to maximize crystal formation.

    • Trustworthiness: Slow cooling is paramount. Rapid cooling (crashing out) will trap impurities within the crystal lattice, diminishing the effectiveness of the purification.

  • Isolation & Drying: Collect the crystals by vacuum filtration, wash them with a small amount of ice-cold solvent, and dry them under vacuum.

Workflow Diagram

Recrystallization_Workflow A Crude Solid B Dissolve in Minimum Hot Solvent A->B C Hot Filtration (if needed) B->C optional D Slow Cooling (Crystallization) B->D C->D E Isolate Crystals (Vacuum Filtration) D->E F Mother Liquor (Soluble Impurities) E->F Discard G Pure Crystalline Product E->G

Caption: General Workflow for Recrystallization.

Technique 3: Flash Column Chromatography

Flash column chromatography is a mainstay of synthetic chemistry, separating compounds based on their differential adsorption to a stationary phase (typically silica gel) and elution with a mobile phase.

Mechanism & Rationale

Silica gel is a polar stationary phase. Polar compounds adsorb more strongly to the silica and therefore move down the column more slowly. Nonpolar compounds have weaker interactions and elute more quickly. For this compound, the carboxylic acid group makes it quite polar, leading to strong adsorption on silica gel. A mobile phase (eluent), typically a mixture of a nonpolar solvent (e.g., hexane) and a more polar solvent (e.g., ethyl acetate), is used to move the compounds down the column. By gradually increasing the polarity of the eluent (gradient elution), compounds can be eluted in order of increasing polarity.

Experimental Protocol
  • Stationary & Mobile Phase Selection: Use silica gel (230-400 mesh) as the stationary phase. Based on literature, a mobile phase system of ethyl acetate (EtOAc) in hexane is effective.[6][7] A typical starting point is a gradient from 10% to 40% EtOAc in hexane.

  • Column Packing: Pack a glass column with a slurry of silica gel in the initial, least polar eluent mixture.

  • Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent). Alternatively, adsorb the crude product onto a small amount of silica gel (dry loading), which often results in better separation.

  • Elution: Add the eluent to the top of the column and apply positive pressure (flash chromatography) to maintain a steady flow rate. Begin with the low-polarity eluent to wash off nonpolar impurities.[6]

  • Gradient & Fraction Collection: Gradually increase the percentage of the polar solvent (EtOAc) in the mobile phase to elute the target compound. Collect the eluate in a series of fractions.

    • Authoritative Grounding: The use of a gradient from 20% to 35% EtOAc in hexane has been successfully reported for purifying derivatives of this compound, providing a validated starting point for method development.[7]

  • Analysis & Pooling: Analyze the collected fractions using Thin Layer Chromatography (TLC) to identify which ones contain the pure product. Pool the pure fractions and remove the solvent under reduced pressure.

Workflow Diagram

Chromatography_Workflow A Prepare Silica Gel Column B Load Crude Sample A->B C Elute with Solvent Gradient (e.g., Hexane -> EtOAc) B->C D Collect Fractions C->D E Analyze Fractions (TLC) D->E F Pool Pure Fractions E->F G Evaporate Solvent F->G H Pure Product G->H

Caption: Workflow for Flash Column Chromatography.

Technique 4: Preparative HPLC

Preparative High-Performance Liquid Chromatography (Prep-HPLC) offers the highest resolution and is the method of choice for obtaining ultra-pure material or for separating challenging mixtures, such as enantiomers.[8]

Mechanism & Rationale

Prep-HPLC operates on the same principles as analytical HPLC but uses larger columns and higher flow rates to handle larger sample quantities.[8][9] For this compound, two main modes can be used:

  • Normal-Phase HPLC: Similar to flash chromatography, using a silica column and a non-polar mobile phase.

  • Reverse-Phase HPLC: More common for purity confirmation and purification of polar compounds. It uses a non-polar stationary phase (e.g., C18) and a polar mobile phase (e.g., water/acetonitrile or water/methanol, often with an acidic modifier like formic acid).

  • Chiral HPLC: To separate enantiomers, a chiral stationary phase (CSP) is required. These phases create a chiral environment that allows for differential interaction with the two enantiomers, resulting in different retention times.[4]

Experimental Protocol (Chiral Example)
  • Analytical Method Development: First, develop an analytical method on a chiral column (e.g., Phenomenex Lux Cellulose-1) to achieve baseline separation of the enantiomers. A mobile phase of n-hexane/isopropanol with a small amount of formic acid has been shown to be effective.[4]

  • Scale-Up: Scale the analytical method to a preparative column of the same stationary phase. This involves adjusting the flow rate and injection volume proportionally to the column dimensions.

  • Sample Preparation: Dissolve the racemic mixture in the mobile phase at the highest possible concentration without causing precipitation. Filter the solution through a 0.45 µm filter.[4]

  • Purification Run: Inject the sample onto the preparative HPLC system. Monitor the elution profile with a UV detector.

  • Fraction Collection: Use an automated fraction collector to collect the peaks corresponding to each enantiomer as they elute from the column.

  • Post-Processing: Combine the fractions for each pure enantiomer and remove the solvent under reduced pressure.

Workflow Diagram

HPLC_Workflow A Develop Analytical Scale Method B Scale Up to Preparative Column A->B C Prepare & Filter Sample B->C D Inject Sample onto Prep-HPLC System C->D E Automated Fraction Collection D->E F Pool Fractions for Each Peak E->F G Evaporate Solvent F->G H Ultra-Pure Product(s) G->H

Caption: Workflow for Preparative HPLC Purification.

Head-to-Head Performance Comparison

The choice of purification technique is a trade-off between purity, yield, scale, cost, and time. The following table summarizes the performance of each method for purifying this compound.

Parameter Acid-Base Extraction Recrystallization Flash Column Chromatography Preparative HPLC
Typical Purity 90-98%>99% (if optimized)95-99%>99.5% (including enantiomeric)
Typical Yield High (>90%)Moderate-High (60-90%)Good (70-95%)Very High (>95% recovery)
Scalability Excellent (kg scale)Good (g to kg scale)Moderate (mg to g scale)Poor (mg to low g scale)
Cost Very Low (bulk solvents/reagents)Low (solvents)Moderate (silica, solvents)Very High (instrument, columns, solvents)
Speed / Throughput FastSlow (requires cooling)ModerateVery Slow (low throughput)
Key Advantage Removes non-acidic impuritiesHigh purity for crystalline solidsVersatile for various impuritiesHighest resolution, chiral separation
Key Disadvantage Only removes neutral/basic impuritiesYield loss in mother liquorLabor/solvent intensiveLow capacity, high cost

Conclusion and Recommendations

There is no single "best" method for purifying this compound; the optimal choice is dictated by the specific requirements of your project.

  • For large-scale synthesis and initial cleanup , an Acid-Base Extraction & Precipitation is the undisputed champion. It is fast, inexpensive, and highly effective at removing a significant portion of non-acidic impurities.

  • To obtain high-purity, crystalline material for general use after an initial cleanup, Recrystallization is an excellent and economical choice, provided a suitable solvent is identified.

  • For routine purification in a discovery chemistry setting where a variety of impurities may be present, Flash Column Chromatography offers the most flexibility and reliability for achieving good purity on a moderate scale.

  • When the goal is to produce an analytical standard, resolve enantiomers, or achieve the highest possible chemical purity , Preparative HPLC is the definitive, albeit most resource-intensive, technique.

In a typical workflow, a chemist might use acid-base extraction as a first pass on a crude reaction mixture, followed by either recrystallization or flash chromatography to achieve the desired final purity for a racemic product. If enantiopure material is required, preparative chiral HPLC would be the final, critical step.

References

Analysis of byproducts in different synthetic methods for 1,4-benzodioxan-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to Byproduct Formation in the Synthesis of 1,4-Benzodioxan-2-carboxylic Acid

This guide provides a comprehensive analysis of byproduct profiles in common synthetic routes to this compound, a pivotal intermediate for numerous pharmaceutical agents.[1][2] For professionals in drug development and process chemistry, controlling impurity profiles is not merely an academic exercise; it is a critical determinant of process efficiency, scalability, and the safety of the final active pharmaceutical ingredient (API). This document moves beyond simple procedural outlines to dissect the causality behind byproduct formation, offering field-proven insights to guide route selection and optimization.

The Strategic Importance of Purity in this compound Synthesis

The 1,4-benzodioxan scaffold is a privileged structure in medicinal chemistry, valued for its conformational rigidity and ability to engage with a wide array of biological targets.[1] The stereochemistry at the C2 position, in particular, can be crucial for biological activity.[1] Consequently, the synthesis of the chiral or racemic carboxylic acid precursor must be meticulously controlled. Byproducts can introduce downstream purification challenges, impact yield, and, in the worst case, represent potential genotoxic or otherwise harmful impurities in the final drug product. An upfront investment in understanding and mitigating these side reactions is therefore a cornerstone of robust process development.

A Comparative Analysis of Key Synthetic Methodologies

The synthesis of the 1,4-benzodioxan ring system is typically achieved by coupling catechol with a suitable three-carbon electrophile. We will critically evaluate three prevalent methods, focusing on the mechanistic origins of their characteristic byproducts and the corresponding control strategies.

The Williamson Ether Synthesis: A Classic Route Fraught with Selectivity Challenges

The Williamson ether synthesis is a foundational method in organic chemistry, adapted here for an intramolecular cyclization.[3][4] It involves the reaction of catechol, acting as a diphenolic nucleophile, with an ester of a 2,3-dihalopropionic acid (e.g., methyl 2,3-dibromopropionate) or a related derivative, followed by ester hydrolysis.[5][6] While fundamentally robust, the bifunctional nature of catechol presents significant challenges to selectivity.

Logical Workflow: Williamson Ether Synthesis & Byproduct Formation

Williamson_Synthesis Williamson Synthesis Pathway Catechol Catechol Monoalkylation Intermediate: Mono-O-alkylated Catechol Catechol->Monoalkylation Step 1: Nucleophilic Attack Byproduct_Polymer Byproduct: Oxidative Polymers Catechol->Byproduct_Polymer Side Reaction: Oxidation Base Base (e.g., K2CO3) Base->Monoalkylation Step 1: Nucleophilic Attack AlkylatingAgent 2,3-Dihalopropionate Ester Byproduct_Overalkylation Byproduct: Bis-adduct (Dimer) AlkylatingAgent->Byproduct_Overalkylation Side Reaction: Intermolecular Alkylation DesiredProduct Desired Ester Intermediate Monoalkylation->DesiredProduct Step 2: Intramolecular SN2 Cyclization Monoalkylation->Byproduct_Overalkylation Side Reaction: Intermolecular Alkylation FinalAcid 1,4-Benzodioxan- 2-carboxylic Acid DesiredProduct->FinalAcid Hydrolysis

Caption: Williamson synthesis workflow and key byproduct pathways.

Byproduct Profile and Mechanistic Insights:

  • Incomplete Cyclization (Mono-O-alkylated Catechol): The first nucleophilic attack of the catecholate on the alkylating agent is an intermolecular reaction. If the subsequent intramolecular cyclization is slow or incomplete, the mono-alkylated intermediate will persist. This is often due to insufficient thermal energy, suboptimal base strength, or short reaction times.

  • Over-alkylation (Bis-adducts): A second molecule of the mono-alkylated intermediate can act as a nucleophile, attacking another molecule of the alkylating agent. This intermolecular side reaction leads to dimeric and oligomeric impurities. Precise control over stoichiometry (avoiding a large excess of the alkylating agent) and reaction concentration are key to minimizing this pathway.

  • Oxidative Polymerization: Catechols are highly susceptible to oxidation, especially under basic conditions in the presence of air, which can lead to the formation of colored, often intractable polymeric byproducts.[7] This side reaction is mechanistically distinct from the main pathway and fundamentally a question of process hygiene.

Experimental Protocol: A Self-Validating Williamson Synthesis

  • Inert Atmosphere: Equip a jacketed reactor with a mechanical stirrer, reflux condenser, and a nitrogen/argon inlet. Purge the vessel thoroughly to remove oxygen.

  • Reagent Charging: Charge catechol (1.0 eq), anhydrous potassium carbonate (2.5 eq, finely powdered to maximize surface area), and a polar aprotic solvent like DMF or acetonitrile (5-10 volumes).

  • Initial Heating: Heat the slurry to 80-90 °C with vigorous stirring to form the dipotassium catecholate salt in situ.

  • Controlled Addition: Add methyl 2,3-dibromopropionate (1.05 eq) dropwise via a syringe pump over 2-3 hours. This slow addition maintains a low instantaneous concentration of the alkylating agent, favoring the intramolecular cyclization over intermolecular side reactions.

  • Reaction Monitoring: Monitor the reaction by HPLC, tracking the disappearance of catechol and the formation of the product ester. The reaction is complete when the mono-alkylated intermediate is consumed.

  • Workup & Hydrolysis: Cool the mixture, filter the inorganic salts, and concentrate the solvent. The crude ester is then hydrolyzed using aqueous NaOH or LiOH, followed by acidic workup to precipitate the target carboxylic acid.

Table 1. Comparative Byproduct Analysis for Williamson Synthesis

ByproductTypical AbundanceMechanistic CauseRecommended Mitigation Strategy
Mono-O-alkylated Catechol2-10%Incomplete intramolecular cyclizationEnsure sufficient reaction time and temperature; use an appropriate base/solvent system.
Bis-adducts/Oligomers1-5%Intermolecular over-alkylationSlow, controlled addition of the alkylating agent; maintain strict stoichiometric control.
Oxidative Polymers1-8%Air oxidation of catechol under basic conditionsMaintain a strict inert atmosphere (N₂ or Ar); use high-purity, deoxygenated solvents.
The Darzens Glycidic Ester Condensation: An Approach with Regiochemical Implications

The Darzens reaction provides an alternative pathway, involving the condensation of a ketone or aldehyde with an α-haloester in the presence of a base to form an α,β-epoxy ester (a glycidic ester).[8][9] In our context, a variation involves the reaction of catechol with a glycidic ester, such as methyl 2,3-epoxypropanoate. This route hinges on the regioselective nucleophilic opening of the epoxide ring by the catecholate.

Logical Workflow: Glycidic Ester Route & Byproduct Formation

Darzens_Synthesis Glycidic Ester Pathway Catechol Catecholate (from Catechol + Base) RingOpening Ring-Opened Intermediate Catechol->RingOpening SN2 Attack at C3 (β-carbon) Byproduct_Regioisomer Byproduct: 3-Carboxy Regioisomer Catechol->Byproduct_Regioisomer SN2 Attack at C2 (α-carbon) GlycidicEster Glycidic Ester (Epoxide) GlycidicEster->RingOpening SN2 Attack at C3 (β-carbon) GlycidicEster->Byproduct_Regioisomer SN2 Attack at C2 (α-carbon) Byproduct_Diol Byproduct: Diol (from Hydrolysis) GlycidicEster->Byproduct_Diol Side Reaction: H2O Attack DesiredProduct Desired Product (after cyclization) RingOpening->DesiredProduct Intramolecular Cyclization

Caption: Glycidic ester route showing desired pathway vs. byproduct formation.

Byproduct Profile and Mechanistic Insights:

  • 3-Carboxy Regioisomer: The primary challenge of this route is controlling the regioselectivity of the epoxide opening. The catecholate can attack either the α-carbon (C2) or the β-carbon (C3) of the glycidic ester. Attack at the desired β-position leads to the 2-carboxy product after cyclization. However, a competing attack at the α-position yields the undesired 3-carboxy regioisomer. The selectivity is influenced by the solvent, counter-ion, and temperature.

  • Diol Byproduct: Glycidic esters are susceptible to hydrolysis, especially under basic conditions if water is present.[10] This opens the epoxide to form a diol, which is a dead-end byproduct that consumes the starting material and complicates purification.

Experimental Protocol: Controlling Regioselectivity

  • Anhydrous Conditions: Strictly anhydrous conditions are paramount. Dry all glassware, use anhydrous solvents (e.g., THF, acetonitrile), and maintain an inert atmosphere.

  • Catecholate Formation: In a purged reactor, suspend catechol (1.0 eq) and a non-hydroxide base like sodium hydride (2.1 eq) in anhydrous THF. Stir until hydrogen evolution ceases.

  • Low-Temperature Addition: Cool the resulting sodium catecholate solution to 0-5 °C. Add the glycidic ester (1.0 eq) dropwise. The lower temperature generally improves selectivity by favoring the sterically less hindered attack at the β-carbon.

  • Reaction and Quench: Allow the reaction to slowly warm to room temperature and stir for 12-24 hours, monitoring by HPLC for the formation of both regioisomers.

  • Workup & Hydrolysis: Quench the reaction with a saturated ammonium chloride solution. Proceed with extraction, solvent removal, and subsequent ester hydrolysis as previously described.

Table 2. Comparative Byproduct Analysis for Glycidic Ester Route

ByproductTypical AbundanceMechanistic CauseRecommended Mitigation Strategy
3-Carboxy Regioisomer5-20%Non-regioselective epoxide ring-openingLow reaction temperatures; judicious choice of base and solvent to influence selectivity.
Diol Byproduct2-10%Hydrolysis of the epoxide starting materialStrict adherence to anhydrous reaction conditions.
Phase-Transfer Catalysis (PTC): Enhancing Efficiency while Introducing New Variables

Phase-transfer catalysis is not a distinct synthetic route but rather a powerful technique to enhance biphasic reactions, such as the Williamson synthesis.[11][12] A catalyst, typically a quaternary ammonium salt (e.g., tetrabutylammonium bromide, TBAB), transports the catecholate anion from the aqueous or solid phase into the organic phase, where it reacts with the alkylating agent.[13] This often leads to faster reactions and milder conditions but introduces its own set of process-related byproducts.

Logical Workflow: Phase-Transfer Catalysis

PTC_Workflow PTC Mechanism cluster_aqueous Aqueous/Solid Phase cluster_organic Organic Phase Catecholate Catecholate Anion (from Catechol + aq. Base) Catalyst_Catecholate Lipophilic Ion Pair [Q+...-OArO-] Catecholate->Catalyst_Catecholate Ion Exchange at Interface Catalyst_X Catalyst Cation Q+ (with counter-ion X-) Byproduct_Degradation Byproduct: Catalyst Degradation (e.g., Hofmann Elimination) Catalyst_X->Byproduct_Degradation Side Reaction: High pH/Temp AlkylatingAgent Alkylating Agent Product Product Product->Catalyst_X Regenerates Catalyst Catalyst_Catecholate->Product Reaction with Alkylating Agent Byproduct_Emulsion Process Issue: Stable Emulsion Catalyst_Catecholate->Byproduct_Emulsion Contributes to

Caption: Phase-transfer catalysis cycle and associated process challenges.

Byproduct Profile and Mechanistic Insights:

  • Catalyst Degradation Products: Under strongly basic conditions and elevated temperatures, quaternary ammonium catalysts can degrade, primarily via Hofmann elimination, to yield alkenes and tertiary amines. These byproducts can be difficult to remove and may interfere with downstream processes.

  • Process-Related Impurities (Emulsions): While not a chemical byproduct in the traditional sense, the formation of stable emulsions is a common operational problem in PTC. Emulsions complicate phase separation, leading to lower isolated yields and product contamination with aqueous-phase components.

Experimental Protocol: A Robust PTC Williamson Synthesis

  • Reactor Setup: Use a jacketed reactor with a high-torque overhead stirrer capable of efficient agitation to maximize interfacial surface area.

  • Reagent Charging: Charge catechol (1.0 eq), the alkylating agent (1.1 eq), and an appropriate organic solvent (e.g., toluene). In a separate vessel, prepare a 50% w/w aqueous solution of NaOH.

  • Catalyst Addition: Add the phase-transfer catalyst (1-5 mol %), such as TBAB.

  • Biphasic Reaction: With vigorous stirring, add the aqueous base to the organic mixture. Heat to 60-70 °C. The reaction is typically much faster than the anhydrous equivalent.

  • Workup: After reaction completion (monitored by HPLC), stop stirring and allow the phases to separate. This is the critical step where emulsions can be problematic. The organic phase is then washed, dried, and processed for hydrolysis.

Table 3. Comparative Byproduct Analysis for PTC Route

Byproduct/IssueTypical AbundanceMechanistic CauseRecommended Mitigation Strategy
Catalyst Degradation Products< 2%Hofmann elimination of the quaternary ammonium saltUse the lowest effective temperature; select thermally stable catalysts (e.g., phosphonium salts).
Stable EmulsionsN/A (Process Issue)Surfactant-like action of the catalyst at the liquid-liquid interfaceJudicious choice of solvent; control stirring speed; consider post-reaction addition of brine to break emulsions.

Conclusion and Strategic Recommendations

There is no single "best" method for the synthesis of this compound; the optimal choice depends on the specific project requirements, including cost, scale, and purity specifications.

  • The Williamson ether synthesis is a well-understood, workhorse method. Its primary drawbacks are related to selectivity, which can be effectively managed through careful control of stoichiometry, slow addition rates, and a strictly inert atmosphere.

  • The glycidic ester route is mechanistically elegant but presents a significant challenge in controlling regioselectivity. It is best suited for projects where the separation of regioisomers is feasible or where specific catalytic systems can be developed to favor the desired product.

  • Phase-transfer catalysis offers a significant process advantage by accelerating the reaction and allowing the use of aqueous bases. However, this comes at the cost of potential catalyst degradation and process challenges like emulsion formation.

For any chosen route, we strongly advocate for the use of in-process controls, primarily HPLC, to monitor the consumption of starting materials and the formation of both the desired product and key byproducts in real-time. This data-driven approach allows for informed decisions during process optimization and ensures the development of a robust, reliable, and scalable synthesis.

References

Safety Operating Guide

Proper Disposal of 1,4-Benzodioxan-2-carboxylic Acid: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety and logistical information for the proper disposal of 1,4-Benzodioxan-2-carboxylic acid (CAS No. 3663-80-7), ensuring the safety of laboratory personnel and compliance with environmental regulations. As researchers and drug development professionals, it is imperative that we manage chemical waste with the utmost diligence, grounded in a thorough understanding of the material's properties and the established best practices for its handling.

Understanding the Hazard Profile

Before any disposal protocol is initiated, a comprehensive understanding of the hazards associated with this compound is critical. This compound is not benign and requires careful handling to mitigate risks.

Primary Hazards:

  • Skin Irritation: Causes skin irritation.[1][2]

  • Serious Eye Damage/Irritation: Can cause serious eye irritation and potentially severe eye damage.[1][2][3]

  • Respiratory Irritation: May cause respiratory tract irritation upon inhalation of its dust.[1][2]

  • Acute Oral Toxicity: Some data suggests it may be harmful if swallowed.[1][3]

This hazard profile dictates that direct disposal into standard waste streams or sanitary sewers is strictly prohibited.[4] The primary objective is to contain the waste securely and ensure it is managed by a licensed environmental disposal service.

Core Disposal Directive: Segregation and Professional Disposal

The universally accepted and mandated procedure for the disposal of this compound is through a licensed hazardous waste disposal contractor.[2][5] Do not attempt to dispose of this chemical down the drain or in regular solid waste.[4]

The following workflow provides a logical framework for the proper management of this chemical waste within a laboratory setting.

G cluster_0 Waste Generation & Initial Handling cluster_1 Waste Collection & Segregation cluster_2 Storage & Final Disposal gen 1. Waste Generated (Solid Residue, Contaminated PPE, Expired Reagent) ppe 2. Wear Appropriate PPE (Gloves, Goggles, Lab Coat) gen->ppe Always container 3. Select Compatible Hazardous Waste Container (e.g., HDPE, Glass) ppe->container labeling 4. Label Container: 'HAZARDOUS WASTE' Chemical Name & Hazards container->labeling collection 5. Collect Waste in Container (Solid with Solid, Liquid with Liquid) labeling->collection seal 6. Securely Seal Container collection->seal storage 7. Store in Designated Satellite Accumulation Area (SAA) seal->storage pickup 8. Arrange Pickup by Licensed Waste Disposal Service storage->pickup

Caption: Decision workflow for the disposal of this compound.

Part I: Immediate Safety & Handling Protocols

Adherence to stringent safety protocols is non-negotiable when handling this compound for disposal.

Personal Protective Equipment (PPE): A comprehensive PPE strategy is the first line of defense against accidental exposure.

PPE ItemSpecificationRationale
Eye Protection Chemical safety goggles or a full-face shield.Protects against dust particles and potential splashes causing serious eye damage.
Hand Protection Chemical-impermeable gloves (e.g., Nitrile).Prevents skin contact and subsequent irritation.[2]
Body Protection A laboratory coat or chemical-resistant apron.Protects against contamination of personal clothing and skin.
Respiratory Protection Use in a well-ventilated area or chemical fume hood. A NIOSH-approved respirator may be needed for spills.Minimizes the risk of inhaling dust, which can cause respiratory irritation.[2]

Handling Procedures:

  • Always handle the solid chemical in a well-ventilated area, preferably within a chemical fume hood, to avoid the generation and inhalation of dust.[6]

  • Avoid all direct personal contact. Do not allow the chemical to touch skin or eyes.[6]

  • Wash hands thoroughly with soap and water after handling, even if gloves were worn.[2][7]

Part II: Step-by-Step Disposal Protocol

This protocol details the systematic procedure for collecting and preparing this compound waste for final disposal.

Step 1: Waste Segregation

Proper segregation is critical to prevent dangerous chemical reactions within a waste container.

  • Solid Waste: Collect pure this compound, and any materials contaminated with it (e.g., weighing paper, contaminated gloves, paper towels from a spill cleanup), in a designated solid hazardous waste container.

  • Liquid Waste: If the compound has been dissolved in a solvent, this solution must be collected as liquid hazardous waste. Do not mix this waste stream with other incompatible liquid wastes (e.g., strong oxidizers, bases).

  • Incompatibility: Avoid mixing with strong bases or strong oxidizing agents.

Step 2: Container Selection and Management

The integrity of the waste containment is paramount.

  • Select a Compatible Container: Use a container made of a material compatible with acidic organic compounds, such as high-density polyethylene (HDPE) or a glass bottle for solutions.[8] The original product container is often a suitable choice.

  • Ensure Good Condition: The container must be in good condition, free of leaks, and have a secure, tightly-fitting screw cap.[8]

  • Keep Containers Closed: Hazardous waste containers must be kept closed at all times except when waste is being added.[8] This prevents the release of vapors and reduces the risk of spills.

Step 3: Labeling

Accurate labeling is a regulatory requirement and essential for safety.

  • Clearly label the container with the words "HAZARDOUS WASTE ".[8]

  • Identify the contents fully: "This compound ". If it is a solution, list all components with their approximate percentages.

  • Indicate the primary hazards using appropriate pictograms (e.g., irritant, health hazard).

Step 4: On-Site Storage

Store the sealed and labeled waste container in a designated, secondary containment-equipped Satellite Accumulation Area (SAA).[5] This area should be:

  • At or near the point of generation.

  • Away from general laboratory traffic.

  • Segregated from incompatible chemicals.

Step 5: Final Disposal

Contact your institution's Environmental Health & Safety (EHS) office or a licensed hazardous waste disposal company to arrange for pickup and final disposal.[5] Provide them with the full details of the waste from your label. They will ensure the waste is transported and disposed of in compliance with all local, state, and federal regulations, such as the Resource Conservation and Recovery Act (RCRA) in the United States.

Part III: Special Considerations & Emergency Procedures

Disposal of Small Quantities and Neutralization

While some simple carboxylic acids can be neutralized and disposed of via the sanitary sewer, this is not recommended for this compound without explicit approval from your institution's EHS department.[4] The complex aromatic structure and its irritant properties mean the resulting salt solution may still be considered hazardous or environmentally harmful.

If EHS approves neutralization of a very dilute solution as a pre-treatment step, it must be performed with extreme caution:

  • Work in a fume hood, wearing full PPE.

  • Slowly add the dilute acidic solution to a large volume of a cold, stirred, weak basic solution (e.g., sodium bicarbonate). Never add water or base to the concentrated acid.

  • Monitor the pH continuously until it is in the neutral range (typically 6-8).

  • The final neutralized solution must still be disposed of as hazardous aqueous waste unless confirmed to be non-hazardous by EHS.

Spill Response

In the event of a spill:

  • Evacuate the immediate area and alert colleagues.

  • Ensure proper PPE is worn before attempting cleanup.

  • For a solid spill, carefully sweep up the material, avoiding dust generation, and place it into a labeled hazardous waste container.[2]

  • Use an inert absorbent material for liquid spills.

  • Clean the spill area thoroughly with soap and water.

  • All materials used for cleanup must be disposed of as hazardous waste.

By adhering to these rigorous, procedurally sound guidelines, you contribute to a culture of safety and environmental stewardship, building trust in our collective ability to conduct research responsibly.

References

Navigating the Safe Handling of 1,4-Benzodioxan-2-carboxylic Acid: A Guide to Personal Protective Equipment and Disposal

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the integrity of our work is intrinsically linked to the safety of our laboratory practices. This guide provides essential, in-depth information on the proper personal protective equipment (PPE), handling procedures, and disposal of 1,4-Benzodioxan-2-carboxylic acid (CAS No: 3663-80-7). By understanding the "why" behind these protocols, we can foster a culture of safety and ensure the well-being of our teams.

Hazard Assessment of this compound

This compound is a solid, white to off-white crystalline powder.[1] A thorough risk assessment is the foundation of safe handling. Based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound presents the following primary hazards:

  • Skin Irritation (Category 2): Causes skin irritation upon contact.[2][3]

  • Serious Eye Damage/Irritation (Category 2A/1): Can cause serious eye irritation or damage.[4][5]

  • Respiratory Irritation (Category 3): May cause respiratory irritation if inhaled.[2][6]

  • Acute Oral Toxicity (Category 4): Harmful if swallowed.[4][5]

Understanding these hazards informs every aspect of the required PPE and handling protocols. The primary routes of exposure are inhalation of dust particles, skin contact, eye contact, and ingestion.

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is crucial to mitigate the risks associated with this compound. The following table summarizes the recommended equipment, with detailed explanations of their necessity.

PPE CategoryRecommended EquipmentRationale for Use
Eye and Face Protection Chemical safety goggles meeting EN166 (EU) or ANSI Z87.1 (US) standards. A face shield should be worn over goggles when there is a significant risk of splashing or dust generation.[7][8]Standard safety glasses are insufficient. Chemical safety goggles provide a seal around the eyes to protect against dust particles and potential splashes. A face shield offers an additional layer of protection for the entire face during procedures with a higher risk of aerosolization, such as transferring large quantities of the solid.
Skin Protection Chemical-resistant gloves (e.g., nitrile rubber) and a fully buttoned lab coat.[9][10]Nitrile gloves provide adequate protection against incidental contact. It is imperative to inspect gloves for any signs of degradation or perforation before use and to employ proper removal techniques to avoid contaminating the skin.[8] A lab coat protects the skin and personal clothing from contamination.
Respiratory Protection A NIOSH-approved N95 respirator or equivalent should be used when handling the solid, especially if there is a potential for dust generation.[5] All manipulations should ideally occur within a certified chemical fume hood.[10]The fine particulate nature of this solid poses a respiratory irritation hazard.[6] A fume hood provides the primary engineering control to minimize inhalation exposure. In situations where a fume hood is not available or when handling larger quantities, a respirator is a necessary secondary measure.

Operational and Disposal Plans: A Step-by-Step Approach

Adherence to a strict operational protocol is essential for minimizing exposure and ensuring a safe working environment.

Safe Handling Procedures
  • Preparation and Engineering Controls:

    • Designate a specific area for handling this compound, preferably within a chemical fume hood.[10]

    • Ensure the chemical fume hood is functioning correctly and the sash is at the appropriate height before beginning any work.

    • Have an eyewash station and safety shower readily accessible.[7]

  • Handling the Solid Compound:

    • When weighing or transferring the solid, use a spatula and avoid actions that could generate dust, such as pouring from a height.[10]

    • If dissolving the compound, add the solid to the solvent slowly to prevent splashing.

  • Post-Handling Procedures:

    • Thoroughly decontaminate all surfaces and equipment after use.

    • Remove PPE in the correct order to prevent cross-contamination: gloves first, followed by the lab coat and then eye protection.[10]

    • Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[2]

Disposal Plan

Proper disposal is a critical and regulated aspect of the chemical lifecycle.

  • Solid Waste: All disposable materials contaminated with this compound (e.g., gloves, weigh boats, paper towels) must be collected in a dedicated and clearly labeled hazardous waste container.[10]

  • Chemical Waste: The compound may be dissolved in a combustible solvent and disposed of through a licensed chemical incinerator.[9]

  • Do not empty into drains. [11] All waste disposal must be in accordance with federal, state, and local environmental regulations.[3]

Emergency Procedures: Preparedness is Key

In the event of an accidental exposure, immediate and appropriate action is critical.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[11][12]

  • Skin Contact: Immediately flush the skin with copious amounts of water for at least 15 minutes while removing contaminated clothing. If skin irritation persists, seek medical attention.[2][12]

  • Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[2][11]

  • Ingestion: Do NOT induce vomiting. Wash out the mouth with water and seek immediate medical attention.[11][12]

Visualizing Safety Workflows

To further clarify these critical procedures, the following diagrams illustrate the standard workflow for handling this compound and the appropriate response to an accidental spill.

G Standard Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling prep1 Verify Fume Hood Certification prep2 Don Appropriate PPE: - Goggles & Face Shield - Nitrile Gloves - Lab Coat - N95 Respirator prep1->prep2 prep3 Designate & Prepare Work Area prep2->prep3 handle1 Carefully Weigh/Transfer Solid (Avoid Dust Generation) prep3->handle1 handle2 Slowly Add Solid to Solvent handle1->handle2 post1 Decontaminate Work Surfaces & Equipment handle2->post1 post2 Dispose of Contaminated Materials in Labeled Hazardous Waste post1->post2 post3 Doff PPE Correctly post2->post3 post4 Wash Hands Thoroughly post3->post4

Caption: Standard Handling Workflow

G Emergency Response: Solid Spill spill Spill Occurs evacuate Evacuate Immediate Area & Alert Others spill->evacuate ppe_check Ensure Proper PPE is Worn (If Safe to Do So) evacuate->ppe_check contain Contain Spill Without Creating Dust (e.g., cover with damp paper towel) ppe_check->contain cleanup Carefully Sweep Up & Shovel into Sealed Hazardous Waste Container contain->cleanup decontaminate Decontaminate Spill Area cleanup->decontaminate report Report Incident to Lab Supervisor decontaminate->report

Caption: Emergency Spill Response

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.